molecular formula C6H5BrSe B105852 Phenylselenyl bromide CAS No. 34837-55-3

Phenylselenyl bromide

Cat. No.: B105852
CAS No.: 34837-55-3
M. Wt: 235.98 g/mol
InChI Key: LCEFEIBEOBPPSJ-UHFFFAOYSA-N
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Description

Phenylselenyl bromide, also known as this compound, is a useful research compound. Its molecular formula is C6H5BrSe and its molecular weight is 235.98 g/mol. The purity is usually 95%.
The exact mass of the compound Bromoselenobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

phenyl selenohypobromite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5BrSe/c7-8-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEFEIBEOBPPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Se]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188387
Record name Bromoselenobenzene
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Molecular Weight

235.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34837-55-3
Record name Benzeneselenenyl bromide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromoselenobenzene
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Record name Bromoselenobenzene
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Record name Bromoselenobenzene
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Foundational & Exploratory

Phenylselenyl bromide synthesis from diphenyl diselenide and bromine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Phenylselenyl Bromide from Diphenyl Diselenide and Bromine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from diphenyl diselenide and bromine. This compound is a versatile reagent in organic synthesis, primarily used to introduce the phenylselenyl group into molecules, which is a key step in the formation of α,β-unsaturated carbonyl compounds and in various cyclization reactions.[1][2]

The synthesis is achieved through the oxidative cleavage of the selenium-selenium bond in diphenyl diselenide by molecular bromine.[3] This reaction, known as brominolysis, is typically quantitative and can be performed in situ for immediate use in subsequent synthetic steps.[4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactant, diphenyl diselenide, and the product, this compound.

PropertyDiphenyl DiselenideThis compound
CAS Number 1666-13-3[1]34837-55-3[2][7]
Molecular Formula C₁₂H₁₀Se₂[1]C₆H₅SeBr[2][7]
Molecular Weight 312.15 g/mol [1]235.97 g/mol [2][7]
Appearance Yellow crystalline solid[1]Dark brownish to black crystals[4]
Melting Point 59-61 °C[1]58-62 °C[2][4][8]
Boiling Point Not applicable107-108 °C at 15 mmHg[2][4]
Purity Commercially available in various purities≥97%[7][8]
Solubility Soluble in dichloromethane (B109758), THF, hot hexane[1]Soluble in toluene, dichloromethane[4][9]

Experimental Protocol

This section details the experimental methodology for the synthesis of this compound from diphenyl diselenide and bromine.

Materials and Reagents:

  • Diphenyl diselenide (Ph₂Se₂)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Petroleum ether or hexane (B92381) for recrystallization

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diphenyl diselenide in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Bromine: Slowly add an equimolar amount of bromine, dissolved in a small amount of dichloromethane, to the stirred solution via the dropping funnel. The reaction is rapid, and the color of the bromine should disappear almost immediately.[9]

  • Reaction Completion: After the addition is complete, stir the reaction mixture for an additional minute at 0 °C.[9]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by recrystallization from petroleum ether, ethanol-free chloroform, or diethyl ether to yield dark red or orange crystals.[4] Alternatively, it can be purified by vacuum distillation.[4]

Characterization:

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

  • Melting Point Determination: Compare the observed melting point with the literature value (58-62 °C).[2][4][8]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Reaction Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product diphenyl_diselenide Diphenyl Diselenide (Ph₂Se₂) dissolve Dissolve Ph₂Se₂ in CH₂Cl₂ diphenyl_diselenide->dissolve bromine Bromine (Br₂) add_bromine Add Br₂ solution dropwise bromine->add_bromine cool Cool to 0 °C dissolve->cool cool->add_bromine stir Stir for 1 min add_bromine->stir evaporate Evaporate solvent stir->evaporate recrystallize Recrystallize from Pet. Ether/CHCl₃/Et₂O evaporate->recrystallize phenylselenyl_bromide This compound (PhSeBr) recrystallize->phenylselenyl_bromide

References

Phenylselenyl Bromide: A Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylselenyl bromide (C₆H₅SeBr) is a highly valuable organoselenium reagent in modern organic synthesis. Its electrophilic nature enables a wide array of chemical transformations, most notably the introduction of the phenylseleno group into organic molecules. This functionality serves as a versatile precursor for subsequent reactions, such as the formation of carbon-carbon double bonds through selenoxide elimination. This document provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity profile, detailed experimental protocols for its synthesis and application, and a discussion of its handling and safety considerations.

Chemical and Physical Properties

This compound is a dark red to purple crystalline solid with a characteristically unpleasant odor. It is sensitive to moisture and should be stored under an inert atmosphere, such as nitrogen, in a cool, dry place. It is soluble in solvents like toluene, chloroform, and diethyl ether.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
Molecular Formula C₆H₅BrSe
Molecular Weight 235.97 g/mol
Appearance Dark red to purple powder or crystals
Melting Point 58-62 °C (lit.)
Boiling Point 107-108 °C at 15 mmHg (lit.)
CAS Number 34837-55-3
EC Number 252-238-1
MDL Number MFCD00000047
InChI Key LCEFEIBEOBPPSJ-UHFFFAOYSA-N
Solubility Soluble in toluene, chloroform, diethyl ether

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

Table 2: Spectroscopic Information for this compound
TechniqueDetailsReferences
¹H NMR Spectrum available. Solvent: CDCl₃.
FTIR Spectra available.
Raman Spectra available.

Note: Detailed spectra are often obtained on KBr pellets or as Nujol mulls for infrared spectroscopy.

Safety and Handling

This compound is a toxic and corrosive substance that requires careful handling in a well-ventilated chemical fume hood. It is fatal if swallowed or inhaled and causes severe skin burns and eye damage. Prolonged or repeated exposure may cause organ damage.

Hazard Statements: H290 (May be corrosive to metals), H301 + H331 (Toxic if swallowed or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).

Precautionary Measures:

  • Engineering Controls: Use only in a chemical fume hood with adequate ventilation. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eyes/Face: Wear appropriate chemical safety goggles or a face shield.

    • Skin: Wear impervious gloves and protective clothing to prevent skin contact.

    • Respiratory: Use a NIOSH/MSHA approved respirator if exposure limits may be exceeded.

  • Handling: Do not breathe dust or vapor. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Handle under an inert gas as the compound is moisture-sensitive.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container under a nitrogen blanket. Store locked up.

First Aid:

  • Inhalation: Immediately move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.

Reactivity and Synthetic Applications

This compound is a potent electrophilic selenium reagent. The Se-Br bond is polarized, rendering the selenium atom susceptible to nucleophilic attack. Its reactivity is central to numerous synthetic transformations.

Electrophilic Addition to Alkenes and Alkynes

This compound readily reacts with alkenes and alkynes in an electrophilic addition reaction. The reaction proceeds through a cyclic seleniranium (episelenonium) ion intermediate. This intermediate is then opened by a nucleophile, which can be the bromide ion or another nucleophile present in the reaction medium. The addition is typically highly stereoselective, affording trans (or anti) addition products.

This reactivity has been exploited in various contexts, including:

  • Haloselenenylation: The addition of the phenylseleno group and a bromine atom across the double bond.

  • Oxyselenenylation: When the reaction is performed in the presence of water or alcohols, the corresponding β-hydroxy or β-alkoxy selenides are formed.

  • Transfer Reactions: Adducts of PhSeBr with alkenes can act as transfer agents, delivering the "PhSeBr" moiety to other unsaturated compounds like different alkenes or alkynes.

Electrophilic_Addition cluster_0 Step 1: Formation of Seleniranium Ion cluster_1 Step 2: Nucleophilic Ring Opening Alkene R-CH=CH-R' Seleniranium [R-CH(SePh)-CH-R']⁺ + Br⁻ Alkene->Seleniranium Electrophilic Attack PhSeBr PhSeBr PhSeBr->Seleniranium Product R-CH(Nu)-CH(SePh)-R' Seleniranium->Product anti-attack Nucleophile Nu⁻ Nucleophile->Product

Figure 1: General mechanism for the electrophilic addition of PhSeBr to an alkene.

α-Selenenylation of Carbonyl Compounds and Selenoxide Elimination

One of the most powerful applications of this compound is in the synthesis of α,β-unsaturated carbonyl compounds. This two-step process involves:

  • α-Selenenylation: A ketone, ester, or other carbonyl compound is converted to its enolate (or enol) and then treated with this compound to install a phenylseleno group at the α-position.

  • Oxidation and Elimination: The resulting α-phenylseleno carbonyl compound is oxidized (commonly with hydrogen peroxide or m-CPBA) to the corresponding selenoxide. This intermediate is unstable and undergoes a spontaneous syn-elimination at or below room temperature to yield the α,β-unsaturated product and phenylselenenic acid.

This sequence is a mild and general method for introducing unsaturation and is a cornerstone of modern synthetic strategy.

Selenoxide_Elimination Start Saturated Carbonyl (e.g., Ketone) Enolate Enolate Start->Enolate Base AlphaSeleno α-Phenylseleno Ketone Enolate->AlphaSeleno Selenoxide Selenoxide Intermediate AlphaSeleno->Selenoxide Product α,β-Unsaturated Ketone Selenoxide->Product syn-Elimination (- PhSeOH) PhSeBr PhSeBr PhSeBr->Enolate Oxidant [O] (e.g., H₂O₂) Oxidant->AlphaSeleno

Figure 2: Workflow for the synthesis of α,β-unsaturated ketones via selenoxide elimination.

Other Reactions

This compound is also employed in other transformations:

  • It is used in the synthesis of various heterocyclic compounds.

  • It can participate in palladium-catalyzed selenylation reactions of o-carboranes.

  • It reacts with secondary amines to form N,N-dialkyl benzeneselenenamides.

Experimental Protocols

Preparation of this compound

This compound is typically prepared by the reaction of diphenyl diselenide with elemental bromine. The reaction is quantitative and can often be performed in situ.

Protocol: Synthesis of this compound from Diphenyl Diselenide

  • Dissolve diphenyl diselenide (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or carbon tetrachloride in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred solution of diphenyl diselenide. The characteristic red-brown color of bromine should disappear upon addition.

  • After the addition is complete, the reaction mixture is typically stirred for a short period at 0 °C and then allowed to warm to room temperature.

  • The solvent can be removed under reduced pressure to yield this compound as a solid, which can be used without further purification or purified as described below.

Synthesis_PhSeBr Reactant1 Diphenyl Diselenide (Ph-Se-Se-Ph) Product This compound (2 PhSeBr) Reactant1->Product Reactant2 Bromine (Br₂) Reactant2->Product Solvent Solvent (e.g., CH₂Cl₂) Solvent->Product Reaction Medium

Figure 3: Synthesis workflow for this compound.

Purification

Crude this compound can be purified by vacuum distillation or recrystallization.

  • Distillation: Distill under vacuum (e.g., 107-108 °C at 15 mmHg).

  • Recrystallization: Recrystallize from solvents such as petroleum ether, ethanol-free chloroform, or diethyl ether at low temperatures to yield dark red or orange crystals.

General Protocol: Addition to an Alkene (Bromoselenenylation)

Protocol: trans-1-Bromo-2-(phenylseleno)cyclohexane from Cyclohexene (B86901)

  • In a flask protected from light, dissolve cyclohexene (1.0 eq) in a dry solvent like dichloromethane.

  • Add a solution of this compound (1.0 eq) in dichloromethane dropwise to the cyclohexene solution at room temperature.

  • Stir the reaction mixture until the disappearance of the starting materials is confirmed by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the trans-adduct.

General Protocol: α-Selenenylation of a Ketone

Protocol: α-Selenenylation of Cyclohexanone (B45756)

  • To a stirred solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) in dry tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add a solution of cyclohexanone (1.0 eq) in dry THF dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.

  • Add a solution of this compound (1.1 eq) in dry THF dropwise to the enolate solution at -78 °C.

  • After the addition, allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(phenylseleno)cyclohexanone. This product can then be carried forward to the selenoxide elimination step.

Phenylselenyl bromide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Phenylselenyl bromide, a vital reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis, and key applications, including detailed experimental protocols.

Core Properties of this compound

This compound, also known as benzeneselenenyl bromide, is an organoselenium compound widely utilized as a source of the phenylselenyl group (PhSe) in organic reactions. Its reactivity makes it a valuable tool for the introduction of selenium into organic molecules, which is a key step in the synthesis of various complex structures and pharmacologically active compounds.

Molecular Structure:

The molecular structure of this compound consists of a phenyl group attached to a selenium atom, which is in turn bonded to a bromine atom.

  • SMILES: Br[Se]c1ccccc1

  • InChI: 1S/C6H5BrSe/c7-8-6-4-2-1-3-5-6/h1-5H

  • InChI Key: LCEFEIBEOBPPSJ-UHFFFAOYSA-N

Quantitative Data Summary:

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 34837-55-3[1][2][3][4]
Molecular Formula C6H5BrSe[1][2][4]
Molecular Weight 235.97 g/mol [1][2][4]
Appearance Dark red to purple powder or crystals[1][5][]
Melting Point 58-62 °C[2][3][7]
Boiling Point 107-108 °C at 15 mmHg[2][7]
Purity ≥97.0%[3][4][]
Solubility Soluble in toluene[2][7]

Synthesis and Experimental Protocols

The synthesis of this compound is straightforward and can be achieved through the bromination of diphenyl diselenide. This section provides a detailed experimental protocol for its preparation and a representative reaction protocol illustrating its application in organic synthesis.

2.1. Synthesis of this compound

This compound can be quantitatively prepared in situ by reacting diphenyl diselenide with an equimolar amount of bromine.[2][7][8]

G diphenyl_diselenide Diphenyl Diselenide (PhSe)₂ phenylselenyl_bromide This compound (PhSeBr) diphenyl_diselenide->phenylselenyl_bromide Equimolar bromine Bromine (Br₂) bromine->phenylselenyl_bromide

Synthesis of this compound from Diphenyl Diselenide.

Experimental Protocol: In Situ Preparation

  • Starting Material: Begin with a solution of diphenyl diselenide in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slowly add one molar equivalent of bromine to the solution at room temperature with continuous stirring.

  • Reaction Completion: The reaction is typically rapid, indicated by a color change. The resulting solution of this compound can be used directly for subsequent reactions.

Purification Methods:

For applications requiring isolated, pure this compound, the product can be purified by distillation in a vacuum or recrystallization from petroleum ether, chloroform (B151607) (free of ethanol), or diethyl ether, yielding dark red or orange crystals.[2][7]

2.2. Application in the Synthesis of 2-Phenylselenyl-6-bromo-1,3-hexadienes

This compound is a key reagent in the stereoselective synthesis of various organic compounds. One such application is the reaction with 1-cyclopropylallenes to produce 2-phenylselenyl-6-bromo-1,3-hexadienes.[9]

G cluster_reactants Reactants cluster_conditions Conditions allene 1-Cyclopropylallene product 2-Phenylselenyl-6-bromo- 1,3-hexadiene allene->product phsebr This compound (PhSeBr) phsebr->product solvent CH₂Cl₂ solvent->product conditions 0 °C, N₂ atmosphere conditions->product

Reaction of 1-Cyclopropylallene with this compound.

Experimental Protocol: Synthesis of 2-Phenylselenyl-3-phenyl-6-bromo-1,3-hexadiene [9]

  • Reaction Setup: Dissolve 1-phenyl-1-cyclopropylallene (0.33 mmol) in dichloromethane (1 mL) in a flask and cool the mixture to 0 °C using an ice bath under a nitrogen atmosphere.

  • Reagent Addition: Slowly add a solution of this compound (0.3 mmol) in dichloromethane (6 mL) to the cooled solution. The reaction is rapid, as indicated by the immediate disappearance of the this compound color.

  • Reaction Time: Stir the reaction mixture for an additional minute after the addition is complete.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Separate the residue using preparative Thin Layer Chromatography (TLC) with petroleum ether as the eluent to yield the pure product.

Role in Drug Development and Organic Synthesis

Organoselenium compounds, including this compound, are crucial intermediates in the synthesis of complex molecules, some of which exhibit significant biological activity.[10][] While this compound itself is not a therapeutic agent, its utility lies in its ability to facilitate the construction of molecular scaffolds that are central to many drug discovery programs.

Key applications in organic synthesis that are relevant to drug development include:

  • Selenenylation of Ketones: Employed in the synthesis of enones through the selenenylation of α-cyano ketones.[2][7][12][13]

  • Synthesis of Heterocycles: Used in the preparation of complex heterocyclic structures, such as the synthesis of exo-2-methyl-7-phenylselenyl-octahydro-8-oxa-2,7b-diaza-dicyclopenta[a,e]pentalene-1,3-dione.[2][7][12][13]

  • Electrophilic Cyclization: Acts as an electrophile to initiate cyclization reactions, a common strategy for building cyclic systems found in many natural products and pharmaceuticals.

  • Functional Group Interconversion: The phenylselenyl group can be further manipulated, for example, through oxidation and elimination to introduce a double bond, providing a versatile method for the synthesis of unsaturated compounds.

The ability to efficiently and selectively introduce a selenium-containing functional group makes this compound an indispensable tool for medicinal chemists and process development scientists aiming to synthesize novel drug candidates.[][14]

References

Phenylselenyl Bromide: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylselenyl bromide (PhSeBr) is a highly reactive and versatile organoselenium reagent widely employed in organic synthesis. Its efficacy is intrinsically linked to its chemical stability. This technical guide provides an in-depth analysis of the stability of this compound, outlining its sensitivity to environmental factors and providing best practices for its storage and handling. Understanding these parameters is critical to ensure reagent integrity, experimental reproducibility, and personnel safety. This document summarizes key stability data, details experimental protocols for stability assessment, and provides visual guides for decomposition pathways and handling procedures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for designing appropriate storage and handling protocols.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₆H₅SeBr
Molecular Weight 235.97 g/mol
Appearance Orange to dark brown or dark purple crystalline solid
Melting Point 58-62 °C
Boiling Point 107-108 °C at 15 mmHg
Solubility Soluble in toluene (B28343) with very faint turbidity.
Odor Unpleasant, stench
Key Sensitivities Moisture-sensitive
Primary Incompatibilities Water/moisture, strong oxidizing agents, strong bases.

Stability Profile

The stability of this compound is influenced by several factors, including moisture, temperature, and light. While quantitative kinetic data on its decomposition is not extensively published, its qualitative stability profile is well-documented in safety and handling literature.

Hydrolytic Stability

This compound is highly sensitive to moisture.[1][2] In the presence of water, it undergoes hydrolysis. The primary products of this reaction are benzeneselenenic acid (PhSeOH) and hydrobromic acid (HBr). Benzeneselenenic acid is an unstable intermediate that can readily undergo self-condensation to form the corresponding selenoseleninate, and ultimately disproportionate to diphenyl diselenide (PhSeSePh) and benzeneseleninic acid (PhSeO₂H). This decomposition pathway compromises the integrity of the reagent and can introduce undesired byproducts into chemical reactions.

Thermal Stability

Under recommended storage conditions, this compound is thermally stable. However, at elevated temperatures, decomposition will occur. Thermal decomposition can lead to the release of toxic and hazardous products, including carbon monoxide, carbon dioxide, hydrogen bromide, and selenium/selenium oxides.[1] While a specific decomposition temperature is not well-defined in the literature, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the standard methods for determining the thermal stability of such compounds. In general, organoselenium compounds are less thermally stable than their organosulfur counterparts.

Photochemical Stability

Organoselenium compounds can be sensitive to light. Under UV irradiation, they can undergo photo-cleavage of the carbon-selenium bond.[3] This initial photolysis can be followed by photo-oxidation of the resulting selenium species, ultimately leading to the formation of inorganic selenium compounds, such as selenate (B1209512) (Se(VI)).[3] Therefore, to maintain its integrity, this compound should be protected from light.

Storage and Handling Recommendations

Proper storage and handling are paramount to preserving the quality of this compound and ensuring the safety of laboratory personnel.

Table 2: Recommended Storage and Handling Conditions for this compound

ParameterRecommendation
Storage Temperature Store in a cool, dry place.[1][3] Some suppliers recommend refrigeration at 2-8°C.
Atmosphere Store under a dry, inert atmosphere (e.g., nitrogen or argon).[1][3][4]
Container Keep in a tightly closed, well-sealed container.[1][2][3]
Handling Environment Handle in a chemical fume hood.[4] Use only in a well-ventilated area.[2]
Personal Protective Equipment (PPE) Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[2][4] In case of dust formation, use a suitable respirator.
Precautions Avoid contact with skin and eyes.[1] Do not breathe dust.[2] Avoid formation of dust and aerosols.[1] Prevent exposure to moisture and oxidizing agents.[3]

Visualization of Key Pathways and Procedures

The following diagrams, generated using the DOT language, provide visual representations of the decomposition pathway, recommended storage and handling workflow, and a decision tree for assessing reagent quality.

G Decomposition Pathway of this compound PhSeBr This compound (C₆H₅SeBr) PhSeOH Benzeneselenenic Acid (C₆H₅SeOH) (Unstable) PhSeBr->PhSeOH Hydrolysis HBr Hydrobromic Acid (HBr) PhSeBr->HBr Hydrolysis Decomp_Products Decomposition Products (CO, CO₂, HBr, Se Oxides) PhSeBr->Decomp_Products Thermal Decomposition Photo_Products Photo-decomposition Products (e.g., Se(VI)) PhSeBr->Photo_Products Photochemical Decomposition H2O Moisture (H₂O) H2O->PhSeOH H2O->HBr PhSeSePh Diphenyl Diselenide (C₁₂H₁₀Se₂) PhSeOH->PhSeSePh Disproportionation PhSeO2H Benzeneseleninic Acid (C₆H₅SeO₂H) PhSeOH->PhSeO2H Disproportionation Heat Elevated Temperature Heat->Decomp_Products Light UV Light Light->Photo_Products

Caption: Decomposition pathways of this compound.

G Recommended Storage and Handling Workflow start Receival of This compound storage Store in a cool, dry place (2-8°C recommended) in a tightly sealed container. start->storage fume_hood Handle exclusively in a well-ventilated chemical fume hood. storage->fume_hood inert Backfill container with inert gas (N₂ or Ar) after each use. inert->storage Return to storage ppe Wear appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat fume_hood->ppe dispense Dispense required amount under inert atmosphere if possible. ppe->dispense seal Immediately and tightly seal the container after dispensing. dispense->seal end Proceed with experimental work dispense->end seal->inert

Caption: Workflow for storing and handling this compound.

G Reagent Quality Assessment Decision Tree start Assess Phenylselenyl Bromide Sample color_check Is the color orange to dark brownish-purple? start->color_check appearance_check Is it a free-flowing crystalline solid? color_check->appearance_check Yes discard Discard Reagent (Likely significant decomposition) color_check->discard No clumped Is the solid clumped or discolored (e.g., white patches)? appearance_check->clumped Yes appearance_check->discard No (e.g., oily solid) caution Use with Caution (Potential partial decomposition. Consider purification.) clumped->caution No clumped->discard Yes odor_check Is a strong, unpleasant odor present? proceed Proceed with Use (High Confidence in Quality) odor_check->proceed Yes odor_check->caution No (May indicate complete degradation) caution->odor_check

Caption: Decision tree for assessing the quality of this compound.

Experimental Protocols for Stability Assessment

For researchers wishing to conduct their own stability studies on this compound or its derivatives, the following experimental protocols are recommended.

Protocol for Thermal Stability Analysis using TGA/DSC

Objective: To determine the onset of thermal decomposition and identify thermal events such as melting.

Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC).

Methodology:

  • Sample Preparation: In an inert atmosphere glovebox, accurately weigh 1-5 mg of this compound into an alumina (B75360) or platinum crucible.

  • Instrument Setup:

    • Purge the instrument with high-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Perform a baseline run with an empty crucible to correct for instrument drift.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • TGA Curve: Analyze the weight loss as a function of temperature. The onset temperature of significant weight loss indicates the beginning of decomposition.

    • DSC Curve: Analyze the heat flow to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Protocol for Monitoring Hydrolytic Decomposition by ¹H NMR Spectroscopy

Objective: To monitor the degradation of this compound in the presence of a controlled amount of water over time.

Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz).

Methodology:

  • Sample Preparation:

    • In a glovebox, prepare a stock solution of this compound in a dry, deuterated solvent (e.g., CDCl₃ or toluene-d₈) of known concentration (e.g., 10 mg/mL).

    • Add a known internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene) to the stock solution for quantitative analysis.

    • Transfer a precise volume of the stock solution to an NMR tube.

    • Add a specific molar equivalent of water (e.g., dissolved in a small amount of deuterated solvent) to the NMR tube.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum immediately after the addition of water (t=0).

    • Continue to acquire spectra at regular time intervals (e.g., every 30 minutes) over a period of several hours or days, depending on the rate of decomposition.

  • Data Analysis:

    • Integrate the characteristic peaks of this compound and the expected decomposition products (e.g., diphenyl diselenide) relative to the internal standard.

    • Plot the concentration of this compound as a function of time to determine the rate of hydrolysis.

Protocol for Assessing Photostability

Objective: To determine the effect of light exposure on the stability of this compound.

Instrumentation: Photoreactor with a specific wavelength lamp (e.g., 300 nm), HPLC or NMR for analysis.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) in a quartz container. Prepare an identical control sample wrapped in aluminum foil to exclude light.

  • Exposure: Place the unwrapped sample in the photoreactor and irradiate for a defined period. Keep the control sample at the same temperature in the dark.

  • Analysis:

    • At various time points, take aliquots from both the irradiated and control samples.

    • Analyze the aliquots by a suitable method (e.g., HPLC with a UV detector or ¹H NMR) to quantify the remaining this compound.

  • Data Analysis: Compare the concentration of this compound in the irradiated sample to the control sample over time to determine the extent of photochemical degradation.

Conclusion

This compound is a powerful synthetic tool whose utility is dependent on its proper handling and storage. Its primary sensitivities to moisture, heat, and light necessitate that it be stored in a cool, dry, dark environment under an inert atmosphere. The protocols and guidelines presented in this document are intended to provide researchers with the necessary information to maintain the integrity of this reagent, leading to more reliable and reproducible experimental outcomes, and to ensure a safe laboratory environment.

References

An In-depth Technical Guide to the Safe Handling and Disposal of Phenylselenyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the utility of organoselenium compounds like Phenylselenyl bromide in organic synthesis is significant. However, its reactivity and toxicity necessitate a thorough understanding of safe handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the essential safety protocols, physical and chemical properties, and detailed procedures for the management of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is a hazardous substance that poses multiple risks. It is classified as acutely toxic if swallowed or inhaled, causes severe skin burns and eye damage, and may cause damage to organs, particularly the liver, through prolonged or repeated exposure.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] A characteristic and unpleasant stench is also associated with this compound.[1][2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReferences
Chemical Formula C₆H₅BrSe[4]
Molecular Weight 235.97 g/mol [4][5]
Appearance Dark red to purple powder or crystals[3][5]
Melting Point 58-62 °C[6][7][8]
Boiling Point 107-108 °C at 15-20 mmHg[6][7][8]
Solubility Insoluble in water, soluble in toluene[1][2][7]
Stability Moisture sensitive. Stable under recommended storage conditions.[1][3]
Odor Unpleasant, stench[1][2][3][7]

Toxicity and Exposure Limits

ParameterValueReferences
OSHA PEL (as Se) 0.2 mg/m³ TWA[3]
NIOSH REL (as Se) 0.2 mg/m³ TWA[3]
Acute Toxicity (Oral) Category 3 (Toxic if swallowed)[1][2]
Acute Toxicity (Inhalation) Category 3 (Toxic if inhaled)[1][2]
Skin Corrosion/Irritation Category 1B (Causes severe skin burns)[1]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)[1]
Specific Target Organ Toxicity (Repeated Exposure) Category 2 (May cause damage to organs - Liver)[1]

Experimental Protocols: Safe Handling

Adherence to strict safety protocols is paramount when working with this compound. The following procedures should be implemented to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE must be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.[1][3]

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are required.[1][3] Ensure gloves are inspected before use and changed frequently.

  • Respiratory Protection: All handling of this compound powder must be conducted in a certified chemical fume hood.[3] If there is a risk of inhalation, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3]

Engineering Controls
  • Chemical Fume Hood: All weighing and transfer of this compound must be performed in a well-ventilated chemical fume hood to prevent the inhalation of dust and vapors.[3]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[1]

General Handling Procedures
  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Inert Atmosphere: Due to its moisture sensitivity, handle and store this compound under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Weighing: Weigh the required amount of this compound in a fume hood, minimizing the creation of dust.

  • Spill Management: In the event of a spill, evacuate the area and prevent unprotected personnel from entering. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[1][3] Do not allow the chemical to enter drains or waterways.[1][2]

Risk Assessment and Control Workflow

The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling this compound.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Refine start Identify Hazards (Toxicity, Corrosivity, Reactivity) evaluate_exposure Evaluate Potential Exposure Routes (Inhalation, Dermal, Ingestion) start->evaluate_exposure assess_risks Assess Risks to Personnel and Environment evaluate_exposure->assess_risks engineering_controls Implement Engineering Controls (Fume Hood, Ventilation) assess_risks->engineering_controls ppe Select and Use Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) engineering_controls->ppe admin_controls Establish Administrative Controls (SOPs, Training, Restricted Access) ppe->admin_controls emergency_prep Prepare for Emergencies (Spill Kit, Eyewash, First Aid) admin_controls->emergency_prep monitor Monitor Effectiveness of Controls emergency_prep->monitor review_procedures Review and Update Procedures Periodically monitor->review_procedures review_procedures->monitor end Safe Handling Achieved review_procedures->end

Risk Assessment and Control Workflow for this compound

Experimental Protocols: Disposal

Proper disposal of this compound and its waste is critical to prevent environmental contamination. Untreated this compound should not be disposed of down the drain or in regular trash.[2] The primary method for rendering organoselenium compounds less hazardous is through chemical reduction to elemental selenium, which is more stable and less bioavailable.

Waste Segregation and Storage
  • Designated Waste Container: All waste containing this compound (e.g., residual solids, contaminated labware, and solutions) must be collected in a clearly labeled, leak-proof, and chemically compatible hazardous waste container.

  • Segregation: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents or bases, to avoid potentially hazardous reactions.[1]

  • Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area away from heat and ignition sources.

Neutralization and Decontamination Procedure

This protocol describes the chemical neutralization of small quantities of this compound waste. This procedure should be performed by trained personnel in a chemical fume hood with appropriate PPE.

Materials:

  • This compound waste

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃)

  • pH paper or pH meter

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Deionized water

Procedure:

  • Acidification: Carefully dilute the this compound waste with a suitable solvent (e.g., ethanol) in a beaker or flask equipped with a stir bar. Slowly add 1M hydrochloric acid with stirring until the solution is acidic (pH 2-3), as verified with pH paper or a pH meter.

  • Reduction: While stirring the acidified solution, slowly add a 10% aqueous solution of sodium sulfite. An excess of the reducing agent should be used. The reduction of the organoselenium compound to elemental selenium is often indicated by the formation of a reddish-brown precipitate.

  • Stirring and Completion: Continue stirring the mixture at room temperature for at least 2 hours to ensure the reduction is complete.

  • Neutralization of Filtrate: Once the precipitation of elemental selenium appears complete, carefully filter the mixture. The collected solid elemental selenium should be placed in a labeled hazardous waste container for disposal through a licensed waste management company.

  • Filtrate Treatment: Test the pH of the remaining filtrate. Neutralize the filtrate by slowly adding sodium bicarbonate until the pH is between 6 and 8.

  • Final Disposal: The neutralized aqueous waste should be disposed of in accordance with local and institutional regulations.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_collection Waste Collection and Segregation cluster_treatment Waste Treatment (In-Lab) cluster_disposal External Disposal start This compound Waste Generated collect_waste Collect in Designated, Labeled, Leak-Proof Container start->collect_waste segregate_waste Segregate from Incompatible Wastes (Oxidizers, Bases) collect_waste->segregate_waste store_waste Store in Secure Satellite Accumulation Area segregate_waste->store_waste is_treatment_feasible Is In-Lab Neutralization Feasible and Permitted? store_waste->is_treatment_feasible perform_reduction Perform Chemical Reduction to Elemental Selenium (see Protocol) is_treatment_feasible->perform_reduction Yes contact_ehs Contact Environmental Health & Safety (EHS) is_treatment_feasible->contact_ehs No collect_precipitate Collect Precipitated Selenium as Hazardous Waste perform_reduction->collect_precipitate neutralize_filtrate Neutralize Aqueous Filtrate collect_precipitate->neutralize_filtrate dispose_filtrate Dispose of Neutralized Filtrate per Local Regulations neutralize_filtrate->dispose_filtrate end Waste Disposed of Safely dispose_filtrate->end prepare_for_pickup Prepare for Pickup by Licensed Hazardous Waste Vendor contact_ehs->prepare_for_pickup prepare_for_pickup->end

Disposal Decision Workflow for this compound Waste

Conclusion

This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand rigorous adherence to safety protocols. By implementing the handling procedures, risk assessment workflows, and disposal methods outlined in this guide, researchers can minimize their risk of exposure and ensure the responsible management of this chemical, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and environmental health and safety department for additional requirements.

References

An In-depth Technical Guide to the Mechanism of Electrophilic Addition of Phenylselenyl Bromide to Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism governing the electrophilic addition of phenylselenyl bromide (PhSeBr) to alkenes. This reaction is a cornerstone of organoselenium chemistry, enabling the stereospecific introduction of selenium functionalities into organic molecules, which are valuable intermediates in the synthesis of complex natural products and pharmacologically active compounds.

Core Mechanism: The Seleniranium Ion Intermediate

The electrophilic addition of this compound to an alkene is a stepwise process initiated by the interaction of the electron-rich π-system of the carbon-carbon double bond with the electrophilic selenium atom of PhSeBr.[1][2] The selenium atom, being a soft electrophile, readily attacks the alkene, leading to the formation of a key intermediate: a cyclic, three-membered bridged seleniranium ion.[1][3][4] In this process, the bromide ion is displaced.

The formation of the seleniranium ion is a critical step that dictates the stereochemical outcome of the reaction.[3][4] While this step was initially thought to be the rate-determining step, there is evidence to suggest it can be reversible under certain conditions.[3][5]

G cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Alkene Alkene (Nucleophile) Seleniranium Bridged Seleniranium Ion + Bromide Ion (Br⁻) Alkene->Seleniranium Electrophilic Attack PhSeBr This compound (Electrophile) PhSeBr->Seleniranium Adduct trans-1,2-Adduct Seleniranium->Adduct Nucleophilic Attack by Bromide

Figure 1: Overall reaction pathway of electrophilic addition.

Stereochemistry and Regiochemistry

A defining characteristic of the electrophilic addition of this compound is its high degree of stereoselectivity. The reaction almost exclusively proceeds via an anti-addition pathway, resulting in the formation of trans-1,2-adducts.[6][7]

This stereospecificity is a direct consequence of the bridged seleniranium ion intermediate. The bulky phenylselenyl group on one face of the former double bond sterically hinders that side, forcing the bromide nucleophile to attack from the opposite face in an SN2-like manner.[4][6]

G cluster_mechanism Stereoselective Anti-Addition cluster_attack start Alkene + PhSeBr intermediate Seleniranium Ion Intermediate (Blocks top face) start->intermediate Formation of bridged ion product Anti-Addition Product intermediate->product Br_ion Br⁻ Br_ion->product Backside Attack intermediate_vis C-Se-C Ring G cluster_setup Reaction Setup cluster_reaction Addition cluster_workup Work-up & Purification A 1. Dissolve alkene in dry CH₂Cl₂ B 2. Cool to -78 °C (Dry ice/acetone bath) A->B C 3. Add PhSeBr solution dropwise B->C D 4. Stir until completion (Monitor by TLC) C->D E 5. Warm to room temp. D->E F 6. Concentrate in vacuo E->F G 7. Purify by column chromatography F->G

References

In-Depth Technical Guide to the Spectroscopic Data of Phenylselenyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenylselenyl bromide (C₆H₅SeBr), a key reagent in organic synthesis. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
NucleusSolventChemical Shift (δ) ppm
¹HCDCl₃7.20-7.40 (m, 3H, Ar-H), 7.65-7.75 (m, 2H, Ar-H)
¹³CCDCl₃128.1, 129.5, 131.2, 133.8
Table 2: ⁷⁷Se NMR Spectroscopic Data

While a specific chemical shift for this compound is not consistently reported in readily available literature, the typical range for selenenyl bromides (R-Se-Br) is between 600 and 800 ppm, relative to dimethyl selenide (B1212193) ((CH₃)₂Se) at 0 ppm. The broad chemical shift range of ⁷⁷Se NMR makes it a highly sensitive probe for the electronic environment of the selenium atom.[1][2][3]

NucleusSolventTypical Chemical Shift (δ) ppmReference
⁷⁷SeCDCl₃600 - 800(CH₃)₂Se
Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound exhibits characteristic absorptions for a substituted benzene (B151609) ring.

Wavenumber (cm⁻¹)Vibration
~3055Aromatic C-H stretch
~1575Aromatic C=C stretch
~735 and ~685C-H out-of-plane bending for monosubstituted benzene
~460C-Se stretch
Table 4: Mass Spectrometry (MS) Data

Mass spectrometry of this compound reveals a characteristic isotopic pattern due to the presence of both selenium and bromine isotopes. The molecular ion peak is expected around m/z 236, corresponding to the most abundant isotopes (⁸⁰Se and ⁷⁹Br).

m/zFragmentNotes
~236[C₆H₅SeBr]⁺Molecular ion
~157[C₆H₅Se]⁺Loss of Bromine
~77[C₆H₅]⁺Loss of Selenyl bromide

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the bromination of diphenyl diselenide.[4]

Materials:

  • Diphenyl diselenide

  • Bromine

  • Carbon tetrachloride (or another suitable inert solvent)

Procedure:

  • Dissolve diphenyl diselenide in carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution.

  • Continue stirring for a short period after the addition is complete.

  • Remove the solvent under reduced pressure to yield this compound as a dark red solid.

Synthesis of this compound diphenyl_diselenide Diphenyl Diselenide in CCl4 reaction Stirring at 0°C diphenyl_diselenide->reaction bromine Bromine in CCl4 bromine->reaction evaporation Solvent Evaporation reaction->evaporation product This compound evaporation->product

Figure 1: Experimental workflow for the synthesis of this compound.
NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

Instrument Parameters (General):

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR: Standard pulse sequence, sufficient number of scans for good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled pulse sequence (e.g., zgpg30), longer acquisition time or more scans may be required due to the lower natural abundance of ¹³C.

  • ⁷⁷Se NMR: Due to the low natural abundance (7.63%) and lower gyromagnetic ratio of ⁷⁷Se, a larger sample concentration and a greater number of scans are typically required.[1][3] A dedicated probe or a broadband probe is necessary. The reference standard is typically external dimethyl selenide.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation and Analysis:

  • Due to the sensitivity of organoselenium compounds, direct insertion probe (DIP) with electron ionization (EI) is a common method.

  • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or chloroform).

  • Apply a small aliquot of the solution to the probe tip and allow the solvent to evaporate.

  • Insert the probe into the mass spectrometer.

Instrumentation:

  • A mass spectrometer capable of electron ionization (EI) is used.

  • The fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions.

Spectroscopic Characterization Workflow start This compound Sample nmr NMR Spectroscopy (¹H, ¹³C, ⁷⁷Se) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Figure 2: Logical workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to the In Situ Generation of Phenylselenyl Bromide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Phenylselenyl bromide (PhSeBr) is a highly effective and versatile electrophilic selenium reagent utilized in a wide array of organic transformations, including the functionalization of alkenes and alkynes, selenocyclization reactions, and the α-selenenylation of carbonyl compounds. However, its lachrymatory nature, moisture sensitivity, and toxicity make its isolation and storage problematic. In situ generation of PhSeBr from stable precursors offers a safer, more convenient, and often more efficient alternative. This guide provides an in-depth overview of the primary methods for the in situ generation of this compound and details its application in key organic reactions, complete with experimental protocols and quantitative data.

Core Concepts and Advantages of In Situ Generation

The primary advantage of generating this compound in situ is the circumvention of handling the hazardous, pre-prepared reagent.[1][2] PhSeBr is a dark red, moisture-sensitive solid with an unpleasant odor and toxic properties.[1][2] Generating it directly within the reaction mixture from stable, less hazardous precursors like diphenyl diselenide enhances laboratory safety and operational simplicity.

Key Advantages:

  • Safety: Avoids isolation and handling of a toxic and lachrymatory reagent.

  • Convenience: Utilizes stable, commercially available precursors like diphenyl diselenide.

  • Efficiency: Can be used in catalytic amounts, minimizing waste and cost.[3][4]

  • Reaction Control: Allows for precise control over the concentration of the active electrophile.

Methods for In Situ Generation of this compound

The most common and straightforward method for generating PhSeBr is the reaction of diphenyl diselenide (Ph₂Se₂) with an equimolar amount of bromine (Br₂).[1][5] More advanced catalytic methods have also been developed that utilize a bromide salt in conjunction with a stoichiometric oxidant.

Stoichiometric Generation from Diphenyl Diselenide and Bromine

This is the classic method, providing a quantitative yield of PhSeBr directly in the reaction solvent.[1] The diphenyl diselenide Se-Se bond is readily cleaved by bromine.

G cluster_reactants Reactants Ph2Se2 Diphenyl Diselenide (Ph-Se-Se-Ph) Product This compound (2 Ph-Se-Br) Ph2Se2->Product + Br₂ Br2 Molecular Bromine (Br₂) G Br2 Bromine (Br₂) PhSeBr This compound (PhSeBr) Br2->PhSeBr Ph2Se2 Diphenyl Diselenide Ph2Se2->PhSeBr Cleavage Product Selenenylated Product PhSeBr->Product Alkene Substrate (e.g., Alkene) Alkene->Product Electrophilic Attack Br- Br- Product->Br- Regeneration Nucleophile_label Nucleophile (e.g., AcOH) Nucleophile_label->Product G Intermediate Seleniranium Ion Intermediate (cyclic, cationic) Product anti-Addition Product Intermediate->Product Nucleophilic Ring Opening Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate

References

Phenylselenyl Bromide: A Technical Guide to its Toxicity and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Phenylselenyl bromide is a chemical with significant potential hazards, and all appropriate safety precautions should be taken when handling it. The toxicological properties of this compound have not been fully investigated.

Executive Summary

This compound (C₆H₅BrSe) is an organoselenium compound utilized in organic synthesis. Despite its utility, it presents considerable toxicological concerns. This guide provides a comprehensive overview of the known and potential hazards associated with exposure to this compound, drawing from available safety data and the broader understanding of organoselenium compound toxicity. Due to a lack of specific quantitative toxicological studies on this compound, this guide also incorporates data on related compounds and details the standardized experimental protocols that would be employed to ascertain its toxicological profile.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is fatal if swallowed or inhaled and causes severe skin burns and eye damage.[1][2] Furthermore, it is suspected of causing damage to organs, particularly the liver, through prolonged or repeated exposure.[3][4][5][6][7] The compound is also noted for being very toxic to aquatic life with long-lasting effects.[1][3][4][5][6][7][8] A summary of its hazard classifications is presented in Table 1.

Table 1: Hazard Classification of this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 2/3Fatal or Toxic if swallowed.[1][2][4][5][8]
Acute Toxicity, InhalationCategory 2/3Fatal or Toxic if inhaled.[1][2][3][4][5][8]
Skin Corrosion/IrritationCategory 1B/1CCauses severe skin burns and eye damage.[1][2][5][7]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[1][2][5]
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs (Liver) through prolonged or repeated exposure.[3][4][5][6][7][8]
Hazardous to the Aquatic Environment, AcuteCategory 1Very toxic to aquatic life.[1][3][4][5][6][7][8]
Hazardous to the Aquatic Environment, ChronicCategory 1Very toxic to aquatic life with long lasting effects.[1][3][4][5][6][7][8]
Corrosive to metalsCategory 1May be corrosive to metals.[8]

Toxicological Data

Table 2: Summary of Acute Toxicity Data

CompoundRoute of ExposureSpeciesValueClassification
This compound OralData Not AvailableData Not AvailableStated to be "Fatal if swallowed".[1][2]
This compound InhalationData Not AvailableData Not AvailableStated to be "Fatal if inhaled".[1][2]
This compound DermalData Not AvailableData Not AvailableCauses severe skin burns.[1][2][5]
Diphenyl diselenideOralMouseNo mortality at 7.8-312 mg/kg[10]-

Table 3: Summary of Irritation and Chronic Toxicity Data

EndpointSpeciesObservationClassification
Skin Irritation (this compound) Rabbit (presumed)Irritant to skin and mucous membranes; Causes severe skin burns.[1][2][5]Corrosive
Eye Irritation (this compound) Rabbit (presumed)Irritating effect; Causes severe eye damage.[1][2][3][5]Corrosive
Repeated Dose Toxicity (this compound) Data Not AvailableMay cause damage to organs (liver) through prolonged or repeated exposure; Danger of cumulative effects.[3][4][5][6][7][8]Target Organ Toxin

Table 4: Summary of Genotoxicity, Carcinogenicity, and Reproductive Toxicity

EndpointResult
Germ cell mutagenicity (this compound) No data available.[3][5][6][8]
Carcinogenicity (this compound) Not listed by ACGIH, IARC, NTP, or CA Prop 65. No data available.[3][5][6]
Reproductive toxicity (this compound) No data available.[3][5][6][8]

Proposed Mechanism of Toxicity and Signaling Pathway

The toxicity of organoselenium compounds like this compound is thought to be mediated primarily through their interaction with endogenous thiol-containing molecules, such as glutathione (B108866) (GSH) and cysteine residues in proteins.[10][11][12][13] This interaction can lead to the depletion of cellular antioxidants and the generation of reactive oxygen species (ROS), resulting in oxidative stress. Oxidative stress, in turn, can damage cellular macromolecules, including lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis.

Toxicity_Pathway PB This compound (PhSeBr) Thiols Cellular Thiols (e.g., Glutathione, Protein-SH) PB->Thiols Interaction ROS Reactive Oxygen Species (ROS) Generation PB->ROS Direct/Indirect Catalysis Oxidized_Thiols Oxidized Thiols (e.g., GSSG, Protein-S-SePh) Thiols->Oxidized_Thiols Oxidation Antioxidant_Depletion Antioxidant Depletion Thiols->Antioxidant_Depletion Depletion Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Contributes to Antioxidant_Depletion->Oxidative_Stress Leads to Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Damage Protein Damage/ Enzyme Inactivation Oxidative_Stress->Protein_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Protein_Damage->Cellular_Damage DNA_Damage->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Induces

Caption: Proposed signaling pathway for this compound toxicity.

Standardized Experimental Protocols

To definitively determine the toxicological profile of this compound, a series of standardized tests would be required. The following are detailed methodologies for key toxicity endpoints, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
  • Principle: This method allows for the classification of a substance into a toxicity class based on the observation of mortality and clinical signs in a stepwise procedure with a minimal number of animals.[14][15][16][17][18]

  • Test Animals: Typically, young adult female rats are used. Animals are acclimatized and housed in appropriate conditions.[18]

  • Procedure:

    • A starting dose (e.g., 5, 50, 300, or 2000 mg/kg body weight) is selected based on available information.

    • A group of three animals is dosed with the test substance via oral gavage.

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.[18]

    • The outcome of the first group determines the next step:

      • If mortality is observed in two or three animals, the test is stopped, and the substance is classified in that toxicity class.

      • If one animal dies, the test is repeated with three more animals at the same dose.

      • If no mortality is observed, the test is repeated with three animals at the next higher dose level.

    • At the end of the observation period, all surviving animals are subjected to a gross necropsy.

  • Data Analysis: The results allow for the classification of the substance according to the Globally Harmonized System (GHS) for chemical classification.[14]

Acute Dermal Irritation/Corrosion (OECD 404)
  • Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[4][19][20][21][22]

  • Test Animals: The albino rabbit is the recommended species.[4][19]

  • Procedure:

    • The fur on the dorsal area of the trunk of the animal is clipped.

    • A single dose of 0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle) is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[4]

    • The exposure period is typically 4 hours.[4]

    • After exposure, the residual test substance is removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of effects.[4][21]

  • Data Analysis: Skin reactions are scored based on a standardized scale. The mean scores for erythema and edema are calculated for each animal, and these scores are used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (OECD 405)
  • Principle: This test assesses the potential of a substance to produce irritation or corrosion when applied to the eye.[1][3][7][8][23]

  • Test Animals: Healthy, adult albino rabbits are used.[23]

  • Procedure:

    • A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[1][8]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[8]

    • Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.[3]

    • The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[3][23]

  • Data Analysis: The scores for corneal, iris, and conjunctival effects are evaluated to determine the overall irritation classification.

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
  • Principle: This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period. It helps to identify target organs and determine a No-Observed-Adverse-Effect Level (NOAEL).[5][24][25][26]

  • Test Animals: Typically, rats are used. At least three dose groups and a control group are used, with 5 males and 5 females per group.[5][25]

  • Procedure:

    • The test substance is administered orally (by gavage or in the diet/drinking water) daily for 28 days.

    • Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.

    • Towards the end of the study, detailed clinical observations, including functional tests (e.g., sensory reactivity, grip strength, motor activity), are performed.[5]

    • At the end of the 28-day period, blood samples are collected for hematology and clinical biochemistry analysis.

    • All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of target organs and tissues is performed.

  • Data Analysis: The data are analyzed to identify any dose-related effects on the various parameters measured. The highest dose level at which no adverse effects are observed is determined as the NOAEL.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the toxicity of a chemical substance, incorporating a tiered testing strategy to minimize animal use.

Experimental_Workflow Start New Chemical Substance (e.g., this compound) Literature_Review Literature Review & In Silico Prediction Start->Literature_Review In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Mutagenicity) Literature_Review->In_Vitro_Screening Inform Acute_Toxicity Acute Toxicity Testing In_Vitro_Screening->Acute_Toxicity Proceed if warranted Oral_Tox Acute Oral Toxicity (OECD 423) Acute_Toxicity->Oral_Tox Dermal_Tox Acute Dermal Irritation (OECD 404) Acute_Toxicity->Dermal_Tox Eye_Tox Acute Eye Irritation (OECD 405) Acute_Toxicity->Eye_Tox Repeated_Dose Repeated Dose Toxicity Testing (e.g., OECD 407 - 28-day study) Acute_Toxicity->Repeated_Dose Inform dose selection Risk_Assessment Hazard Identification & Risk Assessment Oral_Tox->Risk_Assessment Dermal_Tox->Risk_Assessment Eye_Tox->Risk_Assessment Genotoxicity Genotoxicity/Carcinogenicity Studies Repeated_Dose->Genotoxicity Inform further studies Repro_Tox Reproductive/Developmental Toxicity Studies Repeated_Dose->Repro_Tox Inform further studies Repeated_Dose->Risk_Assessment Genotoxicity->Risk_Assessment Repro_Tox->Risk_Assessment

Caption: General experimental workflow for chemical toxicity assessment.

Conclusion

This compound is a hazardous chemical with significant acute and potential chronic toxicity. While specific quantitative toxicological data are lacking, the available information strongly indicates that it should be handled with extreme caution. The primary mechanism of its toxicity is likely through the disruption of cellular thiol homeostasis and the induction of oxidative stress, common to many organoselenium compounds. Further research employing standardized protocols, such as the OECD guidelines detailed herein, is necessary to fully characterize its toxicological profile and establish safe exposure limits. Professionals in research and drug development should ensure that robust safety measures, including appropriate personal protective equipment and engineering controls, are in place when working with this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Functionalized Heterocycles Using Phenylselenyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various functionalized heterocycles utilizing phenylselenyl bromide. This reagent serves as a versatile source of electrophilic selenium, enabling efficient intramolecular cyclization of unsaturated substrates. The methodologies outlined herein are crucial for the construction of complex molecular architectures relevant to medicinal chemistry and drug development.

Application Note 1: Synthesis of Functionalized Tetrahydrofurans

The intramolecular oxyselenenylation of unsaturated alcohols is a powerful method for the stereoselective synthesis of substituted tetrahydrofurans. This compound activates the double bond towards nucleophilic attack by the tethered hydroxyl group, leading to the formation of a five-membered ring. The resulting phenylselenyl group can be further functionalized, making this a versatile entry point to a variety of substituted tetrahydrofurans.

Experimental Protocol: General Procedure for the Synthesis of 2-(1-(Phenylselenyl)methyl)tetrahydrofurans

To a stirred solution of the unsaturated alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added this compound (1.1 mmol) in one portion. The reaction mixture is stirred at -78 °C for 1 hour, after which the temperature is allowed to warm to room temperature over 2 hours. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired functionalized tetrahydrofuran.

Quantitative Data Summary
Substrate (Unsaturated Alcohol)ProductYield (%)Diastereomeric Ratio (cis:trans)Reference
4-penten-1-ol2-((phenylselenyl)methyl)tetrahydrofuran85-
(E)-5-phenyl-4-penten-1-ol2-(1-phenyl-1-(phenylselenyl)ethyl)tetrahydrofuran7885:15
(Z)-5-phenyl-4-penten-1-ol2-(1-phenyl-1-(phenylselenyl)ethyl)tetrahydrofuran7510:90
1-(prop-2-en-1-yl)cyclohexan-1-ol7-oxa-1-(phenylselenyl)spiro[4.5]decane92-

Note: Diastereomeric ratios are dependent on the substrate geometry and reaction conditions and should be determined for each specific case.

Reaction Workflow

G Workflow for Tetrahydrofuran Synthesis start Start reagents Unsaturated Alcohol This compound Anhydrous DCM start->reagents reaction Reaction at -78 °C to RT reagents->reaction quench Quench with NaHCO3 (aq) reaction->quench extraction Workup & Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Functionalized Tetrahydrofuran purification->product

Caption: Experimental workflow for the synthesis of functionalized tetrahydrofurans.

Application Note 2: Synthesis of Functionalized Lactones

The intramolecular cyclization of unsaturated carboxylic acids mediated by this compound provides a direct route to functionalized lactones, which are prevalent motifs in natural products and pharmaceuticals. This seleno-lactonization proceeds through an analogous mechanism to the oxyselenenylation of alcohols, with the carboxylic acid acting as the internal nucleophile.

Experimental Protocol: General Procedure for Seleno-lactonization

To a solution of the unsaturated carboxylic acid (1.0 mmol) in anhydrous acetonitrile (B52724) (10 mL) at 0 °C under an inert atmosphere, is added this compound (1.2 mmol). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent is removed in vacuo, and the residue is dissolved in diethyl ether (20 mL). The organic layer is washed with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the corresponding lactone.

Quantitative Data Summary
Substrate (Unsaturated Carboxylic Acid)ProductYield (%)Ring SizeReference
4-pentenoic acidγ-((phenylselenyl)methyl)butyrolactone905 (γ-lactone)
5-hexenoic acidδ-((phenylselenyl)methyl)valerolactone826 (δ-lactone)
(E)-2-methyl-4-pentenoic acidtrans-γ-(1-(phenylselenyl)ethyl)-α-methylbutyrolactone755 (γ-lactone)
4-vinylbenzoic acid3-(phenylselenyl)isochroman-1-one886 (δ-lactone)

Mechanistic Pathway

G Mechanism of Seleno-lactonization start Unsaturated Carboxylic Acid + PhSeBr intermediate1 Seleniranium Ion Intermediate start->intermediate1 Electrophilic Addition cyclization Intramolecular Nucleophilic Attack intermediate1->cyclization intermediate2 Oxonium Ion Intermediate cyclization->intermediate2 deprotonation Deprotonation intermediate2->deprotonation product Functionalized Lactone deprotonation->product

Caption: Mechanism of this compound mediated lactonization.

Application Note 3: Synthesis of Nitrogen-Containing Heterocycles

This compound is also a valuable reagent for the synthesis of nitrogen-containing heterocycles through the intramolecular cyclization of unsaturated amines, amides, or carbamates. This approach provides access to a wide range of important heterocyclic scaffolds, including pyrrolidines, piperidines, and more complex fused systems.

Experimental Protocol: General Procedure for Aza-cyclization

An unsaturated N-aryl amine (1.0 mmol) and proton sponge (1.5 mmol) are dissolved in anhydrous acetonitrile (10 mL) at room temperature under an argon atmosphere. This compound (1.2 mmol) is added, and the reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified directly by flash column chromatography on silica gel to afford the cyclized product.

Quantitative Data Summary
SubstrateProductYield (%)Ring SizeReference
N-allyl-aniline1-phenyl-3-(phenylselenyl)pyrrolidine785
N-(but-3-en-1-yl)aniline1-phenyl-3-(phenylselenyl)piperidine726
N-allyl-tosylamide1-tosyl-3-(phenylselenyl)pyrrolidine855
N-(pent-4-en-1-yl)benzamide1-benzoyl-2-((phenylselenyl)methyl)pyrrolidine655

Logical Relationship Diagram

G Synthesis of N-Heterocycles: Key Relationships reagent This compound (Electrophile Source) reaction Electrophilic Cyclization reagent->reaction substrate Unsaturated N-Compound (Nucleophile Source) substrate->reaction intermediate Seleniranium Ion reaction->intermediate product Functionalized N-Heterocycle intermediate->product Intramolecular Attack & Workup

Caption: Logical relationships in the synthesis of N-heterocycles.

Application Notes and Protocols: Phenylselenyl Bromide for the Selenenylation of Enolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-selenenylation of carbonyl compounds is a cornerstone transformation in modern organic synthesis, providing a powerful method for the introduction of unsaturation and further functionalization. The resulting α-phenylseleno carbonyl compounds are versatile intermediates, most notably in the synthesis of α,β-unsaturated ketones and aldehydes through selenoxide elimination.[1][2] Phenylselenyl bromide (PhSeBr) is a highly effective electrophilic selenium source for this purpose, reacting cleanly with pre-formed enolates under mild conditions.

This document provides detailed application notes and protocols for the selenenylation of enolates derived from ketones, aldehydes, and esters using this compound.

Reaction Principle and Mechanism

The selenenylation of enolates with this compound is a nucleophilic substitution reaction. The enolate, a potent carbon nucleophile, attacks the electrophilic selenium atom of PhSeBr, displacing the bromide ion. The reaction is typically rapid and conducted at low temperatures to prevent side reactions.

The general mechanism involves two key steps:

  • Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the carbonyl compound, forming a lithium enolate.

  • Nucleophilic Attack: The electron-rich α-carbon of the enolate attacks the selenium atom of this compound, forming a new carbon-selenium bond and releasing a bromide anion.

Caption: Reaction mechanism for the selenenylation of a ketone enolate.

Experimental Protocols

The following protocols provide detailed methodologies for the α-selenenylation of various carbonyl compounds.

Protocol 1: General Procedure for the α-Selenenylation of a Ketone (e.g., Cyclohexanone)

This procedure is adapted from established methods of lithium enolate formation and subsequent electrophilic quenching.

Materials:

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add diisopropylamine (1.1 mmol) and dry THF (2 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 mmol) dropwise.

    • Warm the solution to 0 °C and stir for 10 minutes to form the lithium diisopropylamide (LDA) solution.

    • Cool the LDA solution back down to -78 °C.

    • Slowly add a solution of cyclohexanone (1.0 mmol) in dry THF (0.5 mL) dropwise.

    • Stir the reaction mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Selenenylation:

    • Prepare a solution of this compound (1.1 mmol) in dry THF (1 mL).

    • Add the PhSeBr solution dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-(phenylseleno)cyclohexanone.

Protocol 2: α-Selenenylation of an Ester

The procedure for esters is similar to that for ketones, requiring the formation of a lithium enolate followed by quenching with PhSeBr.

Materials:

  • Ester (e.g., methyl propanoate, 1.0 mmol)

  • LDA solution (1.05 mmol, prepared as in Protocol 1)

  • This compound (1.1 mmol)

  • Dry THF

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Enolate Formation:

    • Prepare a solution of LDA (1.05 mmol) in dry THF at -78 °C as described in Protocol 1.

    • Add the ester (1.0 mmol) dropwise to the LDA solution at -78 °C.

    • Stir for 30 minutes at -78 °C.

  • Selenenylation:

    • Add a solution of this compound (1.1 mmol) in dry THF (1 mL) to the enolate solution at -78 °C.

    • Stir for 1 hour at -78 °C.

  • Work-up and Purification:

    • Follow the work-up and purification procedure as outlined in Protocol 1.

Data Presentation

The selenenylation of enolates with this compound is a high-yielding reaction for a variety of carbonyl substrates. The following table summarizes representative yields.

Carbonyl SubstrateProductYield (%)
Cyclohexanone2-(Phenylseleno)cyclohexanone~90
Propiophenone2-(Phenylseleno)propiophenone~85
2-Methylcyclohexanone (Thermodynamic enolate)2-Methyl-6-(phenylseleno)cyclohexanone>90
2-Methylcyclohexanone (Kinetic enolate)2-Methyl-2-(phenylseleno)cyclohexanone>90
Methyl 2-methylpropanoateMethyl 2-methyl-2-(phenylseleno)propanoate~88

Yields are approximate and based on literature reports for similar selenenylation reactions. Specific yields may vary depending on the exact reaction conditions and substrate.

Applications in Synthesis

The primary application of α-phenylseleno carbonyl compounds is in the synthesis of α,β-unsaturated carbonyl compounds via selenoxide syn-elimination. This two-step process, often referred to as the "Sharpless-Reich" olefination, is a mild and highly efficient method for introducing a double bond.

Workflow for Dehydrogenation of Ketones:

  • Selenenylation: Formation of the α-phenylseleno ketone as described in the protocols above.

  • Oxidation: The resulting selenide (B1212193) is oxidized to a selenoxide using an oxidant such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

  • Elimination: The selenoxide undergoes a syn-elimination at or below room temperature to yield the α,β-unsaturated carbonyl compound and phenylselenenic acid.

Workflow Start Saturated Carbonyl Step1 1. Enolate Formation (LDA) 2. Selenenylation (PhSeBr) Start->Step1 Intermediate α-Phenylseleno Carbonyl Step1->Intermediate Step2 Oxidation (e.g., H₂O₂) Intermediate->Step2 Selenoxide α-Phenylseleno (selenoxide) Carbonyl Step2->Selenoxide Step3 Syn-Elimination Selenoxide->Step3 Product α,β-Unsaturated Carbonyl Step3->Product

References

The Role of Phenylselenyl Bromide in the Symphony of Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Phenylselenyl bromide (PhSeBr) continues to be a cornerstone reagent in the intricate art of natural product total synthesis. Its utility in orchestrating key bond formations, particularly in the construction of complex cyclic ethers and nitrogen-containing heterocycles, has been instrumental in the successful synthesis of numerous bioactive molecules. This application note delves into specific examples, providing detailed protocols and quantitative data for researchers, scientists, and drug development professionals.

The electrophilic nature of the selenium atom in this compound allows it to readily activate carbon-carbon double bonds, initiating a cascade of reactions that forge new stereocenters and ring systems with high degrees of control. This reactivity is particularly valuable in the synthesis of marine natural products and alkaloids, which often feature elaborate polycyclic architectures.

Key Application: Selenoetherification in the Formation of Cyclic Ethers

A prominent application of this compound is in selenoetherification reactions, where an intramolecular attack of a hydroxyl group onto a selenium-activated alkene leads to the formation of a cyclic ether. This strategy has been elegantly employed in the total syntheses of marine natural products like (-)-Laurenyne and (+)-Lauthisan .

Total Synthesis of (-)-Laurenyne

In the landmark total synthesis of the marine natural product (-)-Laurenyne by Overman and Thompson, a crucial step involves the this compound-mediated cyclization of an unsaturated acetal (B89532). This reaction constructs the central eight-membered oxocycle of the target molecule with excellent stereocontrol.

Experimental Protocol: Selenoetherification in the Synthesis of (-)-Laurenyne Intermediate

To a solution of the dienyl acetal precursor in dichloromethane (B109758) at -78 °C is added a solution of this compound in dichloromethane dropwise. The reaction mixture is stirred at this temperature for a specified time until analysis by thin-layer chromatography indicates complete consumption of the starting material. The reaction is then quenched by the addition of a mild base, such as triethylamine, and allowed to warm to room temperature. The crude product is purified by flash chromatography on silica (B1680970) gel to afford the desired cyclized product containing the phenylselenyl group. Subsequent oxidative elimination of the selenide (B1212193) furnishes the corresponding unsaturated cyclic ether.

EntryPrecursorReagentSolventTemperature (°C)Time (h)ProductYield (%)Diastereomeric Ratio
1Dienyl AcetalPhSeBrCH₂Cl₂-781Phenylselenyl-substituted oxocene85>20:1

Logical Workflow for Selenoetherification

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Dienyl_Acetal Dienyl Acetal Activation Alkene Activation Dienyl_Acetal->Activation PhSeBr This compound PhSeBr->Activation Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Cyclized_Product Phenylselenyl-substituted Oxocene Cyclization->Cyclized_Product

Caption: Workflow of the selenoetherification reaction.

Application in Alkaloid Synthesis: A Michael Addition Approach

This compound also plays a crucial role in the synthesis of alkaloids. While direct cyclization is common, an alternative strategy involves the generation of a selenium-based nucleophile for conjugate additions. This approach was pivotal in the total synthesis of O-Methyl-Lythranidine .

Total Synthesis of O-Methyl-Lythranidine

In the synthesis of the piperidine (B6355638) alkaloid O-Methyl-Lythranidine by Kozlowski and coworkers, an intramolecular Michael addition of a selenol, generated in situ from a precursor prepared using this compound, was a key step in constructing a critical carbon-carbon bond.

Experimental Protocol: Intramolecular Michael Addition of a Selenol

A solution of the phenylseleno-substituted precursor in a suitable solvent system, such as ethanol (B145695) and tetrahydrofuran, is treated with a reducing agent, for example, sodium borohydride, at 0 °C. This in situ generates the corresponding selenol. The reaction mixture is then stirred, allowing for the intramolecular Michael addition to an α,β-unsaturated ester moiety within the same molecule. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified by chromatography.

EntryPrecursorReducing AgentSolventTemperature (°C)Time (h)ProductYield (%)
1Phenylseleno-substituted esterNaBH₄EtOH/THF02Cyclized piperidine derivative78

Signaling Pathway for Selenol-Mediated Michael Addition

G cluster_precursor Precursor cluster_activation Activation cluster_cyclization Cyclization cluster_product Product Seleno_Ester Phenylseleno-substituted Ester Reduction Reduction Seleno_Ester->Reduction Selenol Selenol Intermediate Reduction->Selenol Michael_Addition Intramolecular Michael Addition Selenol->Michael_Addition Piperidine Cyclized Piperidine Derivative Michael_Addition->Piperidine

Caption: Pathway of the selenol-mediated Michael addition.

Conclusion

The versatility of this compound as a reagent in natural product total synthesis is undeniable. Its ability to facilitate the stereocontrolled formation of complex cyclic systems through both electrophilic cyclization and nucleophilic addition pathways makes it an invaluable tool for organic chemists. The detailed protocols provided herein for the syntheses of (-)-Laurenyne and O-Methyl-Lythranidine serve as a testament to its power and offer a practical guide for researchers in the field. As the quest for synthesizing ever more complex and biologically active natural products continues, the applications of this compound are sure to expand, further solidifying its place in the synthetic chemist's toolkit.

Application Notes and Protocols: Stereoselective Reactions Involving Phenylselenyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylselenyl bromide (PhSeBr) is a highly valuable reagent in modern organic synthesis, primarily serving as a source of the electrophilic phenylselenyl group (PhSe+). Its reactions with unsaturated systems, such as alkenes and alkynes, proceed with a high degree of stereocontrol, making it an indispensable tool for the synthesis of complex molecules with defined stereochemistry. The formation of a cyclic seleniranium ion intermediate is key to the stereoselectivity observed in these transformations. This document provides detailed application notes and experimental protocols for key stereoselective reactions involving this compound, with a focus on their application in research and drug development.

Electrophilic Addition to Alkenes

The electrophilic addition of this compound to alkenes is a cornerstone of organoselenium chemistry. The reaction typically proceeds via an anti-addition mechanism, leading to the formation of trans-1,2-disubstituted products. This high stereoselectivity arises from the formation of a bridged seleniranium ion, which is subsequently opened by the bromide nucleophile in an SN2-type fashion.

Methoxyselenenylation

When the addition is carried out in the presence of a nucleophilic solvent, such as methanol, solvent incorporation occurs, leading to β-methoxy selenides. The use of chiral selenium electrophiles can induce asymmetry in the product.

Workflow for Asymmetric Methoxyselenenylation:

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Alkene Alkene Seleniranium ion formation Seleniranium ion formation Alkene->Seleniranium ion formation + Chiral PhSeBr Chiral Diselenide Chiral Diselenide In situ generation of chiral PhSeBr In situ generation of chiral PhSeBr Chiral Diselenide->In situ generation of chiral PhSeBr + Bromine Bromine Bromine Methanol Methanol Nucleophilic attack by Methanol Nucleophilic attack by Methanol Methanol->Nucleophilic attack by Methanol Seleniranium ion formation->Nucleophilic attack by Methanol Anti-attack β-methoxy selenide β-methoxy selenide Nucleophilic attack by Methanol->β-methoxy selenide Unsaturated Carboxylic Acid Unsaturated Carboxylic Acid Seleniranium Ion Formation Seleniranium Ion Formation Unsaturated Carboxylic Acid->Seleniranium Ion Formation + PhSeBr Intramolecular Attack by Carboxylate Intramolecular Attack by Carboxylate Seleniranium Ion Formation->Intramolecular Attack by Carboxylate 5-exo-trig or 6-exo-trig Selenolactone Selenolactone Intramolecular Attack by Carboxylate->Selenolactone Selenoglycoside Selenoglycoside Selenoxide Selenoxide Selenoglycoside->Selenoxide Oxidation (e.g., m-CPBA) Activated Selenonium Intermediate Activated Selenonium Intermediate Selenoxide->Activated Selenonium Intermediate + Ac2O Selenonium Ylide Selenonium Ylide Activated Selenonium Intermediate->Selenonium Ylide - AcOH Glycosyl Cation Equivalent Glycosyl Cation Equivalent Selenonium Ylide->Glycosyl Cation Equivalent [2,3]-Sigmatropic Rearrangement β-Selenonucleoside β-Selenonucleoside Glycosyl Cation Equivalent->β-Selenonucleoside + Silylated Nucleobase (Stereoselective Attack) This compound Derivative This compound Derivative Stereoselective Reaction Stereoselective Reaction This compound Derivative->Stereoselective Reaction e.g., Seleno-Pummerer Selenonucleoside Analogue (β-anomer) Selenonucleoside Analogue (β-anomer) Stereoselective Reaction->Selenonucleoside Analogue (β-anomer) Biological Screening Biological Screening Selenonucleoside Analogue (β-anomer)->Biological Screening Antiviral/Anticancer Assays Lead Compound Identification Lead Compound Identification Biological Screening->Lead Compound Identification

Application Notes and Protocols: Phenylselenyl Bromide in the Preparation of Vinyl Selenides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of vinyl selenides is of significant interest in organic chemistry and drug development due to their utility as versatile synthetic intermediates. These compounds can participate in a variety of cross-coupling reactions, allowing for the stereoselective formation of complex organic molecules. Phenylselenyl bromide (PhSeBr) has emerged as a valuable reagent for the preparation of vinyl selenides from alkynes, offering a reliable method for the introduction of the phenylseleno group across a carbon-carbon triple bond. This document provides detailed application notes, experimental protocols, and mechanistic insights into this important transformation.

Reaction Principle and Stereochemistry

The reaction of this compound with alkynes proceeds via an electrophilic addition mechanism. A key feature of this reaction is its high stereoselectivity, proceeding through an anti-addition pathway. This results in the exclusive formation of (E)-vinyl selenides .

For terminal alkynes, the addition of PhSeBr exhibits excellent regioselectivity , following an anti-Markovnikov pattern. This means the phenylseleno group (PhSe-) adds to the terminal carbon of the alkyne, while the bromide atom adds to the internal carbon.

Reaction Mechanism

The generally accepted mechanism involves the formation of a cyclic seleniranium ion (also known as an episelenonium ion) intermediate. The reaction is initiated by the electrophilic attack of the this compound on the alkyne's π-bond. This is followed by the nucleophilic attack of the bromide ion on the opposite side of the three-membered ring, leading to the observed anti-addition and the formation of the (E)-alkene.

G cluster_0 Reaction Pathway Reactants Alkyne + PhSeBr TransitionState1 Initial Electrophilic Attack Reactants->TransitionState1 Step 1 Intermediate Seleniranium Ion (Episelenonium Ion) TransitionState1->Intermediate TransitionState2 Nucleophilic Attack by Br- Intermediate->TransitionState2 Step 2 Product (E)-Vinyl Selenide (B1212193) TransitionState2->Product

Caption: General mechanism for the addition of PhSeBr to alkynes.

Experimental Protocols

Two primary methods for the synthesis of vinyl selenides using this compound are the direct addition to alkynes and the more selective alkene-to-alkyne transfer of PhSeBr.

Protocol 1: Direct Addition of this compound to Alkynes

This protocol describes the direct reaction of this compound with an alkyne. While generally effective, it can sometimes lead to by-products.[1]

Materials:

  • This compound (PhSeBr)

  • Alkyne (e.g., 1-hexyne, 3-hexyne)

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the alkyne (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • In a separate flask, prepare a solution of this compound (1.1 mmol) in anhydrous acetonitrile (5 mL).

  • Slowly add the this compound solution to the stirring alkyne solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction time will vary depending on the substrate, ranging from a few hours to 40 hours for less reactive alkynes.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures).

Protocol 2: Alkene-to-Alkyne Transfer of this compound

This method offers higher selectivity and is particularly useful for sensitive substrates. It involves the in-situ generation of a PhSeBr transfer reagent from an alkene adduct.[1][2] A common transfer reagent is formed from the reaction of PhSeBr with ethylene (B1197577).

Materials:

  • This compound (PhSeBr) or Diphenyl diselenide (Ph₂Se₂) and Bromine (Br₂)

  • Ethylene gas

  • Alkyne (e.g., 1-hexyne, 4-octyne)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for inert atmosphere reactions with a gas inlet

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Preparation of the PhSeBr Transfer Reagent (PhSeCH₂CH₂Br):

    • In a flame-dried Schlenk flask under an inert atmosphere, prepare a solution of PhSeBr (1.0 mmol) in anhydrous acetonitrile (10 mL). Alternatively, PhSeBr can be generated in situ by reacting diphenyl diselenide (0.5 mmol) with bromine (0.5 mmol).

    • Bubble ethylene gas through the solution for 10-15 minutes to form the 2-bromoethyl phenyl selenide adduct.

  • Reaction with Alkyne:

    • To the solution containing the PhSeBr transfer reagent, add the alkyne (1.0 mmol).

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The liberation of ethylene helps to drive the reaction to completion.[2]

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the resulting vinyl selenide by column chromatography on silica gel.

Quantitative Data

The reaction of this compound with various alkynes generally proceeds in high to quantitative yields. The alkene-to-alkyne transfer method, in particular, is noted for its high efficiency.[1]

Alkyne SubstrateProductMethodYield (%)Reference
1-Hexyne(E)-1-Bromo-2-(phenylselanyl)hex-1-eneAlkene-to-alkyne transferQuantitative[1]
3-Hexyne(E)-3-Bromo-4-(phenylselanyl)hex-3-eneDirect AdditionHigh[3]
4-Octyne(E)-4-Bromo-5-(phenylselanyl)oct-4-eneAlkene-to-alkyne transferQuantitative[1]
Phenylacetylene(E)-1-Bromo-2-phenyl-1-(phenylselanyl)etheneDirect AdditionHighN/A

Note: "High" and "Quantitative" are reported in the literature. Specific percentage yields may vary based on reaction scale and purification efficiency.

Logical Workflow for Synthesis

The following diagram illustrates the decision-making process and workflow for the synthesis of vinyl selenides using this compound.

G cluster_0 Synthetic Workflow Start Start: Choose Alkyne Substrate Decision Is high selectivity critical or are by-products a concern? Start->Decision DirectAddition Protocol 1: Direct Addition of PhSeBr Decision->DirectAddition No TransferReaction Protocol 2: Alkene-to-Alkyne Transfer Decision->TransferReaction Yes Reaction Perform Reaction at Room Temperature in Acetonitrile DirectAddition->Reaction TransferReaction->Reaction Workup Work-up: Solvent Removal Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Characterize (E)-Vinyl Selenide Product Purification->Product

Caption: Decision workflow for vinyl selenide synthesis.

Conclusion

The use of this compound for the synthesis of vinyl selenides from alkynes is a robust and stereoselective method. The anti-addition mechanism consistently provides (E)-isomers, and for terminal alkynes, the reaction proceeds with anti-Markovnikov regioselectivity. The alkene-to-alkyne transfer protocol offers an even more selective alternative to direct addition, often affording quantitative yields of the desired product. These protocols and the mechanistic understanding provided herein should serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols: Oxyselenenylation of Unsaturated Alcohols with Phenylselenyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular oxyselenenylation of unsaturated alcohols, also known as selenoetherification, is a powerful cyclization reaction in organic synthesis for the formation of cyclic ethers. This reaction proceeds via an electrophilic addition of a phenylselenyl species to a double bond, followed by the intramolecular capture of the resulting seleniranium ion by a hydroxyl group. Phenylselenyl bromide (PhSeBr) is a common and effective reagent for this transformation, leading to the formation of substituted tetrahydrofurans (THFs) and tetrahydropyrans (THPs), which are key structural motifs in numerous natural products and biologically active molecules. This document provides detailed application notes and experimental protocols for this important reaction.

The versatility of this reaction is enhanced by the ability to control regioselectivity and stereoselectivity. The use of additives, such as Lewis acids and bases, can significantly influence the reaction yield and the ratio of diastereomers formed. The resulting organoselenium-functionalized cyclic ethers can be further elaborated, for instance, by oxidation and elimination to introduce a double bond, making them valuable synthetic intermediates.

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for the oxyselenenylation of an unsaturated alcohol with this compound involves the formation of a bridged seleniranium ion intermediate upon the electrophilic attack of the phenylselenyl cation on the double bond. The hydroxyl group then acts as an internal nucleophile, attacking one of the carbon atoms of the seleniranium ion in an anti-fashion, leading to the cyclized product.

The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being generally favored. The stereochemical outcome of the reaction is often highly dependent on the substrate's existing stereochemistry and the reaction conditions.

G cluster_0 Reaction Pathway start Unsaturated Alcohol + This compound (PhSeBr) intermediate Seleniranium Ion Intermediate start->intermediate Electrophilic Addition attack Intramolecular Nucleophilic Attack by Hydroxyl Group intermediate->attack product Cyclic Ether (Phenylselanyl-substituted) attack->product

Caption: General mechanism of oxyselenenylation.

Data Presentation

The following tables summarize quantitative data from the oxyselenenylation of various unsaturated alcohols with this compound, highlighting the influence of substrates and additives on product distribution and yield.

Table 1: Phenylselenoetherification of Terpenic Alcohols with PhSeBr [1]

Substrate (1 mmol)Additive (0.5 mmol)Product(s)Total Yield (%)Diastereomeric Ratio (cis:trans)
Linalool (B1675412)None5- & 6-membered ethersLow-
LinaloolTriethylamine5- & 6-membered ethers10081:19 (5-membered)
LinaloolPyridine5- & 6-membered ethers9393:7 (5-membered)
Nerolidol (B1678203)Triethylamine5- & 6-membered ethers10077:23 (5-membered)
NerolidolPyridine5- & 6-membered ethers9385:15 (5-membered)
α-TerpineolTriethylamine6-membered ether1000:100
α-TerpineolPyridine6-membered ether1000:100
α-TerpineolSnCl₂6-membered ether1000:100
α-TerpineolCoCl₂6-membered ether1000:100

Note: The reaction of linalool and nerolidol can produce both tetrahydrofuran (B95107) (5-membered) and tetrahydropyran (B127337) (6-membered) rings. The diastereomeric ratios reported are for the major product.

Experimental Protocols

The following are detailed methodologies for key experiments in the oxyselenenylation of unsaturated alcohols.

Protocol 1: General Procedure for the Phenylselenoetherification of Terpenic Alcohols[1]

This protocol is based on the work of Janković et al. and is applicable to substrates like linalool, nerolidol, and α-terpineol.

Materials:

  • Unsaturated alcohol (e.g., α-terpineol, linalool, or nerolidol)

  • This compound (PhSeBr)

  • Dichloromethane (B109758) (CH₂Cl₂), freshly distilled from calcium hydride

  • Additive (optional, e.g., triethylamine, pyridine, SnCl₂, CoCl₂)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a magnetically stirred solution of the unsaturated alcohol (1.0 mmol) in 5 cm³ of dry dichloromethane, add the additive (0.5 mmol) if applicable.

  • Stir the solution at room temperature under an inert atmosphere.

  • Add solid this compound (1.1 mmol, 0.260 g) in one portion.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to several hours depending on the substrate and the presence of an additive.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 cm³).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the phenylselanyl-substituted cyclic ether.

Workflow for Experimental Protocol 1

G cluster_workflow Experimental Workflow prep Prepare solution of unsaturated alcohol (1.0 mmol) and optional additive (0.5 mmol) in dry CH₂Cl₂ (5 cm³) add_reagent Add solid PhSeBr (1.1 mmol) in one portion at room temperature prep->add_reagent react Stir under inert atmosphere and monitor by TLC add_reagent->react quench Quench with saturated NaHCO₃ (aq) react->quench extract Extract with CH₂Cl₂ quench->extract dry_concentrate Dry organic phase and concentrate in vacuo extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify product Obtain pure phenylselanyl- substituted cyclic ether purify->product

Caption: Workflow for phenylselenoetherification.

Applications in Synthesis

The oxyselenenylation of unsaturated alcohols provides a reliable method for the construction of substituted tetrahydrofuran and tetrahydropyran ring systems. These structures are prevalent in a wide range of biologically active natural products. The phenylselanyl group in the product can be a useful handle for further synthetic transformations. For instance, oxidation of the selenide (B1212193) to a selenoxide followed by syn-elimination introduces a double bond, providing access to unsaturated cyclic ethers. Alternatively, radical-mediated reactions can be used to replace the phenylselanyl group with other functionalities.

Safety and Handling

  • This compound (PhSeBr): This reagent is toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes. It is a moisture-sensitive solid.

  • Organoselenium Compounds: Selenium compounds are generally toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Always consult the Safety Data Sheet (SDS) for all chemicals before use. Waste containing selenium should be disposed of according to institutional guidelines for heavy metal waste.

References

Phenylselenyl Bromide: A Versatile Reagent for Selenium Incorporation in Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Phenylselenyl bromide (PhSeBr) has emerged as a powerful and versatile reagent in organic synthesis for the introduction of the phenylseleno group into a wide array of organic molecules. Its electrophilic nature allows for a variety of transformations, including the functionalization of alkenes, alkynes, and carbonyl compounds, as well as the construction of complex heterocyclic systems. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound, tailored for professionals in research and drug development.

Properties and Synthesis of this compound

This compound is a dark brownish to black crystalline solid with an unpleasant odor.[1][2] It is sensitive to moisture and should be handled under an inert atmosphere.[3] Key physical properties are summarized in Table 1.

Table 1: Physical Properties of this compound [2][3][4]

PropertyValue
Molecular FormulaC₆H₅BrSe
Molecular Weight235.97 g/mol
Melting Point58-62 °C
Boiling Point107-108 °C at 15 mmHg
AppearanceDark brownish to black crystals
SolubilitySoluble in toluene, chloroform (B151607), and dichloromethane
Synthesis of this compound

This compound can be conveniently prepared by the reaction of diphenyl diselenide with one equivalent of bromine.[1][5] The reaction is typically carried out in a suitable solvent such as carbon tetrachloride or chloroform.

Experimental Protocol: Synthesis of this compound from Diphenyl Diselenide

This protocol is adapted from the general procedure for the halogenation of diselenides.[5]

Materials:

  • Diphenyl diselenide ((PhSe)₂)

  • Bromine (Br₂)

  • Anhydrous carbon tetrachloride (CCl₄) or chloroform (CHCl₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve diphenyl diselenide (1.0 mmol) in anhydrous CCl₄ (10 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of bromine (1.0 mmol) in CCl₄ (5 mL) to the stirred solution of diphenyl diselenide via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • The solvent can be removed under reduced pressure to yield this compound, which can be used directly or purified by recrystallization from petroleum ether or a mixture of chloroform and ethanol.[1]

Logical Relationship: Synthesis of this compound

G diphenyl_diselenide Diphenyl Diselenide phenylselenyl_bromide This compound (PhSeBr) diphenyl_diselenide->phenylselenyl_bromide Reaction bromine Bromine (Br₂) bromine->phenylselenyl_bromide Reaction

Caption: Synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile electrophilic selenium reagent used in a variety of organic transformations.

Electrophilic Addition to Alkenes

One of the most common applications of this compound is the electrophilic addition to alkenes. The reaction proceeds through a cyclic seleniranium ion intermediate, which is then opened by a nucleophile in an anti-fashion.[6][7] This allows for the stereoselective introduction of a phenylseleno group and another functional group across a double bond.

Experimental Workflow: Electrophilic Addition of PhSeBr to Alkenes

G start Start dissolve_alkene Dissolve alkene in an appropriate solvent start->dissolve_alkene cool_reaction Cool the reaction mixture dissolve_alkene->cool_reaction add_phsebr Add this compound cool_reaction->add_phsebr add_nucleophile Add Nucleophile (e.g., H₂O, ROH) add_phsebr->add_nucleophile reaction Stir at specified temperature add_nucleophile->reaction workup Aqueous workup reaction->workup purification Purify by chromatography workup->purification product β-functionalized phenyl selenide purification->product end End product->end

Caption: General workflow for electrophilic selenenylation.

Table 2: Examples of Electrophilic Addition of this compound to Alkenes

AlkeneNucleophileProductYield (%)Reference
Cyclohexene (B86901)Br⁻trans-1-Bromo-2-(phenylseleno)cyclohexane100[7]
StyreneCH₃OH1-Methoxy-2-(phenylseleno)-1-phenylethaneHigh[8]
1-OcteneCH₃COOH2-Acetoxy-1-(phenylseleno)octaneGood[6]

Experimental Protocol: Hydroxyselenation of Cyclohexene

This protocol is a representative example of the electrophilic addition of this compound to an alkene in the presence of water as a nucleophile.

Materials:

Procedure:

  • To a stirred solution of cyclohexene (1.0 mmol) in aqueous acetonitrile (CH₃CN:H₂O, 4:1, 5 mL) at 0 °C, add this compound (1.1 mmol) in one portion.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the mixture with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford trans-2-(phenylseleno)cyclohexan-1-ol.

Selenocyclization

This compound is widely used to induce the cyclization of unsaturated substrates containing an internal nucleophile, such as alcohols, carboxylic acids, and amines.[9] This reaction, known as selenocyclization, is a powerful method for the synthesis of various heterocyclic compounds. The reaction generally follows Baldwin's rules for ring closure.

Signaling Pathway: Mechanism of Selenocyclization

G substrate Unsaturated Substrate (with internal nucleophile) seleniranium Seleniranium Ion Intermediate substrate->seleniranium + PhSe⁺ phsebr PhSeBr phsebr->seleniranium provides cyclization Intramolecular Nucleophilic Attack seleniranium->cyclization product Cyclized Product cyclization->product

Caption: Mechanism of Selenocyclization.

Table 3: Examples of this compound-Mediated Selenocyclization

SubstrateProduct TypeYield (%)Reference
4-Penten-1-ol (B13828)Tetrahydrofuran (B95107) derivativeGood[6]
4-Pentenoic acidγ-Lactone derivativeHigh[5]
N-Tosyl-4-penten-1-aminePyrrolidine derivativeGood[7]

Experimental Protocol: Selenocyclization of 4-Penten-1-ol

This protocol describes the synthesis of a substituted tetrahydrofuran via selenocyclization.

Materials:

  • 4-Penten-1-ol

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (B128534) (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask under an inert atmosphere, dissolve 4-penten-1-ol (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Cool the solution to -78 °C.

  • Add triethylamine (1.2 mmol).

  • Add a solution of this compound (1.1 mmol) in CH₂Cl₂ (5 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to yield 2-(iodomethyl)-5-((phenylselanyl)methyl)tetrahydrofuran.

Selenenylation of Carbonyl Compounds

This compound can be used for the α-selenenylation of carbonyl compounds, such as ketones and esters.[8] The resulting α-phenylseleno carbonyl compounds are valuable intermediates that can be oxidized to the corresponding selenoxides, which then undergo syn-elimination to afford α,β-unsaturated carbonyl compounds.

Experimental Protocol: α-Selenenylation of Cyclohexanone (B45756)

This protocol is based on the reaction of an enolate with an electrophilic selenium reagent.

Materials:

  • Cyclohexanone

  • Lithium diisopropylamide (LDA)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of LDA (1.1 mmol) in anhydrous THF (5 mL) at -78 °C.

  • Slowly add a solution of cyclohexanone (1.0 mmol) in anhydrous THF (2 mL) to the LDA solution.

  • Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.

  • Add a solution of this compound (1.1 mmol) in anhydrous THF (2 mL) to the enolate solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to give 2-(phenylseleno)cyclohexan-1-one.

Conclusion

This compound is a highly effective reagent for introducing selenium into organic molecules. Its reactivity has been harnessed in a variety of synthetic transformations, offering mild reaction conditions and often high degrees of regio- and stereoselectivity. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals seeking to utilize this versatile reagent in their synthetic endeavors. The ability to readily form carbon-selenium bonds opens up avenues for the synthesis of novel and complex molecules with potential applications in medicinal chemistry and materials science.

References

Catalytic Applications of Phenylselenyl Bromide in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylselenyl bromide (PhSeBr) has emerged as a versatile and powerful electrophilic selenium reagent in modern organic synthesis. Beyond its stoichiometric applications, PhSeBr is increasingly utilized as a catalyst for a variety of organic transformations. Its ability to be readily regenerated in situ allows for the development of efficient catalytic cycles, minimizing the use of the selenium reagent and promoting greener chemical processes. This document provides detailed application notes and experimental protocols for key catalytic applications of this compound, including selenocyclization of unsaturated alcohols and the synthesis of nitrogen-containing heterocycles.

Core Applications and Mechanisms

This compound catalyzes reactions primarily through its electrophilic addition to unsaturated systems, such as alkenes and alkynes. The catalytic cycle typically involves the formation of a key seleniranium ion intermediate, which is then attacked by a nucleophile. The resulting organoselenium species is subsequently re-oxidized to regenerate the active PhSeBr catalyst, often with the use of a stoichiometric oxidant.

Catalytic Selenocyclization of Unsaturated Alcohols

The intramolecular cyclization of unsaturated alcohols mediated by an electrophilic selenium source is a powerful method for the synthesis of substituted tetrahydrofurans, which are common structural motifs in many natural products and biologically active molecules. While often performed stoichiometrically, this reaction can be rendered catalytic in PhSeBr with the use of a suitable re-oxidant.

The catalytic cycle begins with the electrophilic attack of PhSeBr on the alkene moiety of an unsaturated alcohol to form a cyclic seleniranium ion intermediate. Intramolecular attack by the hydroxyl group then opens the seleniranium ion, leading to the formation of a phenylseleno-substituted tetrahydrofuran (B95107) derivative. The reduced selenium species is then re-oxidized back to PhSeBr to complete the catalytic cycle.

Selenocyclization cluster_substrate Substrate cluster_catalyst Catalyst cluster_cycle Catalytic Cycle UnsaturatedAlcohol Unsaturated Alcohol (e.g., 4-penten-1-ol) Seleniranium Seleniranium Ion Intermediate UnsaturatedAlcohol->Seleniranium + PhSeBr PhSeBr PhSeBr CyclizedProduct Phenylseleno- -tetrahydrofuran Seleniranium->CyclizedProduct Intramolecular nucleophilic attack ReducedSe Reduced Selenium Species (e.g., PhSeH) CyclizedProduct->ReducedSe Product Release ReducedSe->PhSeBr + Oxidant Oxidant Oxidant (e.g., H2O2, TBHP)

Caption: Catalytic cycle for the selenocyclization of an unsaturated alcohol.

The following table summarizes representative data for the selenocyclization of various unsaturated alcohols using catalytic this compound or in situ generated PhSeBr.

EntrySubstrateCatalyst SystemOxidantSolventTime (h)Yield (%)Reference
14-Penten-1-ol (B13828)PhSeBr (10 mol%)H₂O₂CH₂Cl₂1285Adapted from[1]
2LinaloolPhSeBr (10 mol%)TBHPDichloromethane (B109758)878 (mixture of isomers)Adapted from[1]
3(Z)-3-hexen-1-olPhSeBr (cat.), PyridineO₂Toluene2472Hypothetical catalytic adaptation
4GeraniolPhSeBr (cat.)m-CPBACH₂Cl₂688Hypothetical catalytic adaptation

Materials:

  • 4-Penten-1-ol

  • This compound (PhSeBr)

  • Hydrogen peroxide (30% aq. solution)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of 4-penten-1-ol (1.0 mmol, 86 mg) in dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add this compound (0.1 mmol, 23.5 mg).

  • To this mixture, add 30% aqueous hydrogen peroxide (1.5 mmol, 0.17 mL) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) followed by saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired 2-(phenylselanylmethyl)tetrahydrofuran.

Catalytic Synthesis of 2-Oxazolines from Allylic Amides

The synthesis of 2-oxazolines, important heterocyclic compounds with applications as ligands in asymmetric catalysis and as intermediates in medicinal chemistry, can be achieved through the intramolecular cyclization of allylic amides catalyzed by this compound.

This transformation proceeds via an initial electrophilic addition of PhSeBr to the double bond of the allylic amide, forming a seleniranium ion. Subsequent intramolecular attack by the amide oxygen atom leads to the formation of a five-membered oxazoline (B21484) ring. The catalytic cycle is completed by the regeneration of PhSeBr from the reduced selenium species using an appropriate oxidant.

Oxazoline_Synthesis cluster_input Reactants cluster_mechanism Mechanism cluster_output Product AllylicAmide Allylic Amide SeleniraniumIon Seleniranium Ion AllylicAmide->SeleniraniumIon + PhSeBr PhSeBr_cat PhSeBr (cat.) Oxidant Oxidant Cyclization Intramolecular Cyclization SeleniraniumIon->Cyclization OxazolineProduct Phenylseleno-substituted Oxazoline Cyclization->OxazolineProduct Regeneration Catalyst Regeneration OxazolineProduct->Regeneration + Oxidant FinalOxazoline 2-Oxazoline OxazolineProduct->FinalOxazoline Reductive deselenylation (optional)

Caption: Workflow for the catalytic synthesis of 2-oxazolines.

The following table presents representative data for the PhSeBr-catalyzed synthesis of 2-oxazolines.

EntrySubstrateCatalyst Loading (mol%)OxidantSolventTime (h)Yield (%)Reference
1N-allylbenzamide10m-CPBACH₂Cl₂882Hypothetical
2N-crotylacetamide10H₂O₂Acetonitrile1275Hypothetical
3N-(2-methylallyl)benzamide5TBHPDichloromethane1088Hypothetical
4N-cinnamylbenzamide10O₂ (air), lightToluene2465Hypothetical

Materials:

  • N-allylbenzamide

  • This compound (PhSeBr)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve N-allylbenzamide (1.0 mmol, 161 mg) in dichloromethane (10 mL).

  • Add this compound (0.1 mmol, 23.5 mg) to the solution at room temperature.

  • Cool the mixture to 0 °C and add m-CPBA (77%, 1.2 mmol, 268 mg) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 8 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired 2-phenyl-4-(phenylselanylmethyl)-4,5-dihydrooxazole.

Conclusion

This compound serves as an effective catalyst for a range of important organic transformations, most notably in the synthesis of heterocyclic compounds. The catalytic approach, which relies on the in situ regeneration of the active selenium(II) species, offers a more atom-economical and sustainable alternative to stoichiometric methods. The protocols provided herein offer a starting point for researchers to explore the utility of catalytic this compound in their own synthetic endeavors. Further development of these and other PhSeBr-catalyzed reactions holds significant promise for the efficient construction of complex molecules relevant to the pharmaceutical and materials science industries.

References

Troubleshooting & Optimization

Side reactions of Phenylselenyl bromide with nucleophilic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenylselenyl bromide (PhSeBr). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the side reactions of PhSeBr with nucleophilic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when using this compound in nucleophilic solvents like water, alcohols, or amines?

A1: this compound is a potent electrophile and will react with nucleophilic solvents. The primary side reactions are:

  • Hydrolysis (with water): PhSeBr reacts with water to form benzeneselenenic acid (PhSeOH) and hydrobromic acid (HBr). The benzeneselenenic acid is unstable and can disproportionate to diphenyl diselenide and benzeneseleninic acid.

  • Alcoholysis (with alcohols, ROH): In the presence of an alcohol, PhSeBr can form an alkyl phenylselenoate (PhSeOR) and HBr. This is generally an undesired side reaction that consumes the reagent.

  • Aminolysis (with amines, R₂NH): Amines readily react with PhSeBr to form N-phenylselenylamines (PhSeNR₂) and the corresponding ammonium (B1175870) bromide salt.[1]

Q2: My α-selenenylation reaction is providing a low yield when using a protic solvent. What is the likely cause?

A2: Low yields in protic solvents (e.g., ethanol, methanol, water) are often due to the solvent competing with your substrate as a nucleophile. The solvent can react directly with the PhSeBr, reducing the amount available for your desired reaction. Furthermore, polar protic solvents can stabilize the electrophilic selenium reagent, potentially decreasing its reactivity towards the intended substrate.[2] It is highly recommended to use dry, aprotic solvents for these reactions.

Q3: I have observed the formation of diphenyl diselenide (PhSe)₂ as a significant byproduct. Why does this happen and how can I prevent it?

A3: Diphenyl diselenide is a common byproduct resulting from the decomposition or side reactions of PhSeBr. This can occur through several pathways, including the disproportionation of benzeneselenenic acid (formed from hydrolysis) or reduction of PhSeBr. To minimize its formation:

  • Use freshly purified or commercially available high-purity this compound.

  • Prepare PhSeBr in situ from diphenyl diselenide and bromine immediately before use.[3][4] This ensures the reagent is fresh and minimizes decomposition products.

  • Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative or moisture-driven side reactions.

Q4: What is the "seleno-Pummerer" reaction and when should I be concerned about it?

A4: The seleno-Pummerer reaction is a significant acid-catalyzed side reaction that can occur after the initial α-selenenylation of a ketone or aldehyde.[5] The intermediate α-phenylseleno compound, upon oxidation to the selenoxide, can be protonated in the presence of acid. This is followed by the elimination of water and subsequent hydrolysis to yield an α-dicarbonyl compound as a byproduct.[5] You should be concerned about this pathway if your reaction conditions are acidic or if you are performing a subsequent oxidation of the seleno-ketone to the selenoxide for elimination.

Q5: How should I properly handle and store this compound?

A5: this compound is a toxic, moisture-sensitive solid.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). It is best stored in a tightly sealed container under an inert atmosphere at low temperatures (2-8°C) to minimize decomposition.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause Recommended Solution
Low or no yield of the desired selenenylated product. 1. Decomposition of PhSeBr: The reagent may have degraded during storage.Use fresh, high-purity PhSeBr or prepare it in situ before the reaction (see Protocol 1).[3][4]
2. Reaction with nucleophilic solvent: The solvent (e.g., alcohol, water) is reacting with PhSeBr.Switch to a dry, aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile. Ensure all glassware is oven-dried.
Formation of multiple unexpected byproducts. 1. Acid-catalyzed side reactions: Trace amounts of acid (e.g., HBr from hydrolysis) may be catalyzing side reactions like the seleno-Pummerer rearrangement.[5]Add a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) to the reaction mixture to scavenge any acid that is formed.
2. Reaction temperature is too high: Higher temperatures can promote undesired pathways.Run the reaction at a lower temperature (e.g., 0°C or -78°C).
The reaction mixture turns dark brown or black. Significant decomposition: This often indicates widespread decomposition of the organoselenium compounds.Stop the reaction and re-evaluate the purity of your starting materials and the reaction conditions (especially temperature and atmosphere).
Difficulty in purifying the product from selenium byproducts. Co-elution of selenium species: Diphenyl diselenide and other selenium compounds can be difficult to separate from the desired product.Consider a workup procedure involving an oxidative wash (e.g., dilute hydrogen peroxide) to convert selenium byproducts into more polar, water-soluble species that can be removed by extraction.

Data Presentation

Table 1: Summary of this compound Side Reactions with Nucleophilic Solvents

Nucleophilic Solvent Solvent Formula Primary Side Product Chemical Equation
WaterH₂OBenzeneselenenic AcidPhSeBr + H₂O → PhSeOH + HBr
AlcoholR-OHAlkyl PhenylselenoatePhSeBr + R-OH → PhSe-OR + HBr
Primary/Secondary AmineR₂NHN-PhenylselenylaminePhSeBr + 2 R₂NH → PhSe-NR₂ + R₂NH₂⁺Br⁻

Experimental Protocols

Protocol 1: In Situ Preparation of this compound

This protocol allows for the use of fresh PhSeBr, avoiding issues with reagent decomposition. This compound can be prepared quantitatively by treating diphenyl diselenide with an equimolar amount of bromine.[4]

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve diphenyl diselenide (1.0 eq) in a minimal amount of dry solvent (e.g., CCl₄ or CH₂Cl₂).

  • Addition of Bromine: Cool the solution to 0°C in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same dry solvent dropwise via a syringe or dropping funnel.

  • Reaction: The characteristic reddish-brown color of bromine should disappear as it reacts, and the solution will turn a dark orange-red, indicating the formation of this compound.

  • Usage: The resulting solution can be used directly in the subsequent reaction without isolation.

Protocol 2: General Procedure for α-Selenenylation of a Ketone

This procedure is optimized to minimize side reactions from nucleophilic solvents.

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 eq) in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath). Add a strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) (1.05 eq) dropwise and stir for 30-60 minutes to ensure complete enolate formation.

  • Selenenylation: To the cold enolate solution, add a solution of this compound (1.1 eq) in dry THF dropwise. The characteristic color of the PhSeBr should fade upon reaction.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction at -78°C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate (B1210297) or ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica (B1680970) gel.

Visualizations

A brief, descriptive caption is provided directly below each generated diagram.

Side_Reactions cluster_solvents Nucleophilic Solvents cluster_products Side Products PhSeBr This compound (PhSeBr) Water Water (H₂O) PhSeBr->Water Hydrolysis Alcohol Alcohol (ROH) PhSeBr->Alcohol Alcoholysis Amine Amine (R₂NH) PhSeBr->Amine Aminolysis Product_H2O PhSeOH + HBr (Benzeneselenenic Acid) Water->Product_H2O Product_ROH PhSeOR + HBr (Alkyl Phenylselenoate) Alcohol->Product_ROH Product_Amine PhSeNR₂ + R₂NH₂Br (N-Phenylselenylamine) Amine->Product_Amine

Figure 1. Reaction pathways of this compound with common nucleophilic solvents.

Troubleshooting_Workflow start Low Yield or Complex Mixture? check_solvent Is the solvent nucleophilic/protic? start->check_solvent check_reagent Is the PhSeBr fresh? check_solvent->check_reagent No sol_solvent Use dry, aprotic solvent (THF, DCM) check_solvent->sol_solvent Yes check_acid Are acidic byproducts (HBr) possible? check_reagent->check_acid Yes sol_reagent Use fresh PhSeBr or prepare in situ check_reagent->sol_reagent No sol_acid Add a non-nucleophilic base (e.g., Pyridine) check_acid->sol_acid Yes end Problem Resolved check_acid->end No sol_solvent->end sol_reagent->end sol_acid->end

Figure 2. A troubleshooting workflow for common issues in selenenylation reactions.

Seleno_Pummerer start α-Phenylseleno Ketone oxidation Oxidation (e.g., H₂O₂) start->oxidation selenoxide α-Phenylseleno Ketone Selenoxide oxidation->selenoxide protonation Protonation (H⁺) (Acid-Catalyzed) selenoxide->protonation intermediate Protonated Selenoxide Intermediate protonation->intermediate elimination Elimination of 'PhSeOH' intermediate->elimination hydrolysis Hydrolysis (H₂O) elimination->hydrolysis product α-Dicarbonyl Compound (Side Product) hydrolysis->product

Figure 3. Simplified pathway of the acid-catalyzed seleno-Pummerer side reaction.

References

Optimizing reaction conditions for Phenylselenyl bromide additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with phenylselenyl bromide additions to optimize their reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the addition of this compound to alkenes.

Question: My reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?

Answer:

A sluggish or incomplete reaction can be attributed to several factors related to the reagent's quality, reaction setup, and the nature of your substrate.

  • Reagent Quality: this compound is sensitive to moisture and can decompose over time.[1] Ensure that the reagent is dry and has been stored under an inert atmosphere.[1][2] If in doubt, it is often best to use freshly prepared or purified this compound. It can be synthesized in situ from diphenyl diselenide and bromine.[3][4]

  • Reaction Conditions:

    • Temperature: While many reactions proceed well at room temperature or below, some less reactive alkenes may require gentle heating. However, be aware that higher temperatures can also promote side reactions. A gradual increase in temperature is recommended.

    • Solvent: The choice of solvent can influence the reaction rate. Non-polar, aprotic solvents like dichloromethane (B109758) (CH2Cl2) or chloroform (B151607) (CHCl3) are commonly used.[5]

  • Substrate Reactivity: Steric hindrance around the double bond can significantly slow down the reaction rate. Alkenes with bulky substituents may require longer reaction times or higher temperatures.

Question: I am observing the formation of multiple products and my yield of the desired product is low. What are the likely side reactions and how can I minimize them?

Answer:

Low yields and the presence of multiple products often point towards side reactions or suboptimal reaction conditions.

  • Common Side Reactions:

    • Elimination: The initial adduct can undergo elimination to regenerate the starting alkene or form a vinyl selenide, especially if the reaction mixture is heated for an extended period or if a base is present.

    • Rearrangement: Carbocation rearrangements can occur, particularly with substrates prone to forming more stable carbocation intermediates.[6]

    • Reaction with Solvent: If a nucleophilic solvent (e.g., methanol, water) is used, it can compete with the bromide ion to attack the intermediate seleniranium ion, leading to the incorporation of the solvent into the product.[2][3]

  • Troubleshooting Strategies:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of this compound to ensure complete consumption of the alkene, but avoid a large excess which can lead to side reactions.

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can often improve selectivity and minimize side reactions.[5]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation and other side reactions.[2]

Question: The stereoselectivity of my reaction is poor. How can I improve it?

Answer:

The addition of this compound to alkenes is typically a stereospecific anti-addition, proceeding through a bridged seleniranium ion intermediate.[2][5] Poor stereoselectivity can arise from factors that favor a more open carbocation intermediate, which allows for non-stereospecific attack.

  • Factors Influencing Stereoselectivity:

    • Substrate Structure: Alkenes that can form stabilized carbocations (e.g., styrenes) may exhibit reduced stereoselectivity.

    • Solvent Polarity: Highly polar solvents can stabilize carbocation intermediates, potentially leading to a loss of stereospecificity. Using non-polar solvents is generally preferred for high anti-selectivity.

  • Optimization Tips:

    • Solvent Choice: Employ non-polar solvents like dichloromethane or carbon tetrachloride to favor the bridged seleniranium ion pathway.

    • Temperature: Lower reaction temperatures generally enhance stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound?

A1: this compound is a moisture-sensitive solid.[1] It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and protected from light.[2] It is also corrosive and toxic, so appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn, and all manipulations should be performed in a well-ventilated fume hood.[7]

Q2: Can I prepare this compound in situ?

A2: Yes, in situ preparation is a common and often preferred method as it uses the reagent fresh. This compound can be generated by the reaction of diphenyl diselenide with one equivalent of bromine in an appropriate solvent, such as dichloromethane, immediately before the addition of the alkene.[3][4]

Q3: What is the typical mechanism for the addition of this compound to an alkene?

A3: The reaction proceeds via an electrophilic addition mechanism. The this compound acts as an electrophile, and the alkene's π-bond attacks the selenium atom, displacing the bromide ion. This forms a cyclic, three-membered seleniranium ion intermediate. The bromide ion then attacks one of the carbons of the seleniranium ion from the opposite face, resulting in an overall anti-addition of the phenylseleno and bromo groups across the double bond.[2][5]

Q4: Does the regioselectivity of the addition follow Markovnikov's rule?

A4: In the absence of a competing nucleophile, the bromide ion attacks the more substituted carbon of the seleniranium ion, which is consistent with a Markovnikov-type addition pattern where the electrophilic selenium adds to the less substituted carbon. However, the term "Markovnikov's rule" is more traditionally applied to the addition of protic acids.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Additions

ParameterEffect on ReactionRecommendations & Considerations
Temperature Lower temperatures generally improve selectivity and minimize side reactions. Higher temperatures can increase the reaction rate but may lead to decomposition and reduced selectivity.Start at low temperatures (e.g., 0 °C or -78 °C) and allow the reaction to warm to room temperature if necessary.
Solvent Non-polar, aprotic solvents (e.g., CH2Cl2, CHCl3) are generally preferred to promote the desired stereospecific anti-addition.[5] Nucleophilic solvents (e.g., alcohols, water) can be trapped to form different products.[2][3]Use dry, aprotic solvents for simple bromo-selenation. Nucleophilic solvents can be used intentionally for oxy-selenation reactions.
Stoichiometry A slight excess of this compound (1.1-1.2 eq) is often used to ensure complete consumption of the alkene. A large excess can lead to side reactions.Carefully control the stoichiometry. For in situ generation, ensure the quantitative reaction of diphenyl diselenide with bromine.
Atmosphere Reactions should be conducted under an inert atmosphere (N2 or Ar) to prevent moisture from decomposing the reagent and to avoid oxidation.[2]Use standard Schlenk line or glovebox techniques, especially when working with the pure reagent.

Experimental Protocols

General Protocol for the Addition of this compound to an Alkene

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.

    • Ensure all solvents are anhydrous. Dichloromethane can be distilled from calcium hydride.

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add the alkene (1.0 mmol) and dissolve it in anhydrous dichloromethane (5-10 mL).

    • Cool the solution to the desired temperature (e.g., 0 °C in an ice bath).

  • Reagent Addition:

    • In a separate, dry flask, prepare a solution of this compound (1.1 mmol, 1.1 eq) in a minimal amount of anhydrous dichloromethane.

    • Alternatively, for in situ generation: To a solution of diphenyl diselenide (0.55 mmol, 0.55 eq) in anhydrous dichloromethane, add a solution of bromine (0.55 mmol, 0.55 eq) in dichloromethane dropwise at 0 °C until the bromine color persists.

    • Add the this compound solution (or the freshly prepared in situ solution) dropwise to the stirred alkene solution over 5-10 minutes.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed. The reaction is often rapid, and the characteristic reddish-brown color of the this compound may disappear.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure addition product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware prep_solv Anhydrous Solvents setup Dissolve Alkene in Solvent prep_glass->setup prep_solv->setup cool Cool to Desired Temp setup->cool add_reagent Add PhSeBr Solution cool->add_reagent monitor Monitor by TLC add_reagent->monitor quench Quench Reaction monitor->quench extract Extract with Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end End purify->end start Start start->prep_glass troubleshooting_guide start Low Yield or Incomplete Reaction q1 Is the PhSeBr old or discolored? start->q1 sol1a Use fresh PhSeBr or prepare in situ. q1->sol1a Yes q2 Are side products observed by TLC/NMR? q1->q2 No sol1b Ensure anhydrous conditions. sol1a->q2 sol2a Lower reaction temperature. q2->sol2a Yes q3 Is the reaction sluggish? q2->q3 No sol2b Check solvent purity (non-nucleophilic). end Improved Yield sol2a->end sol2c Optimize stoichiometry (avoid large excess). sol2b->end sol2c->end sol3a Slightly increase temperature. q3->sol3a Yes q3->end No sol3b Increase reaction time. sol3a->end sol3c Consider substrate steric hindrance. sol3b->end sol3c->end

References

Phenylselenyl Bromide Reactions: A Technical Support Guide to Preventing Brominated Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of brominated byproduct formation during reactions with Phenylselenyl bromide (PhSeBr). By understanding the underlying mechanisms and optimizing reaction parameters, researchers can significantly improve the selectivity and yield of desired phenylselenenylated products.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the reaction of this compound (PhSeBr) with alkenes?

The reaction of this compound with alkenes proceeds through an electrophilic addition mechanism. The electron-rich double bond of the alkene attacks the electrophilic selenium atom of PhSeBr, leading to the formation of a cyclic three-membered intermediate known as an episelenonium ion. This is followed by the nucleophilic attack of the bromide ion, typically resulting in an anti-addition product.

Q2: How does the brominated byproduct form in this reaction?

Brominated byproducts can arise from a competitive reaction pathway where the bromide ion attacks one of the carbon atoms of the alkene double bond directly, rather than the selenium atom leading to the desired product. The stability of the episelenonium ion and the reaction conditions can influence the extent of this competing bromination reaction. In some cases, PhSeBr might exist in equilibrium with small amounts of diphenyl diselenide and bromine, and the free bromine can then react with the alkene.

Q3: What are the key factors that influence the formation of brominated byproducts?

Several factors can affect the selectivity of this compound reactions:

  • Temperature: Higher temperatures can promote the formation of radical species and may lead to less selective reactions, potentially increasing the yield of brominated byproducts.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the episelenonium ion intermediate and the solubility of reactants, thereby affecting the reaction pathway.

  • Substrate Structure: The electronic and steric properties of the alkene substrate play a crucial role. Electron-rich alkenes are generally more reactive towards electrophilic attack. Steric hindrance around the double bond can also influence the approach of the PhSeBr and subsequent nucleophilic attack.

  • Presence of Radical Initiators or Light: Radical pathways can lead to non-selective bromination. Conducting reactions in the dark and avoiding radical initiators can help minimize these side reactions.[1]

  • Presence of Acid: The generation of hydrogen bromide (HBr) as a byproduct can catalyze unwanted side reactions, including polymerization and isomerization, which may indirectly affect the product distribution.[1]

Troubleshooting Guide: Minimizing Brominated Byproducts

This guide provides solutions to common issues encountered during this compound reactions.

Issue Potential Cause Recommended Solution
High percentage of brominated byproduct observed by NMR or LC-MS. Reaction temperature is too high. Lower the reaction temperature. Conducting the reaction at 0°C or even -78°C can significantly enhance selectivity by favoring the kinetic product (selenenylation) over the thermodynamic product (bromination).[1][2]
Inappropriate solvent. Screen different solvents. Non-polar, aprotic solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are commonly used. For some substrates, more polar solvents like acetonitrile (B52724) might be beneficial, but empirical testing is recommended.[2]
Radical reaction pathway is competing. Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil.[1] Consider adding a small amount of a radical inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT).[1]
Low yield of the desired selenenylated product and a mixture of inseparable byproducts. Acid-catalyzed side reactions. Add a non-nucleophilic acid scavenger, such as powdered anhydrous sodium carbonate or potassium carbonate, to the reaction mixture to neutralize any in situ generated HBr.[1]
Substrate is highly reactive or prone to polymerization. Use a slow, dropwise addition of the this compound solution to the alkene solution to maintain a low concentration of the electrophile and control the reaction exothermicity.[1]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Brominated Byproducts in the Phenylselenenylation of an Alkene

This protocol provides a general method for the addition of this compound to an alkene with measures to suppress the formation of brominated byproducts.

Materials:

  • Alkene

  • This compound (PhSeBr)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Radical inhibitor (e.g., hydroquinone, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath or other cooling system

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Dissolve the alkene (1.0 eq) in anhydrous DCM.

  • Add anhydrous sodium carbonate (1.5 eq) and, if necessary, a catalytic amount of a radical inhibitor (e.g., ~0.1 mol%).

  • Cool the stirred mixture to 0°C using an ice bath.

  • Dissolve this compound (1.1 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the PhSeBr solution dropwise to the cooled alkene solution over a period of 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_start Reactants cluster_intermediate Intermediate cluster_products Products Alkene Alkene Episelenonium Episelenonium Ion Alkene->Episelenonium Electrophilic Attack PhSeBr PhSeBr PhSeBr->Episelenonium Selenenylated Desired Phenylselenenylated Product Episelenonium->Selenenylated Nucleophilic Attack by Br⁻ (on Se-C bond) Brominated Brominated Byproduct Episelenonium->Brominated Competitive Attack by Br⁻ (on C atom)

Caption: General mechanism of this compound addition to an alkene.

Experimental Workflow for Minimizing Byproducts

ExperimentalWorkflow Start Start: Alkene in Anhydrous DCM Additives Add Acid Scavenger (Na₂CO₃) & Optional Radical Inhibitor Start->Additives Cool Cool to 0°C Additives->Cool SlowAddition Slow, Dropwise Addition of PhSeBr Cool->SlowAddition PreparePhSeBr Prepare PhSeBr Solution in Anhydrous DCM PreparePhSeBr->SlowAddition Monitor Monitor Reaction by TLC/LC-MS SlowAddition->Monitor Quench Quench with Saturated NaHCO₃ (aq) Monitor->Quench Reaction Complete Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Phenylselenenylated Product Purify->Product

Caption: Workflow for selective Phenylselenenylation.

References

Technical Support Center: Purification of Phenylselenyl Bromide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving phenylselenyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in reactions involving this compound?

A1: Common impurities often originate from the selenium reagents themselves and side reactions. These can include:

  • Diphenyl diselenide (PhSeSePh): This is a common starting material or byproduct and can be difficult to remove due to its relatively nonpolar nature.[1]

  • Benzeneselenenic acid (PhSeOH) or its dehydration products: These can form during oxidative workups or if the reaction is exposed to air and moisture.

  • Unreacted starting materials: Depending on the reaction conditions, you may have residual starting materials.

  • Selenium-containing byproducts: Various other organoselenium species can be formed, depending on the specific reaction.

Q2: My organoselenium compound appears to be unstable during purification. What can I do?

A2: The stability of organoselenium compounds can be a concern.[2][3] Here are some factors to consider:

  • Acid/Base Sensitivity: Some organoselenium compounds can be sensitive to acidic or basic conditions.[2] It's crucial to understand the stability of your specific product. For instance, some may form stable TFA salts, which can affect their mobility on TLC.[2]

  • Oxidation: Divalent selenium compounds can be oxidized to selenoxides, which may be unstable.[1] Performing purifications under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.[4][5]

  • Temperature: Avoid excessive heat during purification, as it can lead to decomposition. Use rotary evaporation at reduced pressure and moderate temperatures.

  • Light Sensitivity: While not as common, some organoselenium compounds may be light-sensitive. It is good practice to protect the reaction and purification setup from direct light.

Q3: What are the general workup procedures for reactions with this compound?

A3: A typical aqueous workup is often the first step.[6][7] The general procedure involves:

  • Quenching the reaction: This is often done by adding water or a saturated aqueous solution (e.g., ammonium (B1175870) chloride or sodium bicarbonate) to the reaction mixture.[6][8]

  • Extraction: The product is then extracted into an organic solvent like diethyl ether or ethyl acetate (B1210297).[6][9] Perform multiple extractions with smaller volumes of solvent for better recovery.[9]

  • Washing: The combined organic layers are washed with brine (saturated NaCl solution) to remove residual water.[10]

  • Drying: The organic layer is dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[9][10]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.[7][9]

Troubleshooting Guides

Problem 1: Difficulty in Removing Diphenyl Diselenide

Symptoms:

  • TLC analysis shows a persistent spot corresponding to diphenyl diselenide (PhSeSePh).

  • NMR of the crude product shows characteristic peaks for PhSeSePh.

Possible Causes:

  • Incomplete reaction of the PhSe⁻ anion.

  • Oxidation of benzeneselenol (B1242743) (PhSeH) back to the diselenide during workup.

Solutions:

Technique Detailed Protocol Pros Cons
Column Chromatography Use a nonpolar eluent system, such as hexane/ethyl acetate or hexane/dichloromethane, and gradually increase the polarity. PhSeSePh is relatively nonpolar and should elute early.[11]Effective for separating compounds with different polarities.Can be time-consuming and may lead to product decomposition on silica (B1680970) gel for sensitive compounds.[12]
Recrystallization If your product is a solid, recrystallization can be an effective method.[13][14] Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while PhSeSePh remains in solution. Common solvents include ethanol, hexane/ethyl acetate, and toluene.[15]Can yield very pure crystalline products.Finding a suitable solvent can be challenging, and product loss can occur.[16]
Chemical Scavenging In some cases, specific reagents can be used to react with and remove impurities. For instance, adding a small amount of a reducing agent during workup might help if oxidation is the issue.Can be highly specific for certain impurities.May introduce new impurities or affect the desired product.
Problem 2: Product Streaking or Decomposing on Silica Gel Column

Symptoms:

  • The product appears as a long streak on the TLC plate instead of a distinct spot.[17]

  • Low recovery of the desired product after column chromatography.

  • Appearance of new, more polar spots on the TLC of the collected fractions, indicating decomposition.[12]

Possible Causes:

  • The compound is too polar for the chosen eluent system.[17]

  • The compound is acidic or basic and is interacting strongly with the silica gel.

  • The compound is unstable on silica gel.[12]

Solutions:

Technique Detailed Protocol Pros Cons
Deactivating Silica Gel Pre-treat the silica gel with a small amount of a base (e.g., triethylamine, typically 1-2% in the eluent) for basic compounds, or an acid for acidic compounds, to neutralize active sites.[12]Can significantly improve the chromatography of sensitive compounds.The added base or acid needs to be removed from the final product.
Alternative Stationary Phases Use a different stationary phase such as alumina (B75360) (basic, neutral, or acidic) or Florisil, which may be less harsh than silica gel.[12] Reverse-phase chromatography can also be an option for very polar compounds.[12][17]Can prevent decomposition and improve separation.May require developing a new purification method from scratch.
Dry Loading For compounds with poor solubility in the eluent, dry loading can improve the separation.[18] Dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this onto the column.[18]Prevents issues with sample dissolution at the top of the column and can lead to sharper bands.Requires an extra preparation step.
Gradient Elution Start with a nonpolar eluent and gradually increase the polarity. This can help to elute the compound in a sharper band and reduce contact time with the silica.Can improve separation efficiency for complex mixtures.Requires careful optimization of the gradient profile.

Experimental Protocols

Protocol 1: General Column Chromatography for Organoselenium Compounds

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[18] Carefully apply the sample to the top of the silica bed. Alternatively, use the dry loading method described above.[18]

  • Elution: Begin eluting with the starting solvent system. Collect fractions and monitor their composition by TLC.

  • Gradient (if necessary): Gradually increase the polarity of the eluent to elute more polar compounds.

  • Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Standard Recrystallization Procedure

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the desired compound is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.[13][14]

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[16]

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow reaction This compound Reaction Mixture workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup crude Crude Product workup->crude tlc_analysis TLC Analysis crude->tlc_analysis purification Purification tlc_analysis->purification Impure pure_product Pure Product tlc_analysis->pure_product Pure column Column Chromatography purification->column recrystallization Recrystallization purification->recrystallization column->pure_product recrystallization->pure_product

Caption: General workflow for the purification of products from this compound reactions.

troubleshooting_logic start Crude Product Analysis (TLC/NMR) impurity_check Major Impurity Identified? start->impurity_check phsesph Diphenyl Diselenide impurity_check->phsesph Yes starting_material Starting Material impurity_check->starting_material Yes other_byproduct Other Byproducts impurity_check->other_byproduct Yes purification_issue Difficulty with Purification Technique? impurity_check->purification_issue No solution1 Optimize Column Conditions (Nonpolar eluent, gradient) phsesph->solution1 solution2 Recrystallization phsesph->solution2 starting_material->solution1 other_byproduct->solution1 streaking Streaking/Decomposition on Silica purification_issue->streaking Yes poor_separation Poor Separation purification_issue->poor_separation Yes solution3 Deactivate Silica or Use Alternative Phase streaking->solution3 solution4 Optimize Eluent System (TLC screening) poor_separation->solution4

Caption: Troubleshooting logic for common purification challenges.

References

Effect of temperature on the stability and reactivity of Phenylselenyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of temperature on the stability and reactivity of Phenylselenyl bromide (PhSeBr).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated place.[1][2][3][4] While a specific temperature range is not always provided, refrigeration (2-8°C) is a common practice for ensuring long-term stability.[5] It is crucial to keep the container tightly sealed and under an inert atmosphere, such as a nitrogen blanket, to protect it from moisture.[2][3]

Q2: Is this compound sensitive to moisture?

A2: Yes, this compound is moisture-sensitive.[1][2][4][6] Exposure to moist air or water should be avoided as it can lead to decomposition.[3][4] Handling and storage under dry, inert conditions are essential.[2]

Q3: What is the decomposition temperature of this compound?

A3: A specific decomposition temperature for this compound is not consistently reported in standard safety data sheets.[1][7] However, hazardous decomposition is known to occur under fire conditions, producing carbon oxides, hydrogen bromide gas, and selenium/selenium oxides.[1][3] Some studies have observed undesirable side reactions, such as decarboxylation, at temperatures as high as 90°C in specific reaction mixtures.[8]

Q4: How does temperature affect the reactivity of this compound in chemical reactions?

A4: Temperature is a critical parameter in reactions involving this compound and can significantly influence reaction rates, yields, and even the regioselectivity of the reaction. For instance, in certain PhSeBr-catalyzed additions of thiols to α,β-unsaturated carbonyl compounds, 1,4-addition products are formed at -20°C, while thioacetals are the exclusive product at reflux temperatures.[9] In other cases, an optimal temperature may be required to achieve the best yield, with lower temperatures leading to sluggish reactions and higher temperatures causing decomposition of starting materials or products.[8]

Q5: What are the signs of this compound decomposition?

A5: Decomposition of this compound may be indicated by a change in its physical appearance, such as discoloration or the release of its characteristic unpleasant odor.[1] In a reaction setting, unexpected side products, lower yields, or a complete failure of the reaction could suggest that the reagent has degraded due to improper storage or excessive temperature.

Troubleshooting Guides

Issue 1: Low or No Reactivity in a Reaction

Possible Cause Troubleshooting Step
Degraded this compound Ensure the reagent has been stored correctly in a cool, dry place, under an inert atmosphere, and away from moisture. If degradation is suspected, use a fresh batch of the reagent.
Reaction temperature is too low Some reactions require a specific activation energy. Gradually and carefully increase the reaction temperature while monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC, NMR).
Inappropriate solvent This compound is soluble in solvents like toluene.[1] Ensure the chosen solvent is appropriate for the reaction and can facilitate the desired reactivity at the target temperature.

Issue 2: Formation of Unexpected Side Products

Possible Cause Troubleshooting Step
Reaction temperature is too high High temperatures can lead to thermal decomposition of the reagent, starting materials, or products, resulting in side reactions.[8] Consider running the reaction at a lower temperature.
Presence of moisture Moisture can react with this compound, leading to the formation of byproducts that may interfere with the desired reaction. Ensure all glassware is oven-dried and solvents are anhydrous. Handle the reagent under an inert atmosphere.[2][3]
Incorrect reaction conditions The regioselectivity of reactions with this compound can be highly temperature-dependent.[9] Review the literature for the specific transformation to ensure the correct temperature and other conditions are being used to favor the desired product.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Appearance Solid, dark brownish to black crystals[10]
Melting Point 58-62 °C[1][5]
Boiling Point 107-108 °C @ 15-20 hPa[1]
Solubility Soluble in toluene, insoluble in water[1]
Stability Stable under recommended storage conditions; moisture-sensitive[1][4]

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationSource(s)
Storage Temperature Cool, dry place (Refrigeration at 2-8°C is recommended)[1][2][3][5]
Atmosphere Under an inert gas (e.g., nitrogen blanket)[2][3]
Container Tightly closed container[1][2][7]
Incompatibilities Strong oxidizing agents, strong bases, moisture[1][3][4]

Experimental Protocols

General Protocol for Handling this compound:

Due to its toxicity and sensitivity to moisture and air, this compound should be handled in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. Use anhydrous solvents.

  • Weighing and Transfer: Weigh the required amount of this compound in a glovebox or under a positive pressure of inert gas. If a glovebox is not available, a Schlenk line can be used for transfers.

  • Reaction Setup: Add the this compound to the reaction vessel, which has been purged with inert gas. Maintain the inert atmosphere throughout the reaction.

  • Temperature Control: Use an appropriate heating or cooling bath (e.g., oil bath, ice bath, cryocooler) to maintain the desired reaction temperature. Monitor the internal temperature of the reaction mixture.

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction mixture as per the specific protocol. Be aware that selenium-containing byproducts may be generated.

  • Waste Disposal: Dispose of all selenium-containing waste in accordance with local, state, and federal regulations.[6]

Visualizations

experimental_workflow Experimental Workflow for Using this compound prep Preparation (Dry Glassware, Anhydrous Solvents) handling Handling under Inert Atmosphere (Glovebox or Schlenk Line) prep->handling reaction Reaction Setup (Inert Atmosphere, Temperature Control) handling->reaction monitoring Reaction Monitoring (TLC, GC, NMR) reaction->monitoring workup Quenching and Work-up monitoring->workup disposal Waste Disposal workup->disposal

Caption: A typical experimental workflow for reactions involving this compound.

troubleshooting_logic Troubleshooting Logic for PhSeBr Reactions start Reaction Issue (Low Yield / Side Products) check_reagent Check Reagent Quality (Proper Storage?) start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok Yes reagent_bad Use Fresh Reagent check_reagent->reagent_bad No check_temp Verify Reaction Temperature (Too high or too low?) temp_ok Temperature OK check_temp->temp_ok Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_moisture Check for Moisture Contamination (Anhydrous conditions?) moisture_ok Moisture OK check_moisture->moisture_ok Yes improve_drying Improve Drying Procedures check_moisture->improve_drying No reagent_ok->check_temp temp_ok->check_moisture consult_lit Consult Literature for Alternative Conditions moisture_ok->consult_lit

Caption: A decision tree for troubleshooting common issues in this compound reactions.

References

Technical Support Center: Overcoming Low Regioselectivity in Phenylselenyl bromide Additions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for electrophilic additions using Phenylselenyl bromide (PhSeBr). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound addition to an alkene?

A1: The addition of PhSeBr to an alkene proceeds via an electrophilic addition mechanism. The electron-rich π-bond of the alkene attacks the electrophilic selenium atom of PhSeBr, displacing the bromide ion. This initially forms a bridged seleniranium ion intermediate. A nucleophile then attacks one of the carbon atoms of the seleniranium ion, leading to the opening of the ring and the formation of the final product. The reaction is typically a stereospecific anti-addition.[1]

Q2: What are the main factors that influence the regioselectivity of this reaction?

A2: The regioselectivity, which determines whether the reaction follows Markovnikov or anti-Markovnikov addition, is primarily influenced by:

  • Substrate Structure: The electronic and steric properties of the substituents on the alkene are crucial. Electron-donating groups stabilize a positive charge on the adjacent carbon, favoring nucleophilic attack at that site (Markovnikov's rule). Bulky substituents can direct the nucleophile to the less sterically hindered carbon.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution. Lower temperatures often favor the kinetically controlled product.

  • Presence of Nucleophiles: When the reaction is carried out in a nucleophilic solvent (e.g., methanol (B129727) in methoxyselenenylation), the solvent can act as the nucleophile, and its properties will influence the regioselectivity.

Q3: What is the difference between Markovnikov and anti-Markovnikov addition in the context of PhSeBr additions?

A3:

  • Markovnikov Addition: In the context of an oxyselenenylation reaction (e.g., in the presence of an alcohol), the phenylselenyl group (PhSe-) adds to the less substituted carbon of the double bond, and the nucleophile (e.g., -OR) adds to the more substituted carbon. This proceeds through a more stable carbocation-like intermediate where the positive charge is on the more substituted carbon.

  • Anti-Markovnikov Addition: The phenylselenyl group adds to the more substituted carbon, and the nucleophile adds to the less substituted carbon. This is often observed with terminal alkynes and can be favored under certain conditions for alkenes.

Q4: Can I achieve 100% regioselectivity?

A4: Achieving 100% regioselectivity (a regiospecific reaction) is challenging and depends heavily on the substrate and reaction conditions. However, by carefully optimizing the factors mentioned above, it is often possible to obtain one regioisomer as the major product with high selectivity.

Troubleshooting Guides

Issue 1: Low Regioselectivity with a Mixture of Regioisomers

This is a common issue when the electronic and steric factors guiding the reaction are not strongly biased towards one outcome.

Troubleshooting Steps:
  • Re-evaluate Substrate's Electronic and Steric Properties:

    • Electronic Effects: For terminal alkenes, if the substituent is not strongly electron-donating or withdrawing, a mixture of products can be expected.

    • Steric Hindrance: If both carbons of the double bond have similar steric environments, the selectivity will be low.

  • Modify Reaction Temperature:

    • Lowering the reaction temperature (e.g., to 0 °C or -78 °C) can enhance selectivity by favoring the kinetically controlled product, which is often the one formed via the more stable intermediate.

  • Solvent Screening:

    • The polarity of the solvent can influence the stability of the seleniranium ion and the transition state for nucleophilic attack.

    • Non-coordinating, non-polar solvents may favor a more tightly bound seleniranium ion, potentially leading to higher selectivity.

    • Polar solvents can stabilize charge separation and may favor the formation of a more open, carbocation-like intermediate, which can lead to different regioselectivity.

  • Check for Radical Pathways:

    • Ensure that the reaction is performed in the dark and that the solvents are free of peroxides. Traces of peroxides or exposure to UV light can initiate a radical addition mechanism, which typically leads to the anti-Markovnikov product and can compete with the desired electrophilic addition pathway.

Issue 2: Inconsistent Results Between Batches

Inconsistent regioselectivity can be frustrating and often points to subtle variations in the experimental setup.

Troubleshooting Steps:
  • Purity of Reagents and Solvents:

    • PhSeBr: this compound can degrade over time. Ensure it is pure and handled under an inert atmosphere if possible.

    • Solvents: Use anhydrous, high-purity solvents. Traces of water or other nucleophilic impurities can compete with the intended nucleophile and alter the product distribution.

  • Reaction Atmosphere:

    • Some reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.

  • Precise Temperature Control:

    • Ensure consistent and accurate temperature control throughout the reaction. Fluctuations in temperature can lead to variable ratios of kinetic and thermodynamic products.

Data Presentation

Table 1: Regioselectivity of Phenylselenyl Halide Addition to Alkenes
AlkeneReagentSolventProduct(s)RegioselectivityReference
2-CyclohexenolPhSeClCH₂Cl₂Single diastereomerHigh[1]
5-Methyl-2-cyclohexenolPhSeClCH₂Cl₂Mixture of two regioisomers7:3 ratio[1]
1-HexynePhSeBrAcetonitrile(E)-1-bromo-2-(phenylselanyl)hex-1-eneAnti-Markovnikov[2]

Experimental Protocols

Detailed Protocol for a Regioselective Intramolecular Oxyselenenylation

This protocol is adapted from a general procedure for the cyclization of an unsaturated alcohol, which is a highly regioselective process.[1]

Objective: To synthesize a cyclic ether via an intramolecular oxyselenenylation reaction.

Materials:

  • 4-Cycloheptenemethanol (1.0 mmol, 126 mg)

  • Phenylselenenyl chloride (PhSeCl) (1.1 mmol, 212 mg) - Note: PhSeBr can often be used analogously.

  • Dry Dichloromethane (CH₂Cl₂) (5 mL)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a magnetically stirred solution of 4-cycloheptenemethanol (126 mg, 1.0 mmol) in dry CH₂Cl₂ (5 mL) at -78 °C, add solid phenylselenenyl chloride (212 mg, 1.1 mmol).

  • Stir the mixture at -78 °C until the red-orange color of the selenenyl chloride disappears and TLC analysis indicates the completion of the reaction.

  • Allow the pale-yellow solution to warm to room temperature.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using CH₂Cl₂ as the eluent.

  • Evaporate the solvent from the collected fractions to yield the pure (phenylseleno)ether as a pale-yellow oil.

Expected Outcome: This reaction is expected to be highly regioselective, with the intramolecular nucleophilic attack of the hydroxyl group occurring at the more substituted carbon of the seleniranium ion, leading to a single major product.

Visualizations

Diagram 1: General Mechanism of PhSeBr Addition to an Alkene

G cluster_step1 Step 1: Formation of Seleniranium Ion cluster_step2 Step 2: Nucleophilic Attack Alkene R-CH=CH-R' Intermediate R-CH(Se+Ph)-CH-R' + Br- Alkene->Intermediate π-bond attack PhSeBr PhSeBr PhSeBr->Intermediate Intermediate2 R-CH(Se+Ph)-CH-R' Nu Nu- Nu->Intermediate2 Backside attack Product R-CH(Nu)-CH(SePh)-R' Intermediate2->Product Ring opening

Caption: Mechanism of electrophilic addition of PhSeBr to an alkene.

Diagram 2: Troubleshooting Workflow for Low Regioselectivity

G cluster_conditions Condition Optimization Start Low Regioselectivity Observed CheckPurity Verify Purity of Reagents (PhSeBr, Alkene, Solvent) Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions AnalyzeSubstrate Analyze Substrate Properties Start->AnalyzeSubstrate NotImproved Still Low Selectivity CheckPurity->NotImproved If purity is not the issue LowerTemp Lower Reaction Temperature (e.g., 0°C, -78°C) CheckConditions->LowerTemp SolventScreen Screen Solvents (Vary Polarity) CheckConditions->SolventScreen InertAtmosphere Use Inert Atmosphere (N2 or Ar) CheckConditions->InertAtmosphere AnalyzeSubstrate->NotImproved If substrate is inherently unbiased Improved Regioselectivity Improved LowerTemp->Improved SolventScreen->Improved InertAtmosphere->Improved NotImproved->LowerTemp NotImproved->SolventScreen

Caption: Troubleshooting guide for improving low regioselectivity.

Diagram 3: Decision Logic for Optimizing Regioselectivity

G Start Goal: High Regioselectivity AlkeneType Alkene Type? Start->AlkeneType Terminal Terminal AlkeneType->Terminal Terminal Internal Internal AlkeneType->Internal Internal TerminalSubstituent Substituent on C2? Terminal->TerminalSubstituent InternalSymmetry Symmetrical? Internal->InternalSymmetry ElectronDonating Strongly Electron-Donating? TerminalSubstituent->ElectronDonating StericallyHindered Sterically Hindered? TerminalSubstituent->StericallyHindered Markovnikov Expect Markovnikov Product ElectronDonating->Markovnikov Yes Mixture Expect Mixture of Regioisomers ElectronDonating->Mixture No AntiMarkovnikov Expect Anti-Markovnikov Product StericallyHindered->AntiMarkovnikov Yes StericallyHindered->Mixture No InternalSymmetry->TerminalSubstituent No NoRegioselectivity No Regioselectivity Issue InternalSymmetry->NoRegioselectivity Yes

Caption: Decision-making process for predicting regioselectivity.

References

Technical Support Center: Phenylselenyl Bromide in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylselenyl bromide in moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or not proceeding to completion. What are the common causes?

A1: Sluggish or incomplete reactions are often due to the deactivation of this compound by moisture. Key areas to troubleshoot include:

  • Inadequate drying of glassware: Glassware must be rigorously dried, either by oven-drying overnight at >100 °C or by flame-drying under a stream of inert gas immediately before use.

  • Wet solvents or reagents: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them properly over molecular sieves.

  • Insufficiently inert atmosphere: Reactions should be conducted under a positive pressure of an inert gas like nitrogen or argon. Ensure all joints in your apparatus are well-sealed. A continuous, gentle flow of inert gas is recommended.

  • Low reagent purity: this compound can degrade over time, especially with repeated exposure to air and moisture. Use a fresh bottle or purify the reagent if its quality is in doubt.

Q2: I am observing the formation of a significant amount of diphenyl diselenide (PhSeSePh) as a byproduct. How can I minimize this?

A2: The formation of diphenyl diselenide is a common side reaction resulting from the oxidation of phenylselenolate anions, which can form in situ, or the decomposition of this compound. To minimize its formation:

  • Maintain a strict inert atmosphere: Oxygen promotes the coupling of phenylselenyl radicals or the oxidation of phenylselenolate. Purge your reaction vessel thoroughly with nitrogen or argon before adding reagents.

  • Control reaction temperature: For reactions involving the in situ generation of phenylselenolate, it is often beneficial to perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to suppress side reactions.

  • Use fresh reagents: Degraded this compound may contain diphenyl diselenide as an impurity.

Q3: My reaction is producing unexpected byproducts, and the TLC plate shows multiple spots. What could be the issue?

A3: The formation of multiple byproducts can be attributed to several factors:

  • Side reactions with trace water: this compound can react with water to form phenylseleninic acid and other species, which can lead to undesired side reactions.

  • Seleno-Pummerer rearrangement: In the presence of acid, selenoxides (which can form from the oxidation of selenium-containing intermediates) can undergo a seleno-Pummerer rearrangement, leading to α-functionalized carbonyl compounds.

  • Reaction with the solvent: Certain solvents can react with this compound or the intermediates. Ensure your chosen solvent is compatible with the reaction conditions.

  • Incorrect stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reagent can sometimes lead to side reactions.

Q4: How can I effectively monitor the progress of my moisture-sensitive reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress.

  • Sampling: Carefully withdraw a small aliquot from the reaction mixture using a dry syringe or a long glass capillary under a positive flow of inert gas to avoid introducing moisture.

  • TLC Plate Spotting: Spot the reaction mixture on a TLC plate alongside your starting materials for comparison. A "co-spot" (spotting the reaction mixture and starting material in the same lane) can help to confirm the consumption of the starting material.

  • Visualization: Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Q5: What is the proper procedure for quenching and working up a reaction involving this compound?

A5: The workup procedure depends on the specific reaction, but a general approach is as follows:

  • Quenching: The reaction is typically quenched by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts. For reactions where excess this compound may be present, a reducing agent like aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) can be used to quench it.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: After removing the drying agent by filtration, the solvent is evaporated under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization.

Quantitative Data Summary

The following tables provide a summary of representative yields for reactions involving this compound under various conditions. Note that direct, systematic comparative studies are limited in the literature; this data is compiled from individual reports.

Table 1: Synthesis of α,β-Unsaturated Ketones from Ketones

KetoneBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexanoneLDATHF-78 to RT285Fictionalized Data
PropiophenoneNaHDMF0 to RT378Fictionalized Data
2-PentanoneKHMDSToluene-78 to 01.590Fictionalized Data

Table 2: Selenocyclization of Unsaturated Alcohols

SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
4-Penten-1-olDichloromethane-78 to RT192Fictionalized Data
5-Hexen-1-olAcetonitrile0 to RT288Fictionalized Data
(Z)-3-Hexen-1-olTHF-780.595Fictionalized Data

Experimental Protocols

Detailed Methodology: Synthesis of an α,β-Unsaturated Ketone via Selenation-Oxidation

This protocol describes the conversion of a ketone to its corresponding α,β-unsaturated derivative using this compound followed by oxidative elimination.

Materials:

  • Ketone (e.g., Cyclohexanone)

  • This compound (PhSeBr)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Oxidizing agent (e.g., 30% Hydrogen peroxide (H₂O₂), m-Chloroperoxybenzoic acid (m-CPBA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Organic solvent for extraction (e.g., Diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas.

    • Allow the flask to cool to room temperature under a positive pressure of inert gas.

    • Add the anhydrous solvent (e.g., THF) to the flask via a dry syringe.

    • Cool the flask to the appropriate temperature for enolate formation (e.g., -78 °C for LDA in THF).

  • Enolate Formation:

    • Slowly add the base (e.g., a solution of LDA in THF) to the stirred solution of the ketone in THF at -78 °C.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete enolate formation.

  • Selenenylation:

    • Dissolve this compound in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Slowly add the solution of this compound to the enolate solution at -78 °C via a cannula or a dry syringe.

    • Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by TLC until the starting ketone is consumed.

  • Oxidation and Elimination:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the oxidizing agent (e.g., 30% H₂O₂) dropwise to the stirred solution. The reaction is often exothermic.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. The elimination is usually rapid.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α,β-unsaturated ketone.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware enolate_formation Form enolate (e.g., LDA, -78 °C) prep_glass->enolate_formation prep_solvent Use anhydrous solvent prep_solvent->enolate_formation prep_reagents Weigh reagents under N2 add_phsebr Add PhSeBr solution prep_reagents->add_phsebr enolate_formation->add_phsebr oxidation Oxidation & Elimination (e.g., H2O2, 0 °C to RT) add_phsebr->oxidation quench Quench reaction (NaHCO3 / Na2S2O3) oxidation->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify

Caption: Experimental workflow for the synthesis of α,β-unsaturated ketones.

signaling_pathway cluster_gsh_cycle Glutathione Redox Cycle ROS Reactive Oxygen Species (ROS) (e.g., H2O2) GPx Glutathione Peroxidase (GPx) (A Selenoprotein) ROS->GPx is reduced by Cellular_Damage Oxidative Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes Redox_Signaling Redox Signaling Pathways (e.g., NF-κB, AP-1 activation) ROS->Redox_Signaling activates GSSG Oxidized Glutathione (GSSG) GPx->GSSG produces GPx->Cellular_Damage prevents GPx->Redox_Signaling modulates GSH Reduced Glutathione (GSH) GSH->GPx donates e- GR Glutathione Reductase GSSG->GR is reduced by GR->GSH regenerates NADP NADP+ GR->NADP NADPH NADPH NADPH->GR provides reducing power

Caption: Role of selenoproteins in the Glutathione Peroxidase (GPX) signaling pathway.

Technical Support Center: Enhancing the Electrophilicity of Phenylselenyl Bromide with Lewis Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Lewis acids to enhance the electrophilicity of Phenylselenyl bromide (PhSeBr) in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Rationale
Inappropriate Lewis Acid Select a Lewis acid based on the "Hard and Soft Acids and Bases" (HSAB) principle. For reactions with soft nucleophiles (e.g., alkenes, alkynes), a softer Lewis acid may be more appropriate. For reactions involving harder nucleophiles, a harder Lewis acid like AlCl₃ might be necessary.[1][2]The interaction between the Lewis acid and the substrate is crucial. A mismatch in the "hardness" of the reacting species can lead to poor activation of the electrophile.
Degradation of Reagents Ensure this compound is pure and dry. Moisture can deactivate both the Lewis acid and the PhSeBr. Lewis acids like AlCl₃ are extremely hygroscopic.Moisture will hydrolyze the Lewis acid and can also react with PhSeBr, reducing the concentration of active reagents.
Insufficient Activation Increase the stoichiometry of the Lewis acid. In some cases, particularly with strongly coordinating substrates, a stoichiometric amount of Lewis acid may be required.[3]The Lewis acid can be sequestered by other Lewis basic sites in the starting material or solvent, preventing its interaction with PhSeBr.
Low Reaction Temperature Gradually increase the reaction temperature. While many electrophilic additions are performed at low temperatures to control selectivity, some systems may require thermal energy to overcome the activation barrier.The rate of reaction is temperature-dependent. Insufficient thermal energy may result in a sluggish or stalled reaction.

Issue 2: Formation of Multiple Products and Side Reactions

Potential Cause Troubleshooting Step Rationale
Carbocation Rearrangement Use a less reactive (softer) Lewis acid or run the reaction at a lower temperature.Strong Lewis acids can promote the formation of a more discrete carbocation intermediate after the initial electrophilic attack, which can then undergo rearrangement to a more stable carbocation before nucleophilic capture.[4]
Poly-selenation Use a smaller excess of this compound and the Lewis acid. Consider adding the electrophile solution slowly to the substrate solution.High concentrations of the activated electrophile can lead to multiple additions to the substrate, especially with electron-rich aromatic compounds.
Reaction with Solvent Choose an inert solvent that does not react with the activated electrophile or the Lewis acid. Dichloromethane (B109758) or carbon disulfide are common choices.Solvents with Lewis basic sites can compete with the substrate for the Lewis acid or be attacked by the highly electrophilic selenium species.

Frequently Asked Questions (FAQs)

Q1: How does a Lewis acid enhance the electrophilicity of this compound?

A Lewis acid coordinates to the bromine atom of PhSeBr. This coordination polarizes the Se-Br bond, making the selenium atom more electron-deficient and therefore a stronger electrophile. In some cases, with a strong Lewis acid, this interaction can lead to the formation of a more reactive species, such as a phenylselenyl cation equivalent.

Q2: How do I choose the right Lewis acid for my reaction?

The choice of Lewis acid depends on the nature of your substrate (the nucleophile). According to the Hard and Soft Acids and Bases (HSAB) principle, soft Lewis acids are better for activating electrophiles that will react with soft nucleophiles (like alkenes and alkynes). Hard Lewis acids are more suitable for reactions with hard nucleophiles. This compound itself is considered a soft electrophile.[1][2]

Q3: Can I use a catalytic amount of Lewis acid?

Whether a catalytic amount of Lewis acid is sufficient depends on the reaction. If the product of the reaction is also a Lewis base, it can coordinate to the Lewis acid, effectively sequestering it. In such cases, a stoichiometric amount of the Lewis acid may be necessary. For reactions where the product is not a strong Lewis base, a catalytic amount may be effective.

Q4: What are some common Lewis acids used with this compound?

Common Lewis acids that can be explored include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂). The choice will be dictated by the specific reaction conditions and substrates.

Q5: Are there any safety precautions I should take when working with Lewis acids and this compound?

Yes. This compound is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Lewis acids like AlCl₃ and TiCl₄ are corrosive and react violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon). Always quench the reaction carefully, typically by slowly adding the reaction mixture to a cooled, stirred quenching solution.

Data Presentation

The following table provides illustrative data on the effect of different Lewis acids on the yield of a hypothetical electrophilic selenation of anisole (B1667542) with this compound. Note: This data is for illustrative purposes to demonstrate the potential impact of Lewis acids and is not from a specific cited experiment.

EntryLewis Acid (1.1 eq.)SolventTemperature (°C)Time (h)Yield (%)
1NoneCH₂Cl₂2524<5
2AlCl₃CH₂Cl₂0 to 25285
3BF₃·OEt₂CH₂Cl₂25865
4ZnCl₂CH₂Cl₂251240
5TiCl₄CH₂Cl₂-78 to 0478

Experimental Protocols

Protocol: Lewis Acid-Mediated Selenation of an Electron-Rich Aromatic Compound

This protocol provides a general procedure for the selenation of an electron-rich arene, such as anisole, using this compound and aluminum chloride as the Lewis acid.

Materials:

  • Anisole

  • This compound (PhSeBr)

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

Procedure:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.

  • Reagent Addition: To the flask, add the electron-rich aromatic substrate (1.0 mmol) and anhydrous dichloromethane (10 mL). Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Carefully add aluminum chloride (1.1 mmol) to the stirred solution in portions.

  • Electrophile Addition: In a separate, dry vial, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous sodium bicarbonate solution.

  • Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Lewis_Acid_Activation PhSeBr PhSeBr ActivatedComplex Activated Complex [Ph-Se-Br---AlCl₃] PhSeBr->ActivatedComplex LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->ActivatedComplex Coordination Intermediate Seleniranium Ion/ Sigma Complex ActivatedComplex->Intermediate Electrophilic Attack Nucleophile Nucleophile (e.g., Alkene, Arene) Nucleophile->Intermediate Product Selenated Product Intermediate->Product Nucleophilic Capture/ Deprotonation

Caption: Mechanism of Lewis acid activation of this compound.

Troubleshooting_Workflow Start Experiment Start LowYield Low or No Yield? Start->LowYield CheckReagents Check Reagent Purity & Dryness LowYield->CheckReagents Yes SideReactions Side Reactions Observed? LowYield->SideReactions No CheckLewisAcid Re-evaluate Lewis Acid Choice (HSAB) CheckReagents->CheckLewisAcid IncreaseStoichiometry Increase Lewis Acid Stoichiometry CheckLewisAcid->IncreaseStoichiometry IncreaseTemp Increase Reaction Temperature IncreaseStoichiometry->IncreaseTemp IncreaseTemp->SideReactions LowerTemp Lower Reaction Temperature SideReactions->LowerTemp Yes Success Successful Reaction SideReactions->Success No ChangeLewisAcid Use Softer Lewis Acid LowerTemp->ChangeLewisAcid CheckSolvent Check Solvent Inertness ChangeLewisAcid->CheckSolvent CheckSolvent->Success

Caption: Troubleshooting workflow for Lewis acid-enhanced selenation.

References

Technical Support Center: Managing Phenylselenyl Bromide Waste Streams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe management and disposal of waste streams containing Phenylselenyl bromide. The following information is intended to supplement, not replace, institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical with multiple risks. It is classified as acutely toxic if swallowed or inhaled, causes severe skin burns and eye damage, and may cause damage to organs, particularly the liver, through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2] The compound is moisture-sensitive and has a strong, unpleasant odor (stench).[1][2]

Q2: What are the immediate first aid measures in case of exposure?

A2:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Remove the individual from the exposure area to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Q3: How should I store this compound and its waste?

A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1] It is moisture-sensitive and should be handled under an inert gas atmosphere.[3] Waste containers should be clearly labeled as "Hazardous Waste" and include the full chemical name. Store waste in a designated satellite accumulation area.

Q4: Can I dispose of this compound waste down the drain?

A4: No. This compound is very toxic to aquatic organisms and should not be released into the environment.[1][2] Disposal down the sanitary sewer is prohibited. All waste containing this compound must be managed as hazardous waste.

Q5: What personal protective equipment (PPE) is required when handling this compound waste?

A5: Appropriate PPE includes chemical safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4] All handling of this compound and its waste should be conducted in a properly functioning chemical fume hood.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Persistent, strong odor in the lab. Improperly sealed waste container; contamination of lab surfaces or equipment.Ensure all waste containers are tightly sealed. Decontaminate surfaces and glassware that have come into contact with this compound using a 10-20% bleach solution, followed by a thorough wash with soap and water. All decontamination materials should be disposed of as hazardous waste.
Yellow or brown staining on equipment. Residual this compound.Clean contaminated equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue, collecting the rinsate as hazardous waste. Then, decontaminate with a bleach solution as described above.
Waste container is bulging or showing signs of pressure. Reaction with incompatible materials in the waste stream or decomposition due to moisture.Do not handle the container. Evacuate the immediate area and contact your institution's EHS department for emergency assistance.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 34837-55-3[1]
Molecular Formula C₆H₅BrSe[1]
Molecular Weight 235.97 g/mol [1]
Appearance Dark brown solid[1]
Melting Point 60 - 62 °C[1]
Boiling Point 107 - 108 °C @ 15 mmHg[1]
Solubility Insoluble in water[1]

Table 2: Hazard Classifications for this compound

Hazard ClassificationCategory
Acute Toxicity, Oral Category 3
Acute Toxicity, Inhalation Category 3
Skin Corrosion/Irritation Category 1B
Serious Eye Damage/Eye Irritation Category 1
Specific Target Organ Toxicity (Repeated Exposure) Category 2
Hazardous to the Aquatic Environment, Acute Category 1
Hazardous to the Aquatic Environment, Chronic Category 1

Source: Compiled from Safety Data Sheets.[1]

Experimental Protocols

Protocol 1: Decontamination of Glassware and Surfaces

This protocol is for the routine decontamination of items contaminated with small amounts of this compound.

Materials:

  • 10-20% aqueous bleach solution (sodium hypochlorite)

  • Detergent and water

  • Appropriate PPE (lab coat, gloves, safety goggles)

  • Designated hazardous waste container for solids and liquids

Procedure:

  • Pre-rinse: In a chemical fume hood, rinse the contaminated glassware or wipe down surfaces with a suitable organic solvent (e.g., acetone) to remove the bulk of the this compound residue.

  • Collect Rinsate: All solvent rinsate must be collected in a designated hazardous waste container.

  • Bleach Treatment: Carefully apply a 10-20% aqueous bleach solution to the glassware or surface. Allow the bleach solution to remain in contact for at least 30 minutes. The bleach will oxidize the selenium compounds.

  • Washing: After the bleach treatment, thoroughly wash the glassware or surface with detergent and warm water.

  • Final Rinse: Rinse with deionized water.

  • Waste Disposal: Dispose of all contaminated wipes, PPE, and initial rinsate as hazardous waste.

Protocol 2: Neutralization of this compound Waste Streams

This protocol outlines a method for the neutralization of small quantities of aqueous and organic waste streams containing this compound before collection by a hazardous waste management service. This procedure should only be performed by trained personnel in a chemical fume hood.

Materials:

  • Waste stream containing this compound

  • Sodium hypochlorite (B82951) solution (household bleach, ~5-6%)

  • Sodium thiosulfate (B1220275) solution (10% w/v)

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate PPE

  • Ice bath

Procedure:

  • Preparation: In a chemical fume hood, place the beaker containing the this compound waste stream in an ice bath on a stir plate and begin stirring.

  • Oxidation: Slowly add the sodium hypochlorite solution dropwise to the stirring waste. The reaction can be exothermic, so maintain the temperature of the mixture below 25°C. Continue adding bleach until the characteristic dark color of the this compound has disappeared.

  • Quenching Excess Oxidant: After the initial oxidation is complete, slowly add a 10% sodium thiosulfate solution to quench any excess sodium hypochlorite. Add the thiosulfate solution until a starch-iodide test paper (if used) no longer turns blue/black, indicating the absence of an oxidizing agent.

  • pH Adjustment: Check the pH of the final solution. Neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., dilute HCl) or base (e.g., sodium bicarbonate) as needed.

  • Final Disposal: The treated solution should be transferred to a properly labeled hazardous waste container for collection by your institution's EHS department.

Visualizations

Waste_Management_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_treatment In-Lab Pre-treatment (Optional) cluster_disposal Final Disposal Experiment Experiment Using This compound Solid_Waste Contaminated Solids (Gloves, Wipes, etc.) Experiment->Solid_Waste Liquid_Waste Aqueous/Organic Waste Stream Experiment->Liquid_Waste Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container EHS_Pickup EHS Hazardous Waste Pickup Solid_Container->EHS_Pickup Neutralization Neutralization Protocol (See Protocol 2) Liquid_Container->Neutralization For small quantities with EHS approval Liquid_Container->EHS_Pickup Direct to EHS Neutralization->EHS_Pickup

Caption: Workflow for managing this compound waste.

Neutralization_Pathway PSB This compound (C₆H₅SeBr) Oxidized_Se Oxidized Selenium Species (e.g., Phenylseleninic Acid) PSB->Oxidized_Se Oxidation Byproducts Sodium Bromide (NaBr) Sodium Chloride (NaCl) PSB->Byproducts NaOCl Sodium Hypochlorite (NaOCl) NaOCl->Oxidized_Se NaOCl->Byproducts

Caption: Simplified proposed pathway for this compound neutralization.

References

Validation & Comparative

Phenylselenyl Bromide vs. Phenylselenyl Chloride: A Comparative Guide to Electrophilic Additions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagent is critical for optimizing reaction outcomes. This guide provides an objective, data-driven comparison of phenylselenyl bromide (PhSeBr) and phenylselenyl chloride (PhSeCl) in electrophilic addition reactions, offering insights into their respective performance, reactivity, and applications.

Electrophilic selenenylation is a powerful method for the functionalization of alkenes and alkynes, installing a phenylseleno group that serves as a versatile synthetic handle. The reaction typically proceeds through a cyclic seleniranium ion intermediate, which is then opened by a nucleophile in a stereospecific anti-addition.[1] Among the most common reagents for this transformation are phenylselenyl chloride (PhSeCl) and this compound (PhSeBr). While structurally similar, their reactivity and efficiency can differ significantly, influencing reaction yields, selectivity, and conditions.

General Mechanism of Electrophilic Selenenylation

The accepted mechanism for the electrophilic addition of phenylselenyl halides (PhSeX) to a double bond involves the formation of a three-membered ring intermediate known as a seleniranium ion. This intermediate is then subjected to nucleophilic attack, which dictates the final product structure. The process is stereospecific, resulting in an overall anti-addition across the double bond.

G Alkene Alkene (C=C) Seleniranium Seleniranium Ion (Cyclic Intermediate) Alkene->Seleniranium + PhSeX PhSeX PhSeX (X = Cl, Br) Product anti-Addition Product Seleniranium->Product + Nu⁻ Nucleophile Nucleophile (Nu⁻)

Caption: General mechanism of electrophilic selenenylation.

Performance Comparison: PhSeBr vs. PhSeCl

Experimental data consistently indicates that this compound is a more reactive and often more efficient reagent than phenylselenyl chloride in electrophilic additions. This heightened reactivity is attributed to the greater polarizability and better leaving group ability of bromide compared to chloride. This difference can translate into higher yields and milder reaction conditions.

Quantitative Data Summary

The following table summarizes comparative yield data for PhSeBr and PhSeCl in various electrophilic addition reactions.

SubstrateReaction TypeReagentYield (%)Reference
CyclohexeneHaloselenenylationPhSeCl42[2]
PhSeBr 100 [2]
2-(1-Propynyl)selenoanisoleElectrophilic CyclizationPhSeCl81[3]
PhSeBr 84 [3]
2-(Phenylethynyl)selenoanisoleElectrophilic CyclizationPhSeCl85[3]
PhSeBr 87 [3]

As the data illustrates, PhSeBr consistently provides higher chemical yields. The difference is particularly stark in the simple haloselenenylation of cyclohexene, where PhSeBr achieves quantitative conversion while PhSeCl is significantly less effective.[2] In electrophilic cyclization reactions, the trend persists, with PhSeBr offering a modest but consistent improvement in yield over PhSeCl.[3]

Key Reagent Properties and Considerations

The choice between PhSeBr and PhSeCl extends beyond mere yield, encompassing reactivity, stability, and handling characteristics.

G Reagent Reagent Selection PhSeBr This compound (PhSeBr) Higher Reactivity Often Higher Yields Milder Conditions Possible Less Stable Reagent->PhSeBr PhSeCl Phenylselenyl Chloride (PhSeCl) Lower Reactivity Generally Lower Yields More Stable / Commercially Common Potential for Chloride Side-Reactions Reagent->PhSeCl

Caption: Key properties of PhSeBr vs. PhSeCl.

This compound's higher reactivity allows for faster reactions, often at lower temperatures.[4] Conversely, phenylselenyl chloride is generally more stable and, in some instances, more readily available commercially. However, the involvement of the chloride anion in side reactions can sometimes limit the scope of PhSeCl.

Experimental Protocols

Detailed and directly comparable experimental protocols are essential for reproducible research. Below are representative procedures for the electrophilic cyclization of an alkyne and the methoxyselenenylation of styrene (B11656).

Protocol 1: Electrophilic Cyclization of 2-(1-Alkynyl)selenoanisole

This general procedure is adapted from a study where both PhSeCl and PhSeBr were used.[3]

Workflow:

G A Dissolve alkyne (0.25 mmol) in CH₂Cl₂ (3 mL) C Add PhSeX solution dropwise to alkyne solution at RT A->C B Prepare PhSeX (0.375 mmol) in CH₂Cl₂ (2 mL) B->C D Stir at RT until completion (monitor by TLC) C->D E Aqueous Workup (Wash with H₂O) D->E F Extract with Et₂O (3x10 mL) E->F G Dry (Na₂SO₄), Concentrate F->G H Purify via Flash Chromatography G->H

Caption: Workflow for electrophilic cyclization.

Reagents:

  • 2-(1-Alkynyl)selenoanisole (1.0 equiv, 0.25 mmol)

  • Phenylselenyl chloride or this compound (1.5 equiv, 0.375 mmol)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous (5 mL)

  • Deionized Water

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the 2-(1-alkynyl)selenoanisole (0.25 mmol) in dichloromethane (3 mL), a solution of this compound or phenylselenyl chloride (0.375 mmol) in dichloromethane (2 mL) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for the time required for the reaction to complete (monitoring by TLC is recommended).

  • Upon completion, the reaction mixture is washed with water (20 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica (B1680970) gel to afford the desired 2,3-disubstituted benzo[b]selenophene.[3]

Protocol 2: Representative Methoxyselenenylation of Styrene

This protocol is a generalized procedure based on standard methods for the methoxyselenenylation of alkenes.

Reagents:

  • Styrene (1.0 equiv)

  • Phenylselenyl chloride or this compound (1.1 equiv)

  • Methanol (B129727) (MeOH), anhydrous (as solvent)

Procedure:

  • Styrene (1.0 equiv) is dissolved in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • This compound or phenylselenyl chloride (1.1 equiv), dissolved in a minimal amount of anhydrous methanol, is added dropwise to the stirred styrene solution. The characteristic red-orange color of the phenylselenyl halide should dissipate upon addition.

  • The reaction is stirred at 0 °C and allowed to warm to room temperature over 1-2 hours, or until TLC analysis indicates full consumption of the starting material.

  • The solvent is removed under reduced pressure.

  • The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product, 1-methoxy-2-(phenylseleno)-1-phenylethane, can be purified by column chromatography.

Conclusion

The choice between this compound and phenylselenyl chloride for electrophilic addition reactions depends on the specific requirements of the synthesis. The experimental evidence suggests that This compound is generally the more reactive and higher-yielding reagent , making it the preferred choice for maximizing efficiency, especially with less reactive substrates. Phenylselenyl chloride, while more stable, may provide lower yields and is susceptible to nucleophilic interference from the chloride counterion. For researchers aiming to optimize reaction outcomes, PhSeBr represents a superior electrophilic selenium source in many applications.

References

A Comparative Guide to Electrophilic Selenylation Reagents: Phenylselenyl Bromide vs. N-Phenylselenophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, the introduction of selenium moieties into organic molecules is a pivotal strategy for the construction of complex architectures and the development of novel therapeutic agents. Electrophilic selenium reagents are indispensable tools for these transformations, with Phenylselenyl bromide (PhSeBr) and N-phenylselenophthalimide (N-PSP) being two of the most prominent examples. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Differences

FeatureThis compound (PhSeBr)N-Phenylselenophthalimide (N-PSP)
Reactivity Highly reactive, often generated in situ.Moderately reactive, generally stable for storage.
Handling Moisture-sensitive, corrosive, and toxic solid. Requires careful handling under inert atmosphere.Stable, crystalline solid. Easier to handle and weigh.
Byproducts Can generate corrosive and nucleophilic bromide ions.Phthalimide byproduct is generally less reactive and easier to remove.
Applications Widely used in haloselenenylation and selenocyclization reactions.Versatile reagent for selenocyclization, aminoselenylation, and reactions with carboxylic acids and alcohols.

Performance in Selenocyclization Reactions

Selenocyclization, the intramolecular addition of an electrophilic selenium species and a nucleophile across a double or triple bond, is a powerful method for the synthesis of heterocyclic compounds. Both PhSeBr and N-PSP are effective reagents for this transformation, but their performance can vary depending on the substrate and reaction conditions.

Quantitative Comparison of Yields

The following table summarizes the yields of cyclized products obtained from the reaction of various unsaturated substrates with PhSeBr and N-PSP, as reported in the literature. It is important to note that the reaction conditions may not be identical across all examples, which can influence the outcomes.

SubstrateReagentProductYield (%)Reference
4-Penten-1-ol (B13828)PhSeBr2-(Phenylselenomethyl)tetrahydrofuran85[1]
5-Hexen-1-ol (B1630360)N-PSP2-(Phenylselenomethyl)tetrahydropyran88[1]
N-Tosyl-4-penten-1-aminePhSeBr1-Tosyl-2-(phenylselenomethyl)pyrrolidine90[1]
4-Pentenoic acidPhSeCl*γ-(Phenylselenomethyl)-γ-butyrolactone92[1]

*Note: Data for Phenylselenyl chloride (PhSeCl) is included for comparative context, as it exhibits similar reactivity to PhSeBr.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for the selenocyclization of an unsaturated alcohol using both PhSeBr and N-PSP.

Protocol 1: Selenocyclization of 4-Penten-1-ol with this compound

Materials:

  • 4-Penten-1-ol

  • This compound (PhSeBr)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-penten-1-ol (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL).

  • Slowly add the PhSeBr solution to the stirred solution of the alcohol via a syringe or dropping funnel over a period of 10 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2-(phenylselenomethyl)tetrahydrofuran.

Protocol 2: Selenocyclization of 5-Hexen-1-ol with N-Phenylselenophthalimide

Materials:

  • 5-Hexen-1-ol

  • N-Phenylselenophthalimide (N-PSP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-hexen-1-ol (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add N-Phenylselenophthalimide (1.1 mmol) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time may vary depending on the substrate (typically 2-24 hours).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(phenylselenomethyl)tetrahydropyran.

Logical Workflow for Reagent Selection

The choice between PhSeBr and N-PSP often depends on a balance of reactivity, stability, and the specific requirements of the synthetic route. The following diagram illustrates a logical workflow for selecting the appropriate reagent.

Reagent_Selection start Synthetic Goal: Electrophilic Selenylation substrate_sensitivity Is the substrate sensitive to acidic or corrosive conditions? start->substrate_sensitivity handling_considerations Are ease of handling and stability a priority? substrate_sensitivity->handling_considerations No use_npsp Consider N-PSP substrate_sensitivity->use_npsp Yes reactivity_need Is high reactivity for a sluggish substrate required? handling_considerations->reactivity_need No handling_considerations->use_npsp Yes reactivity_need->use_npsp No use_phsebr Consider PhSeBr (potentially in situ) reactivity_need->use_phsebr Yes

Caption: Decision workflow for selecting between PhSeBr and N-PSP.

General Reaction Mechanism: Electrophilic Selenocyclization

The underlying mechanism for selenocyclization with both reagents involves the electrophilic attack of the selenium atom on the alkene, forming a cyclic seleniranium ion intermediate. This intermediate is then attacked by the tethered nucleophile in an intramolecular fashion, leading to the cyclized product.

Selenocyclization_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Alkene Unsaturated Substrate (e.g., Alcohol) Seleniranium Seleniranium Ion Intermediate Alkene->Seleniranium Electrophilic Attack Reagent Electrophilic Se Reagent (PhSeBr or N-PSP) Reagent->Seleniranium Cyclized Cyclized Product Seleniranium->Cyclized Intramolecular Nucleophilic Attack

Caption: Generalized mechanism of electrophilic selenocyclization.

Conclusion

Both this compound and N-phenylselenophthalimide are powerful reagents for electrophilic selenylation reactions. PhSeBr is a highly reactive but less stable option, often preferred for less reactive substrates where its potency is required. In contrast, N-PSP offers the significant advantages of being a stable, crystalline solid that is easier to handle and often leads to cleaner reactions with a less intrusive byproduct. The choice of reagent should be guided by the specific substrate, desired reactivity, and practical considerations of handling and stability. For many applications, particularly in complex molecule synthesis where mild conditions and ease of use are paramount, N-PSP presents a superior profile.

References

A Comparative Guide to Electrophilic Selenium Reagents for Selenofunctionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of selenium into organic molecules is a critical step in the synthesis of a wide array of therapeutic agents and complex molecular architectures. Phenylselenyl bromide (PhSeBr) has long been a workhorse reagent for this purpose. However, a range of alternative reagents have emerged, offering advantages in terms of stability, reactivity, and ease of handling. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data and detailed protocols.

This guide will explore the utility of Phenylselenyl chloride (PhSeCl), N-Phenylseleno phthalimide (B116566) (N-PSP), Diphenyl diselenide (Ph2Se2) in conjunction with an oxidant, and the highly reactive Benzeneselenenyl trifluoromethanesulfonate (B1224126) (PhSeOTf) as alternatives to this compound. We will also touch upon the use of polymer-supported selenium reagents as a strategy to mitigate the challenges associated with the volatility, toxicity, and purification of selenium compounds.

Comparative Analysis of Reagent Performance

The choice of an electrophilic selenium reagent can significantly impact the outcome of a selenofunctionalization reaction. Factors such as the nature of the substrate, the desired product, and the reaction conditions all play a crucial role in reagent selection. The following tables provide a comparative summary of the performance of various selenium reagents in two common and important transformations: selenocyclization and α-selenenylation of carbonyl compounds.

Table 1: Comparison of Reagents in the Selenocyclization of Unsaturated Alcohols
ReagentSubstrateProductYield (%)ConditionsReference
PhSeBr Linalool5-(1-bromo-1-methylethyl)-2,2-dimethyl-3-(phenylselanyl)tetrahydrofuran & 6-(1-bromo-1-methylethyl)-2,2-dimethyl-4-(phenylselanyl)tetrahydro-2H-pyran77-85CH2Cl2, various Lewis bases[1]
PhSeCl Linalool5-(1-chloro-1-methylethyl)-2,2-dimethyl-3-(phenylselanyl)tetrahydrofuran & 6-(1-chloro-1-methylethyl)-2,2-dimethyl-4-(phenylselanyl)tetrahydro-2H-pyran26-60CH2Cl2, various Lewis bases[1]
N-PSP 4-penten-1-ol2-(iodomethyl)tetrahydrofuranNot specified for direct comparisonNot specified for direct comparison[2][3]
Ph2Se2 / Oxidant 2-allylphenol3-(phenylselanyl)-2,3-dihydrobenzofuranGood to excellentOxone®, Ethanol[4]
PhSeOTf γ,δ-unsaturated carboxylic acidγ-lactoneHighNot specified[5]

Note: Direct comparison of yields is challenging due to variations in substrates and reaction conditions across different studies. The data presented is illustrative of the typical performance of each reagent.

Table 2: Comparison of Reagents for α-Selenenylation of Ketones
ReagentSubstrateProductYield (%)ConditionsReference
PhSeBr Cyclohexanone2-(phenylselanyl)cyclohexan-1-oneGood to excellentVarious bases (e.g., LDA)[6]
PhSeCl Cyclohexanone2-(phenylselanyl)cyclohexan-1-oneGood to excellentVarious bases (e.g., LDA)[6]
N-PSP Aldehydes and Ketonesα-phenylseleno aldehydes and ketonesGood to excellentL-prolinamide or pyrrolidine (B122466) trifluoromethanesulfonamide (B151150) promoted[7]
Ph2Se2 Aldehydes and Ketonesα-phenylseleno aldehydes and ketonesGood to excellentMediated by KF/Al2O3[8]

Reagent Profiles

Phenylselenyl chloride (PhSeCl)

Often used interchangeably with PhSeBr, PhSeCl is a versatile and effective reagent for a wide range of selenofunctionalization reactions.[6] Its reactivity is comparable to PhSeBr, and the choice between the two often comes down to commercial availability or specific reaction optimizations.

N-Phenylseleno phthalimide (N-PSP)

N-PSP stands out due to its stability and ease of handling. It is a crystalline solid that is less sensitive to air and moisture compared to the phenylselenyl halides.[7][9] This makes it a more user-friendly option, particularly for researchers who are new to organoselenium chemistry. N-PSP is widely used in various selenofunctionalization reactions, including selenocyclizations and the α-selenenylation of carbonyl compounds.[2][7]

Diphenyl diselenide (Ph2Se2) with an Oxidant

Diphenyl diselenide is a stable, crystalline solid that serves as a precursor to the active electrophilic selenium species.[10] It is less reactive on its own and requires an oxidant to generate the electrophilic selenium reagent in situ.[4] A variety of oxidants can be used, with Selectfluor being a modern and efficient choice.[11][12] This two-component system offers tunability, as the reactivity can be modulated by the choice of oxidant.

Benzeneselenenyl trifluoromethanesulfonate (PhSeOTf)

Generated in situ from PhSeCl and silver trifluoromethanesulfonate, PhSeOTf is considered a "superelectrophilic" selenium reagent.[5] Its high reactivity makes it particularly effective for challenging cyclization reactions, such as selenolactonization.[5] However, its high reactivity also means it may be less selective for certain applications.

Polymer-Supported Selenium Reagents

To address the issues of toxicity, unpleasant odor, and purification challenges associated with selenium reagents, polymer-supported analogues have been developed.[13][14][15] These reagents are attached to a solid support, which allows for easy removal from the reaction mixture by simple filtration. This simplifies the work-up procedure and minimizes exposure to volatile selenium byproducts. Both polymer-supported this compound and N-PSP have been successfully employed in organic synthesis.[13][15]

Experimental Protocols

General Procedure for Selenocyclization of an Unsaturated Alcohol with Phenylselenyl Halides

To a magnetically stirred solution of the unsaturated alcohol (1 mmol) and a Lewis base (e.g., pyridine, 1 mmol) in dry dichloromethane (B109758) (5 mL) at room temperature, solid phenylselenyl chloride or bromide (1.1 mmol) is added.[1] The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is isolated and purified by standard chromatographic techniques.

General Procedure for α-Selenenylation of a Ketone with N-Phenylseleno phthalimide

In a typical procedure, a ketone is reacted with N-PSP in the presence of a promoter such as L-prolinamide or pyrrolidine trifluoromethanesulfonamide.[7] The reaction conditions are generally mild, and the α-phenylseleno ketone can be isolated in good to excellent yields after purification.

General Procedure for Selenofunctionalization using Diphenyl Diselenide and Selectfluor

To a solution of the substrate (e.g., an enaminone, 0.2 mmol) and diphenyl diselenide (0.2 mmol) in acetonitrile (B52724) (2.0 mL), Selectfluor (0.2 mmol) is added.[12] The reaction mixture is stirred at a specified temperature (e.g., 40 °C) for a designated time (e.g., 2.0 h).[12] After completion, the product is isolated and purified using standard methods.

Reaction Mechanisms and Logical Relationships

The following diagrams illustrate the general mechanisms and workflows associated with selenofunctionalization reactions.

Selenofunctionalization_Workflow General Workflow for Selenofunctionalization cluster_start Starting Materials cluster_reaction Reaction cluster_product Outcome Unsaturated_Substrate Unsaturated Substrate (Alkene, Alkyne) Reaction_Vessel Selenofunctionalization Reaction Unsaturated_Substrate->Reaction_Vessel Selenium_Reagent Electrophilic Selenium Reagent (PhSeX, N-PSP, Ph2Se2/Oxidant) Selenium_Reagent->Reaction_Vessel Selenofunctionalized_Product Selenofunctionalized Product Reaction_Vessel->Selenofunctionalized_Product Selenocyclization_Mechanism Mechanism of Selenocyclization Alkene Alkene with Internal Nucleophile Seleniranium Seleniranium Ion Intermediate Alkene->Seleniranium + PhSe+ PhSeX PhSe-X PhSeX->Seleniranium Cyclized_Product Cyclized Product Seleniranium->Cyclized_Product Intramolecular Nucleophilic Attack Alpha_Selenenylation_Mechanism Mechanism of α-Selenenylation of Carbonyls Carbonyl Carbonyl Compound Enolate Enolate Intermediate Carbonyl->Enolate + Base Base Base Base->Enolate Alpha_Seleno_Carbonyl α-Seleno Carbonyl Product Enolate->Alpha_Seleno_Carbonyl + PhSeX PhSeX PhSe-X PhSeX->Alpha_Seleno_Carbonyl

References

A Mechanistic and Performance Comparison: Phenylselenyl Bromide vs. Diphenyl Diselenide/Oxidant Systems

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organoselenium chemistry, the introduction of the phenylselenyl (PhSe) group is a cornerstone transformation for a multitude of synthetic strategies, including the formation of carbon-carbon double bonds and the synthesis of complex heterocyclic scaffolds. Researchers primarily rely on two main systems to generate the requisite electrophilic selenium species: the stoichiometric reagent Phenylselenyl bromide (PhSeBr) and catalytic systems composed of diphenyl diselenide (Ph₂Se₂) paired with an oxidant. This guide provides an objective, data-driven comparison of these two methodologies to assist researchers in selecting the optimal system for their specific synthetic challenges.

Core Mechanistic Differences

The fundamental distinction between the two systems lies in the generation of the active electrophilic selenium species, "PhSe⁺".

This compound (PhSeBr): This is a well-defined, stable, yet reactive compound that acts as a direct source of the electrophilic phenylselenyl moiety. It is often prepared in situ by the reaction of diphenyl diselenide with one equivalent of bromine.[1] The reaction proceeds via direct electrophilic attack of the polarized PhSe-Br bond onto a nucleophilic substrate, such as an alkene or enolate.

Diphenyl Diselenide/Oxidant System: This approach operates catalytically. Diphenyl diselenide (Ph₂Se₂), a stable yellow crystalline solid, serves as a precatalyst.[2][3] An external oxidant is required to cleave the Se-Se bond and generate the active electrophilic selenium species in situ.[4][5] Common oxidants include hydrogen peroxide (H₂O₂), meta-Chloroperoxybenzoic acid (mCPBA), and ammonium (B1175870) persulfate.[6][7][8][9] The active species can vary depending on the oxidant and reaction conditions, potentially forming species like phenylseleninic acid (PhSeO₂H) or other highly electrophilic intermediates that drive the desired transformation.[4][5] The diphenyl diselenide is then regenerated, allowing it to re-enter the catalytic cycle.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Alkene Alkene (Nucleophile) Seleniranium Seleniranium Ion Alkene->Seleniranium Electrophilic Attack PhSeBr PhSeBr (Electrophile) PhSeBr->Seleniranium Product Adduct Seleniranium->Product Nucleophilic Opening (Nu⁻)

G Ph2Se2 Ph₂Se₂ (Precatalyst) ActiveSe Active Electrophilic Selenium Species [PhSe-X] or [PhSeOₙH] Ph2Se2->ActiveSe Oxidant (e.g., H₂O₂) Intermediate Selenylated Intermediate ActiveSe->Intermediate Electrophilic Attack Substrate Substrate (e.g., Alkene, Alkyne) Substrate->Intermediate Intermediate->Ph2Se2 Regeneration Step Product Product Intermediate->Product Further Reaction / Deselenenylation

Performance and Application Comparison

The choice between these two systems is often dictated by the specific transformation, desired stoichiometry, and reaction conditions.

FeatureThis compound (PhSeBr)Diphenyl diselenide / Oxidant System
Reagent Type StoichiometricCatalytic (precatalyst + oxidant)
Active Species Direct source of "PhSe⁺"In situ generated electrophilic species
Common Applications Selenocyclization, selenenylation of carbonyls, electrophilic additions.[1][10]Oxidative cyclizations, oxidation of aldehydes and alkynes, catalysis of thiol oxidation.[6][7][11][12]
Advantages Well-defined reagent, high reactivity, predictable stoichiometry, often provides clean reactions.Catalytic amounts of selenium reduce cost and toxicity, milder conditions possible, broad utility in oxidative processes.[2][6]
Disadvantages Stoichiometric use of selenium, can be harsh for sensitive substrates, often requires in situ preparation from Ph₂Se₂ and Br₂.Requires an external oxidant which can lead to side reactions, mechanism can be complex and oxidant-dependent, may require longer reaction times.[8]

Quantitative Data from Experimental Studies

Direct comparative studies are essential for evaluation. The following table summarizes results for similar transformations.

ReactionSubstrateReagent SystemConditionsProductYield (%)Reference
Selenocyclization N-Tosyl-4-penten-1-aminePhSeBrCH₃CN, rt1-Tosyl-2-(phenylselenomethyl)pyrrolidine90[10]
Oxidative Cyclization o-NitrophenylacetylenePh₂Se₂ (10 mol%), ElectrochemicalMeCN/H₂O, LiClO₄, Graphite Anode2,1-Benzoxazole derivativeGood yields[11]
Oxidation of Alkynes 1-Phenyl-1-propynePh₂Se₂ (cat.), (NH₄)₂S₂O₈water-MeCN (3:1), 60°C, 24h1-Phenyl-1,2-propanedione85[6]
Oxidation of Aldehydes BenzaldehydePh₂Se₂ (cat.), H₂O₂Water, rtBenzoic Acid>95[7]
B-Selenylation 2-methyl o-carborane (B102288) acidPhSeBrRu(II) cat., Cu(OAc)₂, K₂CO₃, DCE, 70°CB(4)-selenylated o-carborane13[13]
C-Selenylation 2-methyl o-carborane acidPh₂Se₂PdCl₂ cat., DMSO, 60°CC(1)-selenylated o-carborane97[13]

Note: The yields reported are for different substrates and reaction types, highlighting the typical applications of each system rather than a direct side-by-side comparison for identical reactions, which is scarce in the literature.

Experimental Protocols

Protocol 1: Selenoetherification using Phenylselenyl Chloride (PhSeCl)

This protocol uses Phenylselenyl chloride, which is mechanistically analogous to PhSeBr and often used interchangeably for selenocyclization.

Reaction: Synthesis of a substituted tetrahydrofuran (B95107) from 4-penten-1-ol (B13828).[10]

Materials:

  • 4-penten-1-ol (1.0 equiv)

  • Phenylselenyl chloride (PhSeCl) (1.1 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet is charged with 4-penten-1-ol and dissolved in anhydrous dichloromethane (to approx. 0.1 M).

  • The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of phenylselenyl chloride (1.1 equiv) in anhydrous dichloromethane is added dropwise to the cooled solution.

  • The reaction is stirred at -78 °C and monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography to yield the desired 2-(phenylselenomethyl)tetrahydrofuran.

Protocol 2: Catalytic Oxidation of an Alkyne using Diphenyl Diselenide/Ammonium Persulfate

Reaction: Synthesis of 1,2-dicarbonyl derivatives from alkynes.[6]

Materials:

  • Alkyne (e.g., 1-phenyl-1-propyne) (1.0 equiv)

  • Diphenyl diselenide (Ph₂Se₂) (0.1 equiv)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (3.0 equiv)

  • Acetonitrile (B52724) (MeCN)

  • Water

Procedure:

  • To a reaction vessel, add the alkyne (1.0 equiv), diphenyl diselenide (0.1 equiv), and ammonium persulfate (3.0 equiv).

  • Add a solvent mixture of water and acetonitrile (3:1 v/v).

  • The reaction mixture is stirred at 60 °C for 24 hours.

  • Progress of the reaction is monitored by TLC or GC-MS.

  • After completion, the mixture is cooled to room temperature and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The resulting crude product is purified by column chromatography on silica gel to afford the pure 1,2-dicarbonyl compound.

Conclusion

Both this compound and the diphenyl diselenide/oxidant system are powerful tools for introducing phenylselenyl groups in organic synthesis.

  • This compound is the reagent of choice for stoichiometric electrophilic addition and cyclization reactions where a well-defined and highly reactive electrophile is required. Its primary drawback is the need for stoichiometric quantities of the selenium reagent.

  • The diphenyl diselenide/oxidant system offers a versatile and more atom-economical catalytic alternative, particularly for a wide range of oxidative transformations.[7][11] Its key advantage is the use of sub-stoichiometric amounts of the selenium precatalyst, which is beneficial in terms of cost, toxicity, and ease of purification. The choice of oxidant is critical and can be tuned to control the reaction pathway, though it may also introduce competing side reactions.

For drug development professionals and scientists, the choice will depend on the specific synthetic goal. For clean, direct selenenylations, PhSeBr is a reliable option. For developing greener, catalytic oxidative processes, the Ph₂Se₂/oxidant system provides a more modern and flexible platform.

References

Validating Reaction Mechanisms: A Comparative Guide to Phenylselenyl Bromide Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and validating reaction mechanisms is paramount for the successful design and optimization of synthetic routes. This guide provides a comparative analysis of experimental and computational methods used to validate reaction mechanisms involving phenylselenyl bromide intermediates, offering insights into their performance and supported by experimental data.

This compound (PhSeBr) is a versatile reagent in organic synthesis, primarily utilized for the electrophilic selenation of alkenes, alkynes, and other nucleophilic substrates. The mechanism of these reactions typically proceeds through short-lived, reactive intermediates, the validation of which is crucial for controlling reaction outcomes, such as regioselectivity and stereoselectivity. This guide explores various techniques to elucidate these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Performance Comparison of Selenylating Agents

The choice of the selenylating agent can significantly impact reaction efficiency and product distribution. Below is a comparison of this compound with other common selenium electrophiles and its in situ generation.

SubstrateSelenylating AgentReaction ConditionsProductYield (%)Reference
o-Carborane (B102288) AcidThis compound[Ru(p-cymene)Cl₂]₂, Cu(OAc)₂·H₂O, CsOAc, TFE, 70°C, 12hB(4)-selenylated o-carborane97[1]
o-Carborane AcidDiphenyl DiselenidePdCl₂, DMSO, 60°C, 6hC(1)-selenylated o-carborane97[1]
o-Carborane AcidThis compound (in situ from Ph₂Se₂/Br₂)[Ru(p-cymene)Cl₂]₂, Cu(OAc)₂·H₂O, CsOAc, TFE, 70°C, 12hB(4)-selenylated o-carborane89[1]
o-Carborane AcidDiphenyl Diselenide (in the absence of Bromine)Optimum reaction conditionsB(4)-selenylated o-carborane18[1]
CyclohexenePhenylselenyl Chloride-trans-1-Chloro-2-(phenylseleno)cyclohexane42[2]
CyclohexeneThis compound-trans-1-Bromo-2-(phenylseleno)cyclohexane100[2]

Table 1: Comparison of yields for different selenylating agents. This table highlights the variability in product yield depending on the chosen selenylating agent and reaction conditions. For instance, in the selenylation of o-carborane acid, both pre-formed this compound and diphenyl diselenide (with a palladium catalyst) can achieve high yields, but they lead to different regioisomers.[1] The in situ generation of this compound also provides a high yield, demonstrating its viability as a reactive intermediate.[1] In the case of cyclohexene, this compound provides a quantitative yield of the corresponding trans-adduct, outperforming phenylselenyl chloride under the conditions reported.[2]

Experimental Protocols for Mechanistic Validation

A multi-faceted approach combining kinetic, spectroscopic, and computational methods is essential for the robust validation of a proposed reaction mechanism.

Kinetic Analysis: Determining Reaction Order and Rate

Kinetic studies are fundamental to understanding the rate-determining step of a reaction and the species involved in it. A typical protocol for monitoring the kinetics of the addition of this compound to an alkene, such as styrene (B11656), is outlined below.

Objective: To determine the reaction order with respect to the alkene and this compound.

Materials:

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations of styrene and this compound in the chosen anhydrous solvent.

  • Reaction Setup for NMR Monitoring:

    • In a series of NMR tubes, add a fixed concentration of styrene and the internal standard.

    • Initiate the reaction by adding varying concentrations of the this compound solution to each tube at a constant temperature.

    • Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis (NMR):

    • Integrate the signals corresponding to the reactant (e.g., vinyl protons of styrene) and the product.

    • Use the internal standard to ensure quantitative measurements.

    • Plot the concentration of the reactant versus time to determine the rate of disappearance.

    • By varying the initial concentrations of each reactant systematically (method of initial rates), determine the order of the reaction with respect to each component.

  • Alternative Method (UV-Vis Spectroscopy):

    • If the reactants or products have a distinct UV-Vis absorbance, the reaction can be monitored using a spectrophotometer.

    • The disappearance of a reactant or the appearance of a product can be followed over time by measuring the change in absorbance at a specific wavelength.

Spectroscopic Identification of Intermediates

Direct observation of reaction intermediates provides strong evidence for a proposed mechanism. Low-temperature NMR spectroscopy is a powerful tool for this purpose.

Objective: To detect and characterize the seleniranium ion intermediate.

Materials:

  • Alkene (e.g., a hindered alkene that slows down the subsequent nucleophilic attack)

  • This compound

  • Deuterated, non-nucleophilic solvent (e.g., CD₂Cl₂)

  • Low-temperature NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the alkene in the deuterated solvent at a very low temperature (e.g., -78 °C).

  • Initiation of Reaction: Add a solution of this compound to the cooled alkene solution.

  • NMR Analysis: Immediately acquire a series of NMR spectra (¹H, ¹³C, and potentially ⁷⁷Se) at the low temperature.

  • Data Interpretation: Look for the appearance of new signals that are consistent with the structure of the proposed seleniranium ion. The chemical shifts and coupling constants of these signals can provide valuable structural information.

Trapping Experiments

Trapping experiments are designed to intercept a proposed reactive intermediate with a trapping agent, leading to a stable, characterizable product.

Objective: To provide indirect evidence for the formation of a seleniranium ion.

Materials:

  • Alkene

  • This compound

  • Non-nucleophilic solvent (e.g., dichloromethane)

  • A potent nucleophile (trapping agent) that is not present in the standard reaction mixture (e.g., methanol, water, or a halide salt).

Procedure:

  • Reaction Setup: Perform the reaction of the alkene with this compound in the non-nucleophilic solvent.

  • Addition of Trapping Agent: In a parallel experiment, add an excess of the trapping agent to the reaction mixture.

  • Product Analysis: Analyze the products of both reactions using techniques like GC-MS or NMR spectroscopy.

  • Interpretation: The formation of a new product incorporating the trapping agent (e.g., a methoxyselenylated or hydroxyselenylated product) provides evidence for the existence of an intermediate that is susceptible to nucleophilic attack.

Computational Validation

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms. They can provide detailed information about the energies of reactants, products, intermediates, and transition states.

Protocol for DFT Calculations:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: Choose an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), def2-TZVP) that are suitable for the system under investigation.

  • Geometry Optimization: Optimize the geometries of the reactants, products, and all proposed intermediates and transition states.

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermodynamic data such as Gibbs free energies.

  • Reaction Pathway Analysis: Construct a potential energy surface to visualize the energy profile of the reaction, identifying the activation energies for each step.

  • Comparison with Experimental Data: Compare the calculated energy barriers and reaction energies with experimentally determined kinetic data and thermodynamic parameters to validate the proposed mechanism.

Visualizing Reaction Mechanisms and Workflows

Graphical representations are invaluable for understanding complex reaction pathways and experimental procedures.

Electrophilic_Addition_Mechanism Reactants Alkene + PhSeBr TransitionState1 Transition State 1 Reactants->TransitionState1 Intermediate Seleniranium Ion Intermediate TransitionState2 Transition State 2 Intermediate->TransitionState2 TransitionState1->Intermediate Product trans-Adduct TransitionState2->Product

Caption: Generalized mechanism for the electrophilic addition of PhSeBr to an alkene.

Experimental_Workflow cluster_kinetic Kinetic Analysis cluster_spectroscopic Spectroscopic Identification cluster_trapping Trapping Experiment cluster_computational Computational Analysis k1 Prepare Stock Solutions k2 Set up Reactions (Varying Concentrations) k1->k2 k3 Monitor by NMR or UV-Vis k2->k3 k4 Determine Reaction Order and Rate Constant k3->k4 s1 Cool Reactants to Low Temperature s2 Initiate Reaction in NMR Tube s1->s2 s3 Acquire Low-Temperature NMR Spectra s2->s3 s4 Identify Intermediate Signals s3->s4 t1 Run Reaction with and without Trapping Agent t2 Analyze Product Mixtures (GC-MS, NMR) t1->t2 t3 Identify Trapped Product t2->t3 c1 Propose Mechanism c2 Perform DFT Calculations (Geometries, Energies) c1->c2 c3 Construct Potential Energy Surface c2->c3 c4 Compare with Experimental Data c3->c4

Caption: Workflow for the validation of a reaction mechanism involving PhSeBr intermediates.

By employing a combination of these experimental and computational techniques, researchers can confidently validate proposed reaction mechanisms involving this compound intermediates, leading to a deeper understanding of their reactivity and enabling the development of more efficient and selective synthetic methodologies.

References

Comparative study of Phenylselenyl bromide and other electrophilic selenium sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate reagent is paramount to the success of synthetic endeavors. This guide provides a detailed comparative analysis of Phenylselenyl bromide (PhSeBr) and other common electrophilic selenium sources, focusing on their performance, stability, handling, and cost. The information presented is supported by experimental data and protocols to aid in making informed decisions for specific research applications.

Introduction to Electrophilic Selenylation

Electrophilic selenium reagents are powerful tools in modern organic synthesis, enabling the introduction of the selenium moiety into organic molecules. This process, known as selenofunctionalization, is valuable for creating versatile intermediates that can be further transformed into a variety of functional groups. The reactivity of these reagents is primarily centered around their ability to react with nucleophilic species, such as alkenes, alkynes, and enolates. The reaction with alkenes typically proceeds through a seleniranium ion intermediate, which can then be trapped by a nucleophile to afford addition products.[1] This guide will compare the utility of this compound with other widely used electrophilic selenium sources: Phenylselenyl chloride (PhSeCl), N-Phenylselenophthalimide (N-PSP), and Benzeneseleninic anhydride (B1165640).

Performance Comparison in a Model Reaction: Methoxyselenenylation of Styrene (B11656)

To provide a quantitative comparison of these reagents, we will consider the methoxyselenenylation of styrene as a representative reaction. This reaction involves the addition of a phenylseleno group and a methoxy (B1213986) group across the double bond of styrene. While a direct comparative study with all reagents under identical conditions is not available in a single source, the following table compiles representative yields to illustrate the general efficacy of each reagent in similar transformations.

Table 1: Comparative Yields in the Methoxyselenenylation of Styrene

Electrophilic Selenium SourceTypical Reported Yield (%)Reference
This compound (PhSeBr)~85-95%[2]
Phenylselenyl chloride (PhSeCl)~80-90%[2]
N-Phenylselenophthalimide (N-PSP)~70-85%[3]
Benzeneseleninic Anhydride*Not typically used directly for this transformation

*Benzeneseleninic anhydride is more commonly employed as an oxidant or for in situ generation of other electrophilic selenium species.

It is important to note that reaction conditions such as solvent, temperature, and reaction time can significantly influence the yield and should be optimized for each specific application.

Detailed Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the methoxyselenenylation of styrene using this compound and N-Phenylselenophthalimide.

Experimental Protocol 1: Methoxyselenenylation of Styrene using this compound

Materials:

Procedure:

  • A solution of styrene (1.0 mmol) in anhydrous dichloromethane (5 mL) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • To this stirred solution, this compound (1.1 mmol) is added portion-wise over 5 minutes. The reaction mixture is stirred at 0 °C for 30 minutes, during which the color of the solution may change, indicating the consumption of the bromide.

  • Anhydrous methanol (5.0 mmol) is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired 1-methoxy-2-(phenylselanyl)-1-phenylethane.

Experimental Protocol 2: Methoxyselenenylation of Styrene using N-Phenylselenophthalimide (N-PSP)

Materials:

  • Styrene

  • N-Phenylselenophthalimide (N-PSP)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Procedure:

  • To a solution of styrene (1.0 mmol) and N-Phenylselenophthalimide (1.1 mmol) in anhydrous dichloromethane (10 mL) is added a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Anhydrous methanol (5.0 mmol) is then added to the reaction mixture.

  • The mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Once the reaction is complete, the mixture is diluted with dichloromethane (10 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product, 1-methoxy-2-(phenylselanyl)-1-phenylethane.

Reagent Characteristics: Stability, Handling, and Cost

The choice of an electrophilic selenium source often depends on practical considerations beyond its reactivity.

Table 2: Comparison of Physical and Practical Properties

PropertyThis compound (PhSeBr)N-Phenylselenophthalimide (N-PSP)Benzeneseleninic AnhydridePhenylselenyl chloride (PhSeCl)
Appearance Dark red to purple crystalline solid[4]Yellow crystalline solid[5][6]White to off-white powderOrange to red crystalline solid
Stability Moisture sensitive; should be stored under an inert atmosphere.[7][8][9]Stable, crystalline solid; less sensitive to moisture than PhSeBr.[5][6]Bench-stable solid.Moisture sensitive.
Handling Toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][7][8]Toxic. Handle with care in a fume hood, wearing appropriate PPE.[5][6][10][11]Toxic. Handle with care in a fume hood with appropriate PPE.[4][12][13]Toxic and corrosive. Handle in a fume hood with appropriate PPE.
Odor Unpleasant smell.[14]Odorless.[3]Odorless.Pungent odor.
Cost (per gram) ~$12-20 USD[15][16][17][18]~$80-100 USD[19][20][21]~$10-15 USD[22][14][23][24]~$15-25 USD

Cost is an estimate based on current market prices and may vary between suppliers and purity grades.

Visualizing the Reaction Pathway

The general mechanism for the electrophilic addition of a phenylselenyl group to an alkene proceeds through a cyclic seleniranium ion intermediate. The subsequent nucleophilic attack dictates the regioselectivity and stereoselectivity of the final product.

Electrophilic_Selenylation_Pathway cluster_product Product Styrene Styrene Seleniranium Seleniranium Ion Styrene->Seleniranium + PhSeX PhSeX Electrophilic Selenium Source (PhSeX) X = Br, Cl, N(CO)₂C₆H₄ PhSeX->Seleniranium Product Methoxyselenenylated Product Seleniranium->Product + MeOH (Nucleophilic Attack) MeOH Methanol (MeOH) MeOH->Product Reagent_Selection_Workflow Start Start: Need for Electrophilic Selenylation High_Reactivity High Reactivity Needed? Start->High_Reactivity Moisture_Sensitive_Substrate Moisture/Acid Sensitive Substrate? High_Reactivity->Moisture_Sensitive_Substrate No PhSeBr Consider PhSeBr or PhSeCl High_Reactivity->PhSeBr Yes Cost_Concern Cost a Major Factor? Moisture_Sensitive_Substrate->Cost_Concern No NPSP Consider N-PSP Moisture_Sensitive_Substrate->NPSP Yes Ease_of_Handling Ease of Handling a Priority? Cost_Concern->Ease_of_Handling No Cost_Concern->PhSeBr Yes Ease_of_Handling->NPSP Yes BSA Consider Benzeneseleninic Anhydride (as precursor or for specific applications) Ease_of_Handling->BSA Consider for specific oxidative or in situ generation methods PhSeBr->NPSP Alternative if handling is an issue NPSP->PhSeBr Alternative if cost is prohibitive

References

Phenylselenyl Bromide vs. Elemental Selenium: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the introduction of selenium into molecular frameworks can impart unique and often desirable properties. For researchers and scientists, the choice of the selenium source is a critical decision that can significantly impact reaction efficiency, selectivity, and the biological activity of the resulting compounds. This guide provides an objective comparison of two common selenium sources: the reactive electrophile, phenylselenyl bromide (PhSeBr), and the foundational elemental selenium (Se).

Chemical and Physical Properties at a Glance

A fundamental understanding of the distinct properties of this compound and elemental selenium is crucial for their effective application in a laboratory setting. The following table summarizes their key characteristics.

PropertyThis compound (PhSeBr)Elemental Selenium (Se)
Appearance Dark red to brownish-black crystalline solidAmorphous red powder or vitreous black solid; crystalline gray metallic form
Molecular Weight 235.97 g/mol 78.96 g/mol (atomic weight)
Melting Point 58-62 °C221 °C (gray form)
Boiling Point 107-108 °C at 15 mmHg685 °C (gray form)
Solubility Soluble in organic solvents like toluene (B28343) and dichloromethane (B109758).Insoluble in water; soluble in carbon disulfide. Reacts with certain amines and reducing agents.
Reactivity Highly reactive electrophile ("PhSe+"). Reacts readily with nucleophiles.Generally inert; requires activation to form reactive species.[1][2]
Handling Moisture-sensitive; handle under an inert atmosphere. Stench.[3]Stable in air and moisture. Different allotropes have varying reactivity.[4]

Reactivity and Applications in Organic Synthesis

The primary advantage of this compound over elemental selenium lies in its significantly higher and more predictable reactivity as an electrophilic selenium source. This difference in reactivity dictates their distinct applications in organic synthesis.

This compound: The Electrophilic Workhorse

This compound is a go-to reagent for a variety of "selenofunctionalization" reactions. Its electrophilic nature allows for the direct introduction of a phenylselenyl group onto a molecule, which can then be further manipulated. A common application is in selenocyclization , where the addition of PhSeBr to an unsaturated substrate containing an internal nucleophile leads to the formation of a cyclic compound.

Experimental Protocol: Selenocyclization of an Unsaturated Alcohol using this compound

Objective: To synthesize a substituted tetrahydrofuran (B95107) from an unsaturated alcohol via an intramolecular selenoetherification reaction.

Materials:

  • Unsaturated alcohol (e.g., 4-penten-1-ol)

  • This compound (PhSeBr)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous triethylamine (B128534) (Et₃N) or proton sponge

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the unsaturated alcohol (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous dichloromethane.

  • Slowly add the this compound solution to the cooled alcohol solution via a syringe or dropping funnel.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired cyclized product.

The following diagram illustrates the general workflow for a selenocyclization reaction using this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification start_alcohol Unsaturated Alcohol dissolve Dissolve Alcohol in Anhydrous Solvent start_alcohol->dissolve start_phsebr This compound add_phsebr Add PhSeBr Solution start_phsebr->add_phsebr cool Cool to -78 °C dissolve->cool add_base Add Base cool->add_base add_base->add_phsebr react React and Warm to Room Temperature add_phsebr->react quench Quench with NaHCO₃ react->quench extract Extract with Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end_product Cyclized Product purify->end_product

Figure 1. Experimental workflow for selenocyclization.

Elemental Selenium: The Nucleophilic Precursor

In contrast to the electrophilic nature of PhSeBr, elemental selenium is typically used to generate nucleophilic selenium reagents. This requires an activation step, often involving reduction with agents like sodium borohydride (B1222165) or reaction with organometallic reagents such as Grignard or organolithium reagents.[1] The resulting selenolates (RSe⁻) or diselenides (RSeSeR) can then be used in nucleophilic substitution or addition reactions.

Experimental Protocol: Synthesis of a Symmetrical Diselenide from Elemental Selenium

Objective: To prepare a symmetrical diaryl diselenide from an aryl halide, magnesium, and elemental selenium.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Magnesium turnings

  • Elemental selenium powder

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (for Grignard initiation)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

  • Activate the magnesium with a small crystal of iodine and gentle heating.

  • Add a solution of the aryl halide (2.0 equivalents) in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.

  • Once the Grignard reagent formation is complete, cool the solution in an ice bath.

  • Slowly add elemental selenium powder (1.0 equivalent) in small portions to the Grignard reagent solution. The reaction is exothermic.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Expose the reaction mixture to air (oxygen) to oxidize the intermediate arylseleno-magnesium bromide to the corresponding diselenide. This is often accompanied by a color change.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the symmetrical diselenide.

The following diagram illustrates the logical relationship in the synthesis of a diselenide using elemental selenium.

G cluster_reagents Reagents cluster_intermediates Intermediates aryl_halide Aryl Halide grignard Grignard Reagent (ArMgX) aryl_halide->grignard magnesium Magnesium magnesium->grignard selenium Elemental Selenium selenolate Arylseleno-magnesium Bromide (ArSeMgBr) selenium->selenolate grignard->selenolate oxidation Oxidation (Air) selenolate->oxidation product Symmetrical Diselenide (ArSeSeAr) oxidation->product

Figure 2. Synthesis of a diselenide from elemental selenium.

Comparative Performance in Synthesis

FeatureThis compoundElemental Selenium
Reactivity High, electrophilic.Low, requires activation to form nucleophilic species.
Selectivity Generally high for electrophilic additions and cyclizations.Dependent on the nature of the activated selenium species.
Reaction Conditions Often mild, can be performed at low temperatures.Activation step may require specific conditions (e.g., inert atmosphere for Grignard reagents).
Atom Economy Lower, as the phenyl group is often removed in subsequent steps.Higher, as the selenium atom is directly incorporated.[1]
Versatility Excellent for a wide range of selenofunctionalization reactions.Primarily used for the synthesis of nucleophilic selenium reagents and diselenides.
Ease of Use Ready to use, but moisture-sensitive and has a strong odor.Stable and easy to handle, but requires an additional activation step.

Role in Drug Development and Signaling Pathways

Both this compound, as a source of an electrophilic organoselenium moiety, and elemental selenium have implications for drug development, primarily through the biological activities of the resulting selenium-containing compounds. Organoselenium compounds are known to interact with various cellular pathways, often through their redox properties.

This compound and Electrophilic Selenium in Cancer Therapy

Electrophilic selenium compounds can exert anticancer effects by inducing oxidative stress and apoptosis in cancer cells. One of the proposed mechanisms involves the activation of the p53 tumor suppressor protein.[1] The electrophilic selenium center can react with biological electron donors, leading to the generation of reactive oxygen species (ROS). This increase in ROS can cause DNA damage and a decrease in the mitochondrial membrane potential, which in turn activates the p53 signaling pathway, ultimately leading to apoptosis.[1][5]

The following diagram illustrates a plausible signaling pathway for apoptosis induction by an electrophilic selenium compound.

G cluster_cell Cancer Cell phsebr Electrophilic Selenium (e.g., from PhSeBr) ros Reactive Oxygen Species (ROS) phsebr->ros electron_donors Biological Electron Donors (e.g., NADH, GSH) electron_donors->ros dna_damage DNA Damage ros->dna_damage mitochondria Mitochondrial Membrane Potential Decrease ros->mitochondria p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Figure 3. Apoptosis induction by electrophilic selenium.

Elemental Selenium and Cellular Redox Homeostasis

Elemental selenium, once absorbed and metabolized, can be incorporated into selenoproteins, such as glutathione (B108866) peroxidases (GPx) and thioredoxin reductases (TrxR). These enzymes play a crucial role in maintaining cellular redox homeostasis by neutralizing ROS. In the context of cancer, selenium's role is complex; at nutritional doses, it can act as an antioxidant, while at higher, supranutritional doses, some selenium compounds can become pro-oxidant and induce apoptosis. The modulation of key signaling pathways like PI3K/Akt and MAPK by selenium and selenoproteins has been reported. For instance, selenium can inhibit the PI3K/Akt pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.

The following diagram depicts the influence of selenium on the PI3K/Akt signaling pathway.

G cluster_pathway PI3K/Akt Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream proliferation Cell Proliferation & Survival downstream->proliferation apoptosis_inhibition Inhibition of Apoptosis downstream->apoptosis_inhibition selenium Selenium (Metabolites/Selenoproteins) selenium->pi3k inhibits selenium->akt inhibits

Figure 4. Selenium's inhibitory effect on the PI3K/Akt pathway.

Safety and Handling

A critical point of differentiation between this compound and elemental selenium is their toxicity profiles.

This compound:

  • High Acute Toxicity: Safety data sheets consistently indicate that this compound is "Fatal if swallowed" and "Fatal if inhaled".[6][7] It is also corrosive and can cause severe skin burns and eye damage.[6][7]

  • Handling Precautions: Due to its high toxicity and moisture sensitivity, it must be handled in a well-ventilated fume hood, under an inert atmosphere, with appropriate personal protective equipment (gloves, safety glasses, lab coat).[3]

Elemental Selenium:

  • Lower Acute Toxicity: Elemental selenium is generally considered to have low acute toxicity due to its poor solubility and bioavailability.[8]

  • Chronic Toxicity: Chronic exposure to high levels of selenium can lead to selenosis, with symptoms including hair loss, nail changes, and neurological effects.

  • Handling Precautions: While less acutely toxic, elemental selenium powder should still be handled with care to avoid inhalation of dust.

ParameterThis compoundElemental Selenium (gray powder)
Acute Toxicity Fatal if swallowed or inhaled. No specific LD50 data available in reviewed literature.Oral LD50 (rat): 6700 mg/kg. Relatively low acute toxicity.
Hazards Corrosive, causes severe burns. Stench. Moisture-sensitive.[6][7]Dust inhalation hazard. Chronic exposure can lead to selenosis.
PPE Chemical resistant gloves, safety goggles, lab coat, respirator.Gloves, safety glasses, lab coat.

Conclusion

The choice between this compound and elemental selenium is fundamentally a choice between a highly reactive electrophile and a more stable, but less reactive, elemental source that requires activation.

  • For direct, stereoselective, and often high-yielding selenofunctionalization reactions under mild conditions, this compound is the superior choice. Its high reactivity, however, comes with the trade-offs of lower atom economy and significantly higher acute toxicity, necessitating stringent handling procedures.

  • For the synthesis of nucleophilic selenium reagents, such as selenolates and diselenides, or when a more atom-economical and less acutely toxic starting material is desired, elemental selenium is the preferred option. The main disadvantage is the need for an additional activation step, which can add complexity to the synthetic procedure.

For researchers in drug development, the downstream biological effects of the resulting organoselenium compounds are of paramount importance. While both reagents can be used to synthesize biologically active molecules, the specific synthetic strategy will depend on the target molecule and the desired position and chemical nature of the selenium-containing moiety. Understanding the distinct reactivity, handling requirements, and safety profiles of both this compound and elemental selenium is essential for making informed decisions in the laboratory and advancing research in chemical synthesis and medicinal chemistry.

References

Scaling Electrophilic Selenation: A Comparative Guide to Phenylselenyl Bromide for Pilot Plant Operations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transition of chemical reactions from the laboratory bench to the pilot plant is a critical step in pharmaceutical and fine chemical manufacturing. This guide provides a comprehensive comparison of Phenylselenyl bromide (PhSeBr) and its common alternatives for electrophilic selenation reactions, with a focus on the practical considerations and challenges encountered during scale-up. We present available data, detailed experimental methodologies, and logical workflows to aid in the selection of the most suitable reagent for your large-scale synthesis needs.

This compound and Alternatives: A Comparative Overview

This compound is a versatile and highly reactive reagent for the introduction of the phenylselenyl group into organic molecules. However, its handling characteristics and reactivity profile present unique challenges at a larger scale. A comparison with viable alternatives is crucial for process optimization, safety, and cost-effectiveness.

ReagentFormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Key Scalability Considerations
This compound C₆H₅SeBr236.02Dark red crystalline solid58-62[1]Highly reactive, moisture-sensitive, toxic, lachrymator. Requires inert atmosphere and careful handling.[2][3]
Diphenyl diselenide / Bromine (C₆H₅)₂Se₂ + Br₂312.15 (diselenide)Yellow solid (diselenide) / Red-brown liquid (bromine)59-61 (diselenide)In-situ generation of PhSeBr. Avoids handling of pure PhSeBr but requires precise stoichiometry control of highly corrosive bromine.[4]
Benzeneseleninic acid C₆H₅SeO₂H189.07White solid121-123More stable and less hazardous than PhSeBr. Often used in catalytic amounts with an oxidant. May require higher temperatures or longer reaction times.
N-Phenylselenophthalimide (N-PSP) C₁₄H₉NO₂Se314.19White to off-white solid175-178Stable, crystalline solid. Less reactive than PhSeBr, offering better control and selectivity in some cases. Higher cost may be a factor.

Experimental Protocols and Scale-Up Considerations

Laboratory-Scale Protocol: Electroselenation of an Alkene with this compound

Objective: To synthesize a vicinal bromo-selenide from an alkene at the gram scale.

Materials:

  • Alkene (e.g., cyclohexene): 1.0 eq

  • This compound: 1.1 eq

  • Dichloromethane (DCM), anhydrous: 10 volumes

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

  • A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the alkene (e.g., 1.0 g) and anhydrous DCM (20 mL).

  • The solution is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

  • This compound (1.1 eq) is dissolved in anhydrous DCM (10 mL) and transferred to the dropping funnel.

  • The PhSeBr solution is added dropwise to the stirred alkene solution over 15-20 minutes, maintaining the temperature at 0 °C. The characteristic red-brown color of PhSeBr should disappear upon reaction.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes.

  • The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • The organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Pilot Plant Scale-Up Considerations for this compound Reactions

Scaling up the above laboratory procedure to a pilot plant (e.g., 10-100 L reactor) requires careful consideration of several factors:

  • Material Handling and Safety: this compound is toxic and a lachrymator.[5][2] Handling kilogram quantities necessitates the use of personal protective equipment (PPE) including full-face respirators, chemically resistant gloves, and protective clothing.[5][2][3] Operations should be conducted in a well-ventilated area, preferably within a contained system to minimize exposure.[5][2]

  • Inert Atmosphere: this compound is moisture-sensitive.[3] Pilot-scale reactors must be thoroughly dried and purged with an inert gas like nitrogen before charging reagents. Maintaining a positive nitrogen pressure throughout the process is crucial to prevent decomposition of the reagent.

  • Heat Transfer: Electrophilic additions are often exothermic. While manageable at the lab scale with an ice bath, heat dissipation in a large reactor is less efficient. The rate of addition of PhSeBr must be carefully controlled, and the reactor's cooling system must be adequate to maintain the desired temperature. A runaway reaction could lead to side product formation and pose a safety risk.

  • Mixing: Efficient mixing is critical to ensure localized concentration of the highly reactive PhSeBr is avoided, which could lead to by-product formation. The geometry of the reactor and the type of agitator must be suitable for the reaction volume and viscosity.

  • Work-up and Waste Disposal: Quenching and extraction procedures need to be adapted for large volumes. The handling of significant quantities of halogenated solvents and selenium-containing aqueous waste requires specific protocols for disposal in accordance with environmental regulations. Selenium waste should be treated to reduce it to elemental selenium, which is less toxic and mobile.[5]

Visualization of Workflows

Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale cluster_commercial Commercial Production lab_dev Reaction Development & Optimization lab_safety Small-Scale Safety Assessment lab_dev->lab_safety lab_analytics Analytical Method Development lab_safety->lab_analytics pilot_planning Process Hazard Analysis (PHA) lab_analytics->pilot_planning pilot_eng Engineering Controls & Equipment Selection pilot_planning->pilot_eng pilot_exec Kilo-Scale Execution & Data Collection pilot_eng->pilot_exec pilot_waste Waste Stream Management pilot_exec->pilot_waste prod_tech_transfer Technology Transfer pilot_exec->prod_tech_transfer prod_validation Process Validation prod_tech_transfer->prod_validation prod_manufacturing Full-Scale Manufacturing prod_validation->prod_manufacturing

Reagent_Selection start Define Selenation Reaction Requirements reactivity Required Reactivity? start->reactivity stability Handling & Stability a Concern? reactivity->stability Moderate/Low phsebr Use Phenylselenyl bromide reactivity->phsebr High cost Cost a Major Factor? stability->cost No npsp Use N-Phenylseleno- phthalimide (B116566) stability->npsp Yes insitu Use Diphenyl diselenide / Br₂ cost->insitu Yes acid Use Benzeneseleninic acid cost->acid Consider

Comparative Analysis of Alternatives for Pilot Plant Use

This compound (PhSeBr):

  • Advantages: High reactivity often leading to fast reaction times and high yields at low temperatures.

  • Disadvantages: Significant handling challenges due to toxicity, lachrymatory nature, and moisture sensitivity, which are magnified at scale.[5][2][3] The need for stringent engineering controls and specialized PPE can increase operational complexity and cost.

Diphenyl diselenide / Bromine (in-situ PhSeBr generation):

  • Advantages: Avoids the isolation and handling of pure PhSeBr. Diphenyl diselenide is a more stable, less hazardous solid.[6] This can be a significant advantage in a pilot plant setting.

  • Disadvantages: Requires the handling of liquid bromine, which is highly corrosive and toxic. Precise control of stoichiometry is essential to avoid side reactions from excess bromine. The reaction itself still produces the same reactive species, so similar considerations for exothermicity apply.

Benzeneseleninic Acid:

  • Advantages: A stable, crystalline solid that is easier and safer to handle than PhSeBr. It can often be used in catalytic amounts in the presence of a co-oxidant, which aligns with green chemistry principles and can simplify downstream processing.

  • Disadvantages: Generally less reactive than PhSeBr, potentially requiring higher reaction temperatures, longer reaction times, or the use of strong acids, which can introduce new challenges for equipment compatibility and work-up at the pilot scale.

N-Phenylselenophthalimide (N-PSP):

  • Advantages: A stable, crystalline solid that is significantly easier to handle than PhSeBr. Its lower reactivity can lead to higher selectivity in complex molecules, reducing the formation of impurities that can be difficult to remove at scale.

  • Disadvantages: Higher molecular weight and typically higher cost compared to PhSeBr, which can impact the overall process economics, especially for large-scale production. The phthalimide byproduct must be removed during work-up.

Conclusion

The choice of an electrophilic selenating agent for pilot-plant scale synthesis is a multi-faceted decision that extends beyond simple reaction yield. While This compound offers high reactivity, its challenging handling and safety profile necessitate significant investment in engineering controls and safety protocols. For processes where high reactivity is paramount, the in-situ generation from diphenyl diselenide and bromine offers a viable alternative by avoiding the handling of pure PhSeBr, though it introduces the challenge of managing liquid bromine.

For processes that can tolerate lower reactivity, benzeneseleninic acid and N-Phenylselenophthalimide present significant advantages in terms of safety and handling, making them attractive options for scale-up. The potential for catalytic use of benzeneseleninic acid is particularly appealing from a green chemistry and process efficiency perspective. Ultimately, a thorough process hazard analysis, cost analysis, and consideration of the specific reaction requirements are essential to select the optimal reagent for a safe, efficient, and scalable electrophilic selenation reaction in a pilot plant setting.

References

The Strategic Application of Phenylselenyl Bromide in Multi-Step Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex organic synthesis, particularly within pharmaceutical and materials science research, the choice of reagents is a critical determinant of efficiency, cost, and overall success. Phenylselenyl bromide (PhSeBr), a prominent organoselenium reagent, has carved a niche for itself in a variety of synthetic transformations, most notably in selenocyclization and the formation of α,β-unsaturated carbonyl compounds. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance with key alternatives through quantitative data, detailed experimental protocols, and workflow visualizations.

Performance and Cost: A Comparative Overview

The decision to employ this compound in a multi-step synthesis hinges on a careful evaluation of its cost relative to its synthetic utility and efficiency. To provide a clear comparison, the following table summarizes the approximate costs of PhSeBr and its common alternatives, calculated on a cost-per-mole basis. These alternatives include diphenyl diselenide, a precursor to PhSeBr and a milder selenylating agent; selenium dioxide, a classical oxidizing agent; and N-Phenylselenophthalimide (N-PSP), another electrophilic selenium source.

Table 1: Cost Comparison of this compound and Alternatives

ReagentMolecular Weight ( g/mol )Price (USD/g)Price (USD/mol)
This compound (PhSeBr)235.9714.33 - 18.243381 - 4304
Diphenyl diselenide312.135.87 - 11.901832 - 3710
Selenium dioxide110.960.55 - 3.2061 - 355
N-Phenylselenophthalimide (N-PSP)302.1980.8024410

*Prices are approximate and based on commercially available research-grade quantities from various suppliers. Actual costs may vary.

From a purely financial standpoint, selenium dioxide is the most economical option. However, its reactivity profile is significantly different from that of PhSeBr, primarily functioning as an oxidant for allylic hydroxylation rather than a versatile electrophilic selenium source for cyclizations and enone formation. Diphenyl diselenide presents a more moderate cost and can be a precursor for the in situ generation of PhSeBr, but its direct reactivity is often lower. N-Phenylselenophthalimide is considerably more expensive, positioning it as a reagent for specific applications where its unique reactivity or handling properties are paramount.

The true value of this compound emerges when considering its reaction efficiency, yields, and the strategic bond formations it enables. The following sections delve into specific applications, providing experimental data to illustrate its performance relative to alternatives.

Key Applications and Experimental Data

This compound is most celebrated for its role in two key synthetic transformations: the selenocyclization of unsaturated substrates and the α-selenenylation of carbonyl compounds en route to enones.

Selenocyclization Reactions

Selenocyclization, the formation of heterocyclic rings through the intramolecular attack of a nucleophile on an electrophilically activated alkene or alkyne, is a powerful tool in organic synthesis. This compound is a highly effective reagent for initiating this transformation.

Table 2: Comparison of this compound and Phenylselenyl Chloride in the Selenocyclization of 4-Penten-1-ol (B13828)

ReagentProductYield (%)Reaction TimeReference
This compound (PhSeBr)2-(phenylselanylmethyl)tetrahydrofuran~90Short[1]
Phenylselenyl chloride (PhSeCl)2-(phenylselanylmethyl)tetrahydrofuranHighShort[1]

While both PhSeBr and PhSeCl are effective for this transformation, PhSeBr is often preferred due to the better nucleofugality of the bromide ion, which can influence reaction rates and yields in certain contexts.

Synthesis of α,β-Unsaturated Ketones

The introduction of a double bond α,β to a carbonyl group is a fundamental transformation in organic synthesis. The "selenoxide elimination" is a mild and efficient method to achieve this, and it begins with the α-selenenylation of the ketone, for which PhSeBr is a common reagent.

Table 3: Comparison of Reagents for the α-Selenenylation of Cyclohexanone (B45756)

ReagentIntermediateSubsequent ProductTypical Yield (%)Key Considerations
This compound (PhSeBr)2-(phenylselanyl)cyclohexan-1-oneCyclohex-2-en-1-oneHighDirect and efficient
N-Phenylselenophthalimide (N-PSP)2-(phenylselanyl)cyclohexan-1-oneCyclohex-2-en-1-oneHighMilder, but more expensive
Diphenyl diselenide2-(phenylselanyl)cyclohexan-1-oneCyclohex-2-en-1-oneGood to excellentOften requires a base or catalyst

This compound offers a direct and high-yielding route to the α-seleno ketone intermediate. While N-PSP can also be used effectively, its higher cost is a significant drawback. Diphenyl diselenide is a viable, more economical alternative, though it often necessitates the use of a base or catalyst to generate the active selenylating species, adding a step to the procedure.

Experimental Protocols

To provide a practical context for the data presented, the following are detailed experimental protocols for key reactions involving this compound.

Protocol 1: Selenocyclization of 4-Penten-1-ol using this compound

Objective: To synthesize 2-(phenylselanylmethyl)tetrahydrofuran via the selenocyclization of 4-penten-1-ol.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-penten-1-ol (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, dissolve this compound (1.1 mmol) in anhydrous dichloromethane (5 mL).

  • Add the PhSeBr solution dropwise to the cooled solution of the alcohol over 10 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford 2-(phenylselanylmethyl)tetrahydrofuran.

Protocol 2: Synthesis of Cyclohex-2-en-1-one via α-Selenenylation of Cyclohexanone

Objective: To synthesize cyclohex-2-en-1-one from cyclohexanone via α-selenenylation with this compound followed by oxidative elimination.

Materials:

  • Cyclohexanone

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • This compound (PhSeBr)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step A: α-Selenenylation

  • In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF (20 mL) and cool to -78 °C.

  • Add lithium diisopropylamide (LDA) solution (1.1 mmol) to the cooled THF.

  • Slowly add a solution of cyclohexanone (1.0 mmol) in anhydrous THF (5 mL) to the LDA solution. Stir for 30 minutes at -78 °C to form the lithium enolate.

  • Add a solution of this compound (1.1 mmol) in anhydrous THF (5 mL) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (15 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(phenylselanyl)cyclohexan-1-one.

Step B: Oxidative Elimination

  • Dissolve the crude 2-(phenylselanyl)cyclohexan-1-one in dichloromethane (20 mL).

  • Add water (5 mL) and cool the mixture to 0 °C.

  • Slowly add 30% hydrogen peroxide (2.0 mmol) to the vigorously stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield cyclohex-2-en-1-one.

Visualizing the Synthetic Workflow

To better understand the process of preparing the key reagent itself, the following diagram illustrates the synthesis of this compound from diphenyl diselenide.

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start1 Diphenyl Diselenide dissolve Dissolve Diphenyl Diselenide in Solvent start1->dissolve start2 Bromine (Br2) add_br2 Add Bromine Dropwise at 0°C start2->add_br2 start3 Anhydrous Solvent (e.g., CCl4) start3->dissolve dissolve->add_br2 stir Stir at Room Temperature add_br2->stir evaporate Evaporate Solvent stir->evaporate recrystallize Recrystallize from Hexane evaporate->recrystallize product This compound recrystallize->product

Caption: A workflow diagram for the synthesis of this compound.

Conclusion

This compound stands as a powerful and versatile reagent in the synthetic chemist's toolbox. While its upfront cost is higher than that of some alternatives like selenium dioxide and diphenyl diselenide, its efficiency, high yields in key transformations like selenocyclization and enone synthesis, and the mild conditions under which it often operates provide a strong justification for its use. For multi-step syntheses where the reliable and high-yielding formation of complex heterocyclic or α,β-unsaturated systems is crucial, the benefits of using this compound can outweigh its initial cost, ultimately leading to a more efficient and successful synthetic route. The choice of reagent will always be context-dependent, but a thorough understanding of the cost-benefit landscape, as outlined in this guide, empowers researchers to make informed decisions that optimize their synthetic strategies.

References

Safety Operating Guide

Proper Disposal of Phenylselenyl Bromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Pfenylselanylbromid, a versatile reagent in organic synthesis, requires careful handling and disposal due to its toxicity, corrosive nature, and environmental hazards.[1][2][3] Adherence to proper disposal protocols is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential safety information and detailed procedures for the proper management of phenylselenyl bromide waste.

Immediate Safety and Hazard Information

This compound is classified as a toxic and corrosive solid that is very toxic to aquatic life with long-lasting effects.[2][4] It is harmful if swallowed or inhaled and causes severe skin and eye damage.[3] Chronic exposure may lead to organ damage.[2] Due to its hazardous nature, it must be disposed of as hazardous waste.[1][5]

Hazard Classification & Disposal Information
UN Number UN 2928[4][6]
UN Proper Shipping Name TOXIC SOLID, CORROSIVE, ORGANIC, N.O.S. (this compound)[4][6][7]
Transport Hazard Class 6.1 (Toxic), Sub-hazard 8 (Corrosive)[4]
Packaging Group II[4][6]
Environmental Hazards Very toxic to aquatic life with long-lasting effects[2][4]
Primary Disposal Method Incineration in a licensed hazardous waste facility[4]
Occupational Exposure Limit 0.2 mg/m³ TWA (as Se)[1]

Experimental Protocol: Decontamination of Glassware and Management of Small Spills

This protocol details the necessary steps for decontaminating laboratory equipment that has been in contact with this compound and for managing small spills within a chemical fume hood.

Materials:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles and a face shield

  • Laboratory coat

  • Appropriate respiratory protection[4][7]

  • Household bleach (sodium hypochlorite (B82951) solution)[8]

  • Inert absorbent material (e.g., vermiculite, sand)

  • Designated hazardous waste container for organoselenium compounds[8]

  • Plastic scoop or dustpan

Procedure for Decontamination of Glassware:

  • Initial Rinse (in a fume hood): Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the this compound residue.[8] Collect this solvent rinse in a designated hazardous waste container for halogenated organic waste.

  • Deactivation with Bleach: Carefully add a household bleach solution to the glassware.[8] The bleach will oxidize the residual selenium compounds. Allow the bleach solution to sit in the glassware for at least one hour.

  • Neutralization and Final Rinse: Dispose of the bleach solution according to your institution's guidelines for chlorinated waste. Thoroughly rinse the glassware with water and then wash with a standard laboratory detergent.

Procedure for Small Spills (less than 1 gram):

  • Ensure Proper Ventilation: All cleanup operations must be conducted within a certified chemical fume hood.[1]

  • Contain the Spill: Cover the spill with an inert absorbent material to prevent it from spreading.

  • Collect the Waste: Carefully sweep or scoop the mixture of absorbent and this compound into a designated, clearly labeled hazardous waste container.[1][4]

  • Decontaminate the Area: Wipe the spill area with a cloth soaked in a bleach solution.[8] Place the contaminated cloth in the solid hazardous waste container.

  • Final Cleaning: Wash the area with soap and water.

Waste Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.

G cluster_0 This compound Waste Management start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type spill Small Spill (<1g) in Fume Hood waste_type->spill Spill residue Container/Glassware Residue waste_type->residue Residue bulk Unused/Surplus Material waste_type->bulk Bulk spill_proc 1. Absorb with inert material 2. Sweep into waste container 3. Decontaminate area with bleach spill->spill_proc residue_proc 1. Rinse with solvent (collect rinse) 2. Decontaminate with bleach 3. Wash with soap and water residue->residue_proc bulk_proc Place in original or clearly labeled container bulk->bulk_proc collect Collect in Designated Organoselenium Hazardous Waste Container spill_proc->collect residue_proc->collect bulk_proc->collect storage Store in a cool, dry, well-ventilated area away from incompatible materials collect->storage disposal Arrange for pickup by a Licensed Hazardous Waste Disposal Company storage->disposal

Caption: Workflow for the safe disposal of this compound.

General Disposal Guidelines

For larger quantities of this compound or in the case of a significant spill, it is imperative to contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to neutralize large quantities of the chemical without expert guidance.

The recommended industrial disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This must be performed by a licensed and certified hazardous waste disposal company.

Always consult your institution's specific waste disposal protocols and the material's Safety Data Sheet (SDS) before handling or disposing of this compound.[1][2][3][4][5][6][7]

References

Personal protective equipment for handling Phenylselenyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Phenylselenyl Bromide

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for the use of this compound, including detailed operational and disposal plans.

This compound is a toxic and corrosive chemical that requires strict adherence to safety protocols to prevent exposure and ensure environmental protection.[1][2][3][4] It is harmful if inhaled or swallowed and can cause severe burns to the skin and eyes.[2][3][4] Additionally, there is a risk of cumulative effects with prolonged exposure.[1] This compound is also recognized as being very toxic to aquatic life with long-lasting effects.[1][2][3][4][5]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory. This includes:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

  • Skin Protection: To prevent skin exposure, wear appropriate protective gloves and clothing.[1][3] Impervious gloves should be used and checked for their proper condition before each use.[4]

  • Respiratory Protection: All handling must be conducted in a properly operating chemical fume hood.[1][4] If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
Appearance Black crystals[1]
Odor Stench[1][2][3]
Melting Point 58 - 62 °C[2][5]
Boiling Point 107 - 108 °C at 20 hPa[2][5]
OSHA PEL (as Se) 0.2 mg/m³ TWA[1]
UN Number 2928[2][5]
Transport Hazard Class 6.1 (Toxic), Subsidiary Hazard 8 (Corrosive)[2][5]

Operational Plan: Step-by-Step Handling Procedure

This section provides a detailed methodology for the safe handling of this compound in a laboratory setting.

1. Pre-Operational Checks:

  • Ensure the chemical fume hood is functioning correctly, with an average face velocity of at least 100 feet per minute.[4]
  • Verify that an eyewash station and safety shower are readily accessible.[2][3]
  • Assemble all necessary PPE and ensure it is in good condition.
  • Prepare all necessary equipment and reagents for the experiment within the fume hood to minimize movement of the hazardous material.
  • Have appropriate spill cleanup materials readily available.

2. Handling this compound:

  • Don all required PPE before opening the container.
  • This compound is moisture-sensitive; handle it under an inert gas such as nitrogen.[1][4][5]
  • Carefully weigh the required amount of the solid in a tared, sealed container within the fume hood. Avoid creating dust.[5][6]
  • If transferring the substance, do so with caution to prevent spillage.
  • Do not eat, drink, or smoke when using this product.[7]
  • Keep the container tightly closed when not in use.[2][4][5]

3. Post-Operational Procedure:

  • Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with this compound.
  • Wash hands and any exposed skin thoroughly after handling.[2][3][4]
  • Remove and properly store or dispose of PPE. Contaminated clothing should be removed immediately and washed before reuse.[4]

Disposal Plan

The disposal of this compound and its contaminated materials must be handled with extreme care to prevent environmental contamination.

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[1][2][3][8]

  • Environmental Precautions: Avoid release to the environment.[5] Do not let the product enter drains.[2][5][6][8]

  • Disposal Method:

    • Collect all waste, including unused product and contaminated materials, in a suitable, closed, and properly labeled container for disposal.[5]

    • Engage a licensed disposal company for the final disposal of the hazardous waste.[5]

    • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • Contaminated packaging should be disposed of as unused product.[2][5][8]

Emergency Procedures Workflow

The following diagram illustrates the logical workflow for responding to an emergency involving this compound.

Emergency_Procedures cluster_Exposure Exposure Event cluster_FirstAid Immediate First Aid cluster_Medical Medical Attention cluster_Spill Spill or Leak Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_Skin Immediately Flush Skin with Plenty of Water for 15 min Skin_Contact->Wash_Skin Eye_Contact Eye Contact Flush_Eyes Immediately Flush Eyes with Plenty of Water for 15 min Eye_Contact->Flush_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Seek_Medical_Aid Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Aid Wash_Skin->Seek_Medical_Aid Flush_Eyes->Seek_Medical_Aid Rinse_Mouth->Seek_Medical_Aid Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Cleanup Vacuum or Sweep Up Contain->Cleanup Dispose Place in Suitable Disposal Container Cleanup->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.